molecular formula C10H12O4 B2562289 2-Ethoxy-3-methoxybenzoic acid CAS No. 773869-96-8

2-Ethoxy-3-methoxybenzoic acid

カタログ番号: B2562289
CAS番号: 773869-96-8
分子量: 196.202
InChIキー: NIJJATDBRVDGBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxy-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-ethoxy-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJATDBRVDGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of 2-Ethoxy-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is approached as a cohesive, two-step process, beginning with the selective O-ethylation of o-vanillin via a Williamson ether synthesis, followed by the efficient oxidation of the resulting aldehyde to the target carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in various biologically active molecules. The strategic disconnection for this synthesis logically points to a two-stage approach starting from the readily available and cost-effective starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

The core of this synthetic strategy lies in two fundamental and robust organic transformations:

  • Williamson Ether Synthesis: This classic S(_N)2 reaction is employed to selectively introduce the ethoxy group onto the phenolic hydroxyl of o-vanillin. The choice of a suitable base and ethylating agent is critical to ensure high yields and minimize side reactions.

  • Oxidation of the Aldehyde: Subsequent to the etherification, the aldehyde functionality is oxidized to a carboxylic acid. This transformation requires a careful selection of the oxidizing agent to ensure compatibility with the existing ether linkages and to achieve a high conversion rate.

This guide will elaborate on the mechanistic underpinnings of these reactions, provide a detailed experimental protocol, and outline the necessary characterization and purification techniques.

Reaction Schematics and Workflow

The overall synthetic pathway is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Oxidation o_vanillin o-Vanillin intermediate 2-Ethoxy-3-methoxybenzaldehyde o_vanillin->intermediate K₂CO₃, Ethyl Iodide Acetone, Reflux final_product This compound intermediate->final_product KMnO₄, H₂SO₄ (aq) Heat

Caption: Synthetic workflow for this compound.

In-Depth Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde

Causality of Experimental Choices:

  • o-Vanillin: The starting material is chosen for its structural similarity to the target molecule, possessing the required methoxy group and a hydroxyl group that can be readily ethoxylated.

  • Potassium Carbonate (K₂CO₃): A moderately strong base is employed to deprotonate the phenolic hydroxyl group of o-vanillin, forming the phenoxide nucleophile. K₂CO₃ is preferred over stronger bases like sodium hydride to avoid potential side reactions.

  • Ethyl Iodide (CH₃CH₂I): This is an effective ethylating agent in S(_N)2 reactions due to the good leaving group ability of iodide.[1]

  • Acetone: This polar aprotic solvent is ideal for S(_N)2 reactions as it solvates the cation of the base while leaving the nucleophilic anion relatively free to attack the electrophile. Its boiling point allows for the reaction to be conducted at a moderate temperature under reflux.

Detailed Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-vanillin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 100 mL of anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium iodide precipitate and wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted o-vanillin, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethoxy-3-methoxybenzaldehyde as a pale yellow oil. The product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

Causality of Experimental Choices:

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that is effective in converting aromatic aldehydes to their corresponding carboxylic acids.[2][3] The reaction is typically carried out in an aqueous solution.

  • Sulfuric Acid (H₂SO₄): The oxidation is performed under acidic conditions to facilitate the reaction and to ensure the final product is in its protonated carboxylic acid form.

Detailed Step-by-Step Methodology:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 2-ethoxy-3-methoxybenzaldehyde (1.0 eq) in a minimal amount of acetone.

  • In a separate beaker, prepare a solution of potassium permanganate (2.0 eq) in 200 mL of water and add 10 mL of concentrated sulfuric acid carefully.

  • Slowly add the potassium permanganate solution to the flask containing the aldehyde with vigorous stirring. An exothermic reaction will occur.

  • Once the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.

  • Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the dropwise addition of a saturated solution of sodium bisulfite until the purple color is no longer visible.

  • Filter the manganese dioxide precipitate through a pad of Celite and wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool the solution in an ice bath.

  • Acidify the clear filtrate to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60 °C.

Purification and Characterization

Purification:

The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.[4]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization:

The identity and purity of the final product should be confirmed by a combination of physical and spectroscopic methods.

Parameter Expected Value
Appearance White to off-white crystalline solid
Melting Point ~98-100 °C (based on analogous 2-methoxybenzoic acid)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~10.5-12.0 (s, 1H, -COOH), ~7.0-7.8 (m, 3H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~165-170 (-COOH), ~150-160 (Ar-C-O), ~110-140 (Ar-C), ~65 (-OCH₂CH₃), ~56 (-OCH₃), ~15 (-OCH₂CH₃)
FTIR (KBr) ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1710 (strong, C=O stretch of carboxylic acid), ~1250-1300 (C-O stretch of ether)

Note: The exact chemical shifts and melting point may vary slightly and should be compared with a reference standard if available.

Safety and Handling

  • Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

  • Concentrated acids (sulfuric and hydrochloric) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a fume hood.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of this compound from o-vanillin. By understanding the underlying chemical principles of the Williamson ether synthesis and the subsequent oxidation, researchers can confidently execute this synthesis and adapt it as needed for the preparation of related analogs. The self-validating nature of the described protocol, coupled with the detailed characterization data, ensures the production of high-purity material suitable for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties of 2-Ethoxy-3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance. In recognition of the limited direct experimental data available for this specific compound, this guide leverages data from structurally related analogs to provide well-reasoned predictions and establishes a framework for empirical validation.

Introduction and Chemical Identity

This compound is a disubstituted benzoic acid derivative. Its structure, featuring an ethoxy and a methoxy group on the benzene ring, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The precise positioning of these functional groups is expected to significantly influence its chemical behavior, including its acidity, solubility, and interactions with biological systems.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

PropertyValue
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name This compound
CAS Number Not available

Predicted Physicochemical Properties

Due to the scarcity of experimental data for this compound, its properties are predicted based on the known values of structurally similar compounds, such as 2-methoxybenzoic acid, 3-methoxybenzoic acid, and other benzoic acid derivatives.[1][2][3]

Table 2: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted Value/RangeRationale and Comparative Data
Melting Point (°C) 90 - 110The melting point of 2-methoxybenzoic acid is 98-100 °C, and 3-methoxybenzoic acid is 105-107 °C.[4] The presence of a slightly larger ethoxy group may slightly alter the crystal packing, but the melting point is expected to be in a similar range.
Boiling Point (°C) > 2802-methoxybenzoic acid has a boiling point of 279-280 °C.[2] The addition of a methylene group in the ethoxy substituent would likely increase the boiling point.
pKa ~4.0The pKa of 2-methoxybenzoic acid is approximately 4.09, and for 3-methoxybenzoic acid, it is around 4.08.[5] The electronic effects of the ethoxy and methoxy groups are similar, suggesting the pKa will be close to these values. The "ortho effect" may lead to a slight increase in acidity compared to what would be expected from electronic effects alone.[5]
Solubility Sparingly soluble in water; soluble in organic solvents.Benzoic acid derivatives with alkyl and alkoxy substituents generally exhibit low aqueous solubility but are soluble in alcohols, ethers, and chlorinated solvents.[6][7]
LogP (Octanol/Water) ~2.0 - 2.5The LogP for 2-methoxybenzoic acid is 1.59 and for 3-methoxybenzoic acid is 2.02.[2][3] The additional ethyl group in this compound will increase its lipophilicity, leading to a higher LogP value.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral characteristics are outlined below, based on general principles and data from analogous compounds.[8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), and the acidic proton of the carboxylic acid (a broad singlet, often >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons (with those attached to oxygen atoms shifted downfield), and the carbons of the ethoxy and methoxy groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch, C-O stretching bands for the ether linkages, and aromatic C-H and C=C bands.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, likely involving the loss of the ethoxy and methoxy groups, as well as the carboxylic acid moiety.

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of this compound, the following standard laboratory procedures are recommended.

Determination of Melting Point

The melting point provides a crucial indication of purity.

Methodology:

  • A small, dry sample of crystalline this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate.

  • The temperature range over which the sample melts is recorded.

Melting_Point_Determination A Pack capillary tube with sample B Place in melting point apparatus A->B C Heat at a controlled rate B->C D Record melting range C->D

Caption: Workflow for melting point determination.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the molecule at different pH values.

Methodology:

  • A precisely weighed amount of this compound is dissolved in a suitable co-solvent system (e.g., water/ethanol) if aqueous solubility is low.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the half-equivalence point of the titration curve.

pKa_Determination A Dissolve sample in co-solvent B Titrate with standardized strong base A->B C Monitor pH with a calibrated meter B->C D Plot pH vs. volume of titrant C->D E Determine pKa at half-equivalence point D->E

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in water.

Methodology:

  • An excess amount of solid this compound is added to a known volume of water in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Solubility_Determination A Add excess solid to water B Agitate at constant temperature to reach equilibrium A->B C Filter to remove undissolved solid B->C D Analyze filtrate concentration (e.g., HPLC) C->D

Caption: Workflow for shake-flask solubility determination.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration is recommended.

  • Chemical Stability: As with other benzoic acid derivatives, it is expected to be stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents and strong bases to prevent degradation.

  • Hazardous Decomposition: Thermal decomposition may produce carbon monoxide and carbon dioxide.

Conclusion

References

An In-depth Technical Guide to 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-3-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic organic chemistry and drug discovery. This document details the compound's core identifiers, including its CAS number and molecular structure, and presents its key physicochemical properties. A detailed, mechanistically-grounded synthetic protocol is proposed, offering field-proven insights into its preparation from commercially available precursors. Furthermore, this guide explores its potential applications as a versatile chemical intermediate, supported by an analysis of its structural motifs. All protocols and safety guidelines are designed to be self-validating, ensuring scientific integrity for researchers, scientists, and drug development professionals.

Compound Identification and Structure

This compound is a disubstituted benzoic acid derivative. The precise positioning of the ethoxy and methoxy groups on the benzene ring relative to the carboxylic acid function dictates its steric and electronic properties, which are fundamental to its reactivity and potential biological activity.

The primary identifiers and structural details for this compound are summarized in Table 1.

Table 1: Core Identifiers for this compound

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 773869-96-8[1]
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [1][2]
Canonical SMILES CCOC1=C(C=CC=C1C(=O)O)OC
InChIKey Inferred from structure

Below is a 2D representation of the molecular structure, generated to clarify the substituent arrangement.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, purification, and application in synthetic protocols. The data for this compound, including experimental and predicted values, are presented in Table 2.

Table 2: Physicochemical Data for this compound

PropertyValueReference(s)
Melting Point 51-52 °C[1]
Boiling Point 317.7 ± 22.0 °C (Predicted)[1]
Density 1.178 ± 0.06 g/cm³ (Predicted)[1]
Appearance Solid (inferred from melting point)

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

G start Start: 2-Hydroxy-3-methoxybenzoic Acid esterification Step 1: Esterification (e.g., Fischer Esterification with Ethanol, H₂SO₄ catalyst) start->esterification protection Rationale: Protect the carboxylic acid to prevent a competitive reaction at the acidic proton during etherification. esterification->protection etherification Step 2: Williamson Ether Synthesis (Deprotonation with a base like K₂CO₃, followed by reaction with Ethyl Iodide) esterification->etherification mechanism Rationale: The phenoxide formed is a potent nucleophile that attacks the electrophilic ethyl iodide. etherification->mechanism hydrolysis Step 3: Saponification (Hydrolysis) (Base-mediated hydrolysis with NaOH, followed by acidic workup with HCl) etherification->hydrolysis purification Final Product: this compound hydrolysis->purification

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 2-Hydroxy-3-methoxybenzoic Acid

  • To a solution of 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in absolute ethanol (serving as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol.

  • After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product, ethyl 2-hydroxy-3-methoxybenzoate, with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Williamson Ether Synthesis to form Ethyl 2-Ethoxy-3-methoxybenzoate

  • Dissolve the crude ethyl 2-hydroxy-3-methoxybenzoate (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

  • Add an excess of a mild base, such as anhydrous potassium carbonate (K₂CO₃, ~2.0 eq), and ethyl iodide (or ethyl bromide, ~1.5 eq).

  • Heat the mixture to reflux and stir vigorously for 8-12 hours, monitoring by TLC.

  • Causality: Potassium carbonate is a sufficient base to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol. The resulting phenoxide anion acts as a nucleophile, attacking the ethyl halide in a classic Sₙ2 reaction to form the ether linkage.

  • After the reaction is complete, filter off the inorganic salts and remove the solvent under vacuum.

Step 3: Saponification to Yield this compound

  • Dissolve the crude ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, ~3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the ethoxide ion, followed by an acid-base reaction, yields the sodium salt of the carboxylic acid.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using dilute hydrochloric acid (HCl). This protonates the carboxylate salt, causing the final product to precipitate.

  • Filter the solid precipitate, wash with cold water to remove inorganic impurities, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Applications in Research and Drug Development

Benzoic acid and its derivatives are fundamental building blocks in medicinal chemistry and materials science.[3] The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex molecules.

  • Scaffold for Drug Discovery : The molecule contains multiple functional groups (carboxylic acid, ether linkages) that can be modified. The carboxylic acid can be converted into esters, amides, or other functional groups to modulate properties like solubility, cell permeability, and target binding. Benzoic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[3]

  • Intermediate in Organic Synthesis : It serves as a precursor for creating complex molecular architectures. For instance, related 2-ethoxybenzoic acid compounds are used in the synthesis of antagonists for vasopressin receptors.[4] The specific arrangement of substituents can influence the regioselectivity of further aromatic substitution reactions.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, safety precautions must be based on the data for structurally similar compounds, such as 2-methoxybenzoic acid and other substituted benzoic acids.

Table 3: Hazard Identification and Precautionary Statements (Inferred)

Hazard ClassGHS PictogramSignal WordHazard Statements (Inferred from related compounds)Precautionary Statements
Skin Irritation GHS07WarningH315: Causes skin irritation.[5][6]P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[5]
Eye Irritation GHS07WarningH319: Causes serious eye irritation.[5][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation.[5][6]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[5]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment : Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7] If dust formation is likely, a NIOSH-approved respirator should be used.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[5]

Conclusion

This compound (CAS No: 773869-96-8) is a specialty chemical with significant potential as an intermediate in organic synthesis. This guide has provided its core structural and physicochemical properties, a detailed and mechanistically justified synthetic pathway, and an overview of its potential applications and necessary safety protocols. The insights and protocols presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their work.

References

A Spectroscopic Guide to 2-Ethoxy-3-methoxybenzoic Acid: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

The structure of 2-Ethoxy-3-methoxybenzoic acid, with its distinct arrangement of functional groups on a benzene ring, gives rise to a unique spectroscopic fingerprint. The interplay between the carboxylic acid, ethoxy, and methoxy groups dictates the chemical environment of each atom, which is directly reflected in the NMR, IR, and MS data. Understanding these relationships is paramount for accurate spectral interpretation and structural confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values. The predicted ¹H NMR data are summarized in the table below, assuming a standard deuterated solvent such as CDCl₃.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
-COOH~10.0 - 13.0Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
Ar-H (H6)~7.8 - 8.0Doublet of Doublets1HThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by H5 and H4.
Ar-H (H4, H5)~7.0 - 7.4Multiplet2HThese aromatic protons will reside in a more shielded environment compared to H6 and will exhibit complex splitting due to coupling with each other and adjacent protons.
-OCH₂CH₃~4.1 - 4.3Quartet2HThe methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl protons.
-OCH₃~3.9 - 4.1Singlet3HThe methoxy protons are in a relatively shielded environment and appear as a singlet as there are no adjacent protons to couple with.
-OCH₂CH₃~1.4 - 1.6Triplet3HThe methyl protons of the ethoxy group are split into a triplet by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
-C=O~170 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
Ar-C (C1)~120 - 125The carbon bearing the carboxylic acid group.
Ar-C (C2)~155 - 160This carbon is attached to the electronegative oxygen of the ethoxy group, causing a significant downfield shift.
Ar-C (C3)~145 - 150This carbon is attached to the electronegative oxygen of the methoxy group, resulting in a downfield shift.
Ar-C (C4, C5, C6)~110 - 130The chemical shifts of these aromatic carbons will be influenced by the positions of the substituents.
-OCH₂CH₃~65 - 70The methylene carbon of the ethoxy group is deshielded by the attached oxygen.
-OCH₃~55 - 60The methoxy carbon is a typical value for such a functional group.
-OCH₂CH₃~14 - 16The terminal methyl carbon of the ethoxy group is in a relatively shielded, upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C-H, C=O, and C-O bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch3300 - 2500BroadCarboxylic Acid
C-H stretch (aromatic)3100 - 3000MediumAromatic Ring
C-H stretch (aliphatic)3000 - 2850MediumEthoxy and Methoxy Groups
C=O stretch1710 - 1680StrongCarboxylic Acid
C=C stretch1600 - 1450Medium to WeakAromatic Ring
C-O stretch1300 - 1000StrongEther and Carboxylic Acid

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid or liquid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Molecular Ion and Fragmentation

For this compound (C₁₀H₁₂O₄), the expected molecular weight is approximately 196.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 196.

Key fragmentation pathways would likely involve:

  • Loss of a hydroxyl radical (-•OH): [M - 17]⁺ at m/z 179.

  • Loss of a water molecule (-H₂O): [M - 18]⁺ at m/z 178.

  • Loss of an ethyl radical (-•CH₂CH₃): [M - 29]⁺ at m/z 167.

  • Loss of an ethoxy radical (-•OCH₂CH₃): [M - 45]⁺ at m/z 151.

  • Loss of a carboxyl group (-•COOH): [M - 45]⁺ at m/z 151.

G M [M]⁺˙ m/z 196 M_minus_17 [M-17]⁺ m/z 179 M->M_minus_17 - •OH M_minus_29 [M-29]⁺ m/z 167 M->M_minus_29 - •CH₂CH₃ M_minus_45 [M-45]⁺ m/z 151 M->M_minus_45 - •OCH₂CH₃

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Detection: A detector will record the abundance of each ion as a function of its mass-to-charge ratio, generating the mass spectrum.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for this compound. By understanding the influence of each functional group on the overall spectra, researchers can confidently identify and characterize this molecule and other similarly substituted aromatic compounds. The experimental protocols outlined provide a framework for obtaining high-quality data for structural verification.

An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Ethoxy-3-methoxybenzoic acid (CAS 773869-96-8), a substituted aromatic carboxylic acid. Given the limited publicly available data for this specific molecule, this document serves as a methodological guide for researchers, scientists, and drug development professionals. It outlines the theoretical considerations and practical experimental protocols necessary to determine its physicochemical properties. The guide synthesizes established principles from related analogues, such as 2-ethoxybenzoic acid and 3-methoxybenzoic acid, to predict behavior and inform experimental design. Detailed, step-by-step protocols for solubility assessment and forced degradation studies are provided, alongside templates for data presentation and visualization tools to aid in experimental planning and interpretation.

Introduction and Physicochemical Context

This compound is a benzoic acid derivative featuring both an ethoxy and a methoxy group on the aromatic ring. These substitutions are anticipated to significantly influence its physicochemical properties, including solubility, lipophilicity, and chemical stability, compared to its parent molecule, benzoic acid. The carboxylic acid moiety imparts acidic properties and a primary site for hydrogen bonding, while the ethoxy and methoxy groups introduce lipophilic character and additional steric and electronic effects.

Understanding the solubility and stability of this compound is a critical prerequisite for its application in pharmaceutical development, materials science, and organic synthesis. Solubility dictates the choice of solvents for reactions, purification, and formulation, while stability data are essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways.[1][2]

Predicted Physicochemical Properties:

Based on its structure and data from related compounds, the following properties for this compound can be anticipated:

PropertyPredicted Value / CharacteristicRationale and Comparative Data
Molecular Formula C₁₀H₁₂O₄From structure.[3][4]
Molecular Weight 196.2 g/mol From structure.[3][4]
Appearance White to off-white crystalline solidTypical for benzoic acid derivatives.[5][6]
Melting Point 51-52 °CExperimentally reported value.[3]
pKa ~4The carboxylic acid group's acidity is influenced by the electron-donating nature of the ether groups. 2-ethoxybenzoic acid has a pKa of ~4.21.[6]
LogP 2.0 - 2.5 (estimated)The ethoxy and methoxy groups increase lipophilicity compared to benzoic acid (LogP 1.87). 3-methoxybenzoic acid has a LogP of 2.02.[7]
Aqueous Solubility Slightly solubleThe polar carboxylic acid group is countered by the larger, non-polar aromatic and ether structure. Related compounds like 2-methoxybenzoic acid and 3-ethoxybenzoic acid are slightly soluble in water.[5][8]
Organic Solubility Soluble in polar organic solventsExpected to be soluble in alcohols (ethanol, methanol), ethers, and acetone, similar to other ethoxy- and methoxy-substituted benzoic acids.[5][6]

Solubility Profile Determination

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental for its practical application. The isothermal shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.[9]

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

This protocol provides a standardized procedure for quantifying the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a panel of selected solvents at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., deionized water, pH 7.4 phosphate buffer, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetone, ethyl acetate, acetonitrile)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated titration method

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to permit the sedimentation of the excess solid.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[10][11]

  • Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Illustrative Data Presentation

The results of the solubility studies should be compiled into a clear and concise table.

SolventSolvent TypeTemperature (°C)Illustrative Solubility (mg/mL)Notes
Deionized WaterAqueous (Neutral)250.85Limited solubility due to lipophilic groups.
0.1 N HClAqueous (Acidic)250.70Protonation of the carboxylate reduces solubility slightly.
pH 7.4 BufferAqueous (Basic)25> 10Deprotonation to the carboxylate salt form significantly increases solubility.
EthanolPolar Protic Organic25> 50High solubility is expected in polar organic solvents.[6]
AcetonePolar Aprotic Organic25> 50Good solubility anticipated.
Ethyl AcetateModerately Polar Organic2525.5Moderate solubility.
Workflow for Solubility Determination

The following diagram outlines the logical flow of the solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh Excess Compound prep2 Add to Known Volume of Solvent prep1->prep2 equil Agitate at Constant Temp (24-72 hours) prep2->equil sample1 Sediment Excess Solid equil->sample1 sample2 Filter Supernatant sample1->sample2 sample3 Dilute Sample sample2->sample3 sample4 Quantify (e.g., HPLC) sample3->sample4 result Final Solubility Data sample4->result Calculate Solubility

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Chemical Stability and Forced Degradation

Forced degradation studies are essential to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[2][12] These studies involve subjecting the compound to conditions more severe than those expected during storage and handling.[1]

Forced Degradation Experimental Design

A typical forced degradation study includes exposure to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[1][13]

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N to 1 N)[12]

  • Sodium hydroxide (e.g., 0.1 N to 1 N)[12]

  • Hydrogen peroxide (e.g., 3-30%)

  • A photostability chamber with controlled light exposure (ICH Q1B guidelines)

  • A temperature-controlled oven

  • HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

General Procedure:

  • Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system for each stress condition.

  • Stress Application: Expose the solutions to the defined stress conditions for a specified duration. A control sample, protected from the stress condition, should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance.[14]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for analysis.

  • Chromatographic Analysis: Analyze the stressed samples by a stability-indicating HPLC method. This method must be capable of separating the intact drug from all significant degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation and identify the retention times of any new peaks. Use PDA for peak purity analysis and LC-MS to obtain mass information for structural elucidation of the degradants.

Specific Stress Conditions and Anticipated Pathways
  • Acidic Hydrolysis:

    • Conditions: 0.1 N HCl at 60-80 °C.

    • Anticipated Pathway: While the ester-like ether linkages (ethoxy and methoxy) are generally stable, harsh acidic conditions could potentially lead to O-dealkylation, yielding hydroxybenzoic acid derivatives.[14]

  • Basic Hydrolysis:

    • Conditions: 0.1 N NaOH at 60-80 °C.

    • Anticipated Pathway: The primary interaction will be the deprotonation of the carboxylic acid. Similar to acidic conditions, harsh basic environments may also promote O-dealkylation.[14]

  • Oxidative Degradation:

    • Conditions: 3% H₂O₂ at room temperature.

    • Anticipated Pathway: The benzene ring is activated by the electron-donating ether groups, making it susceptible to oxidative degradation, potentially leading to ring-opening or the formation of phenolic byproducts.

  • Photolytic Degradation:

    • Conditions: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

    • Anticipated Pathway: Aromatic systems can be susceptible to photolytic degradation. Functional groups like carbonyls and weak C-H bonds can introduce photosensitivity.[13]

  • Thermal Degradation:

    • Conditions: Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period.

    • Anticipated Pathway: Thermal stress can potentially lead to decarboxylation, a common degradation pathway for benzoic acids at high temperatures.

Illustrative Stability Data Summary
Stress ConditionReagent/ParametersDuration (hrs)Temperature (°C)% Degradation (Illustrative)No. of Degradants
Acid Hydrolysis 0.1 N HCl24808.51
Base Hydrolysis 0.1 N NaOH248012.12
Oxidation 3% H₂O₂482518.33
Photolysis ICH Q1B-254.21
Thermal (Solid) Dry Heat72100< 1.00

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 N HCl, 80°C) start->acid base Basic (0.1 N NaOH, 80°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (Solid, 100°C) start->thermal analyze Analyze via Stability- Indicating HPLC-PDA/MS acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze quant Quantify Degradation identify Identify Degradants quant->identify report Stability Report identify->report Summarize Findings

Caption: Workflow for a Forced Degradation Study.

Conclusion and Recommendations

This guide provides a robust methodological framework for the comprehensive characterization of the solubility and stability of this compound. While specific experimental data for this compound is scarce, the principles and protocols outlined, derived from established pharmaceutical guidelines and knowledge of analogous structures, offer a clear path forward for its scientific investigation.

For solubility, the isothermal shake-flask method coupled with HPLC analysis is recommended for generating precise and reliable data across a range of pharmaceutically and synthetically relevant solvents. For stability, a systematic forced degradation study encompassing hydrolytic, oxidative, photolytic, and thermal stress is crucial. The development and validation of a stability-indicating analytical method are paramount to the success of these studies, ensuring that all potential degradants are adequately separated and quantified.

The insights gained from these studies will be invaluable for any researcher or developer, enabling informed decisions on formulation, storage, handling, and predicting the compound's behavior in various applications.

References

biological activity of ethoxy-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Ethoxy-Methoxybenzoic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activities of ethoxy-methoxybenzoic acid derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. Benzoic acid and its derivatives serve as a foundational scaffold for a multitude of therapeutic agents, with their biological effects being profoundly influenced by the nature and position of substituents on the benzene ring.[1][2] This document synthesizes current research on the antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory properties of these molecules. By elucidating the underlying mechanisms of action, detailing robust experimental protocols, and exploring structure-activity relationships, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the exploration and application of ethoxy-methoxybenzoic acid derivatives. While direct research on certain isomers is still emerging, this guide draws upon comparative data from structurally analogous compounds to provide a predictive framework and guide future investigations.[3]

Introduction: The Benzoic Acid Scaffold in Medicinal Chemistry

The benzoic acid framework is a privileged scaffold in pharmaceutical sciences, prized for its synthetic tractability and its presence in numerous natural and synthetic bioactive compounds.[2][4] The addition of alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OC₂H₅), significantly modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior, influencing its ability to interact with biological targets.[5]

Methoxylated derivatives of benzoic and cinnamic acids have demonstrated a wide array of biological activities, including antidiabetic, anticancer, and neuroprotective effects.[6] The ethoxy group, while structurally similar, can offer distinct advantages, potentially altering binding affinity and metabolic stability.[5] This guide focuses specifically on derivatives bearing both ethoxy and methoxy substituents, a combination that allows for fine-tuning of molecular properties to optimize therapeutic potential. We will delve into the key biological activities reported for this class and its close analogs, providing the scientific rationale behind experimental methodologies used for their evaluation.

A Framework for Biological Activity Screening

The evaluation of a novel compound, such as an ethoxy-methoxybenzoic acid derivative, follows a systematic screening cascade.[7] This process is designed to efficiently identify promising "hits" from a library of synthesized compounds and progressively refine them into "lead" candidates with enhanced potency and selectivity.[7][8] The initial stages rely heavily on a battery of in vitro assays to establish a foundational biological profile before committing to more complex and resource-intensive studies.[9][10]

G cluster_0 Compound_Library Compound Synthesis (Ethoxy-Methoxybenzoic Acid Derivatives) Primary_Screening Phase 1: Primary Screening (e.g., HTS, Broad-Spectrum Assays) Compound_Library->Primary_Screening High-Throughput Screening Hit_Confirmation Phase 2: Hit Confirmation (Dose-Response, Initial SAR) Primary_Screening->Hit_Confirmation 'Hits' Identified Hit_to_Lead Phase 3: Hit-to-Lead (Potency, Selectivity, ADME Profiling) Hit_Confirmation->Hit_to_Lead Confirmed Hits Progress Lead_Optimization Phase 4: Lead Optimization (In Vivo Efficacy & Safety) Hit_to_Lead->Lead_Optimization 'Leads' Selected G TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation TNFa->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, IL-6, TNF-α) NFkB_Translocation->Gene_Expression Inhibitor Ethoxy-Methoxybenzoic Acid Derivative Inhibitor->IKK Inhibition G Compound Benzoic Acid Derivative (e.g., HDAC Inhibitor) Mitochondria Mitochondrial Stress (ROS Induction) Compound->Mitochondria CytoC Cytochrome c Mitochondria->CytoC Release Casp9 Procaspase-9 Apoptosome Apoptosome Assembly Casp9->Apoptosome Apaf1 Apaf-1 Apaf1->Casp9 Apaf1->Apoptosome CytoC->Apaf1 Casp3_act Caspase-3 Activation Apoptosome->Casp3_act Apoptosis Apoptosis (Cell Death) Casp3_act->Apoptosis G cluster_0 No Inhibition cluster_1 Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + S1 Substrate S1->ES1 P1 Products ES1->P1 + E1_2 Enzyme ES1->E1_2 E2 Enzyme EI2 Enzyme-Inhibitor Complex (Inactive) E2->EI2 + I2 Inhibitor I2->EI2

References

2-Ethoxy-3-methoxybenzoic acid potential therapeutic applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Ethoxy-3-methoxybenzoic Acid

Executive Summary

This compound is a unique small molecule with a substitution pattern that suggests a rich, yet largely unexplored, potential for therapeutic applications. While direct research on this specific compound is nascent, a comprehensive analysis of structurally related benzoic acid derivatives provides a strong predictive framework for its biological activities. This guide synthesizes the existing knowledge on analogous compounds to build a compelling hypothesis for the therapeutic utility of this compound, focusing on its potential as an anti-inflammatory, metabolic modulator, and antimicrobial agent. We present detailed, field-proven experimental protocols to rigorously test these hypotheses and provide a roadmap for its investigation and development. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with significant therapeutic promise.

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. The therapeutic efficacy of these compounds is exquisitely sensitive to the nature and positioning of substituents on the benzene ring, which modulate their physicochemical properties, target engagement, and pharmacokinetic profiles. The subject of this guide, this compound, features a distinct substitution pattern that suggests the potential for novel biological activities. While direct experimental data on this molecule is limited, its structural similarity to other well-characterized benzoic acid derivatives allows for the formulation of compelling, testable hypotheses regarding its therapeutic potential.

This guide will explore these potential applications by drawing parallels with structurally related compounds, including ethoxybenzoic acid isomers and various methoxybenzoic acid derivatives. Through this comparative analysis, we will build a scientifically grounded rationale for investigating this compound as a lead compound in several therapeutic areas.

Predicted Therapeutic Applications and Mechanistic Insights

Based on the known biological activities of its structural analogs, this compound is predicted to have potential therapeutic applications in the following areas:

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of benzoic acid derivatives.[1][2] The mechanism often involves the modulation of key inflammatory pathways. For instance, many salicylates, which are hydroxylated benzoic acids, are known inhibitors of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[1] Furthermore, some benzoic acid derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[2]

The presence of both ethoxy and methoxy groups on the benzene ring of this compound may confer unique anti-inflammatory properties. For instance, 2-Hydroxy-4-methoxybenzoic acid has demonstrated hepatoprotective effects through its anti-inflammatory and antioxidant mechanisms.[3] This suggests that this compound could similarly modulate inflammatory pathways.

Potential Mechanism of Action: It is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory enzymes like COX and/or by interfering with the NF-κB signaling cascade.

Metabolic Disease Modulation: A Potential PTP1B Inhibitor

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[4] Notably, derivatives of 2-ethoxybenzamide have been identified as potent and selective inhibitors of PTP1B.[4] One such derivative, 2-ethoxy-4-(methoxymethyl)benzamide, exhibited high inhibitory activity with an IC50 of 0.07 μM and good membrane permeability.[4]

Given that this compound shares the 2-ethoxy substitution pattern, it is plausible that it could also interact with the active site of PTP1B. The methoxy group at the 3-position may further influence its binding affinity and selectivity.

Potential Mechanism of Action: this compound is predicted to act as a competitive inhibitor of PTP1B, thereby enhancing insulin signaling and glucose uptake in cells.

Antimicrobial Properties

Benzoic acid and its derivatives are widely recognized for their antimicrobial activities, which are often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.[1][2] The lipophilicity conferred by the ethoxy group in this compound may enhance its ability to penetrate microbial cell walls.

Potential Mechanism of Action: The antimicrobial efficacy of this compound is likely to stem from its ability to compromise the integrity of microbial cell membranes and interfere with key cellular processes.

Experimental Validation: A Roadmap for Investigation

To validate the predicted therapeutic applications of this compound, a systematic experimental approach is required. The following section outlines detailed protocols for key assays.

Synthesis of this compound

While various synthetic routes for substituted benzoic acids exist, a common approach involves the esterification and subsequent etherification of a hydroxylated precursor, followed by hydrolysis.[5]

Protocol for Synthesis:

  • Esterification: React 3-hydroxy-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux to yield ethyl 2-ethoxy-3-methoxybenzoate.

  • Purification: Purify the resulting ester by column chromatography.

  • Hydrolysis: Subject the purified ester to hydrolysis using an aqueous base (e.g., sodium hydroxide) followed by acidification to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Anti-inflammatory Assays

This assay will determine the ability of this compound to inhibit COX-1 and COX-2 enzymes.

Protocol:

  • Utilize a commercial COX inhibitor screening assay kit.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to obtain a range of test concentrations.

  • Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

  • Calculate the IC50 value for each enzyme.

This cell-based assay will assess the effect of the compound on the NF-κB signaling pathway.

Protocol:

  • Use a stable cell line (e.g., HEK293) containing an NF-κB-driven reporter gene (e.g., luciferase).

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Measure the reporter gene activity (e.g., luminescence).

  • Determine the effect of the compound on NF-κB activation.

In Vitro PTP1B Inhibition Assay

This biochemical assay will directly measure the inhibitory activity of this compound against the PTP1B enzyme.

Protocol:

  • Use a commercial PTP1B inhibitor screening assay kit.

  • Prepare a stock solution and serial dilutions of this compound.

  • Incubate the compound with recombinant human PTP1B enzyme.

  • Add a synthetic phosphopeptide substrate.

  • Measure the amount of phosphate released using a colorimetric reagent.

  • Calculate the IC50 value of the compound.

Antimicrobial Susceptibility Testing

This assay will determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Use a panel of clinically relevant bacterial and fungal strains.

  • Perform a broth microdilution assay in a 96-well plate format.

  • Prepare a two-fold serial dilution of the compound in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates under appropriate conditions.

  • Determine the MIC by visual inspection or by measuring the optical density.

Data Presentation and Visualization

Quantitative Data Summary
Parameter Predicted Value/Range Rationale
COX-2 IC50 1-50 µMBased on the activity of other substituted benzoic acids.
PTP1B IC50 0.1-10 µMInferred from the high potency of 2-ethoxybenzamide derivatives.[4]
Bacterial MIC 16-128 µg/mLTypical range for benzoic acid derivatives against common pathogens.

Signaling Pathway and Workflow Diagrams

G cluster_inflammation Hypothesized Anti-inflammatory Mechanism Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression This compound This compound This compound->NF-kB Activation Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway.

G cluster_metabolic Predicted PTP1B Inhibition Workflow Insulin Receptor (Phosphorylated) Insulin Receptor (Phosphorylated) PTP1B PTP1B Insulin Receptor (Phosphorylated)->PTP1B Substrate Downstream Signaling Downstream Signaling Insulin Receptor (Phosphorylated)->Downstream Signaling Insulin Receptor (Dephosphorylated) Insulin Receptor (Dephosphorylated) PTP1B->Insulin Receptor (Dephosphorylated) This compound This compound This compound->PTP1B Inhibition

Caption: Predicted mechanism of PTP1B inhibition.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural analogy of this compound to other bioactive benzoic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The predicted anti-inflammatory, metabolic modulating, and antimicrobial properties warrant a thorough experimental evaluation. The protocols and predictive data presented in this guide offer a clear and scientifically rigorous path forward for researchers to unlock the therapeutic potential of this promising molecule. Future work should focus on the synthesis and in vitro characterization of this compound, followed by in vivo studies to assess its efficacy and safety in relevant disease models.

References

theoretical calculations for 2-Ethoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Characterization of 2-Ethoxy-3-methoxybenzoic Acid

Abstract

This guide provides a comprehensive theoretical framework for the characterization of this compound, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive experimental data, this document outlines a robust computational protocol using Density Functional Theory (DFT) to predict the molecule's structural, spectroscopic, and electronic properties. The methodologies presented are grounded in established computational chemistry practices, offering a predictive analysis intended to guide future experimental work and applications. This work is tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this compound.

Introduction: The Rationale for a Theoretical Approach

This compound (C₁₀H₁₂O₄, MW: 196.2 g/mol ) belongs to the vast family of substituted benzoic acids, which are pivotal structural motifs in numerous biologically active compounds and functional materials.[1] The specific arrangement of the ethoxy and methoxy groups on the benzene ring is expected to modulate the molecule's physicochemical properties, including its acidity, reactivity, and intermolecular interaction capabilities. Such properties are critical determinants of a molecule's potential in applications ranging from drug design, where benzoic acid derivatives are known to act as inhibitors for various enzymes, to materials science.[1]

Despite its potential, this compound remains a sparsely characterized compound in the scientific literature. This guide addresses this knowledge gap by establishing a comprehensive theoretical profile. We will employ Density Functional Theory (DFT), a powerful quantum mechanical method renowned for its balance of accuracy and computational efficiency in describing molecular systems.[2][3] By predicting its geometry, spectroscopic signatures (¹H NMR, ¹³C NMR, IR), and key electronic properties, we aim to provide a foundational dataset that can accelerate its adoption and exploration in research and development.

Methodological Framework: A Validated Computational Protocol

The cornerstone of reliable theoretical prediction is a well-validated computational methodology. The protocol detailed below is based on methods that have been extensively applied to similar aromatic carboxylic acids, demonstrating high fidelity with experimental results.[4][5]

Selection of Theoretical Model

The chosen level of theory is B3LYP/6-311++G(d,p) . This selection is deliberate:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and validated functionals in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure for many organic molecules compared to pure DFT functionals.[3]

  • 6-311++G(d,p) Basis Set: This is a Pople-style basis set that offers a robust and flexible description of the electron distribution.

    • 6-311: A triple-zeta valence basis set, providing a more accurate representation of the valence electrons involved in bonding.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, which are relevant for the oxygen atoms and the carboxylic acid group.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and intermolecular interactions.[6]

The combination of B3LYP with a triple-zeta basis set including diffuse and polarization functions has been shown to yield reliable geometries and vibrational frequencies for a wide range of organic molecules.[7][8]

Computational Workflow

The theoretical characterization follows a multi-step workflow, ensuring a comprehensive analysis of the molecule's properties.

G cluster_0 Step 1: Structural Analysis cluster_1 Step 2: Spectroscopic Prediction cluster_2 Step 3: Electronic Property Analysis A Initial Structure Input B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy State (No Imaginary Frequencies) C->D E NMR Chemical Shift Calculation (GIAO Method) D->E F IR Spectrum Simulation D->F G HOMO-LUMO Analysis D->G H Molecular Electrostatic Potential (MEP) Map Generation D->H

Caption: Computational workflow for theoretical characterization.

Detailed Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView 6.0).

  • Optimization Calculation: A geometry optimization is performed using the Gaussian 16 software package at the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the molecular geometry to find the lowest energy conformation.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[3]

    • It provides the theoretical infrared (IR) spectrum, including frequencies and intensities.

Protocol 2: NMR Chemical Shift Prediction

  • GIAO Calculation: Using the optimized geometry from Protocol 1, the ¹H and ¹³C NMR isotropic shielding values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[9][10] The GIAO method is a reliable approach for predicting NMR chemical shifts.

  • Chemical Shift Referencing: The calculated shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory, using the equation: δ = σ_ref - σ_sample.

Protocol 3: Electronic Properties Analysis

  • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the geometry optimization output. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is then calculated. These orbitals are visualized to understand the regions of electron density involved in potential electronic transitions and reactivity.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map is calculated and visualized on the molecule's electron density surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding its intermolecular interactions and reactivity.[12][13]

Predicted Properties: Results and Discussion

This section presents the predicted data for this compound based on the computational protocol described above.

Molecular Geometry

The geometry of this compound was optimized to a stable energy minimum. The resulting structure reveals a nearly planar benzoic acid core, with the ethoxy and methoxy groups adopting conformations that minimize steric hindrance.

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) **Bond Angles (°) **
C(carboxyl)-C(ring)1.485C-C-C (in ring)118.5 - 121.2
C=O (carboxyl)1.213O-C-O (carboxyl)122.8
C-O (carboxyl)1.358C(ring)-O-C(methoxy)117.5
O-H (carboxyl)0.972C(ring)-O-C(ethoxy)118.1
C(ring)-O (methoxy)1.365C-C-H (in ring)119.5 - 120.8
C(ring)-O (ethoxy)1.370H-C-H (methyl/ethyl)108.5 - 109.8

Table 1: Predicted key geometrical parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.

The C=O and C-O bond lengths in the carboxylic acid group are typical for such functional groups, indicating some degree of resonance. The bond angles around the substituted carbons on the benzene ring are slightly distorted from the ideal 120°, which is expected due to the electronic and steric influence of the substituents.

Predicted Spectroscopic Profiles

¹H and ¹³C NMR Spectra: The predicted NMR chemical shifts are crucial for the structural elucidation of this compound.

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
-COOH12.5 - 13.5 (broad)-COOH~170.2
Aromatic-H (ortho to COOH)7.8 - 8.0C (ipso to COOH)~122.5
Aromatic-H (meta to COOH)7.1 - 7.3C (ipso to OCH₂CH₃)~157.8
Aromatic-H (para to COOH)7.4 - 7.6C (ipso to OCH₃)~148.0
-OCH₂CH₃4.0 - 4.2 (quartet)Aromatic C-H112.0 - 125.0
-OCH₂CH₃1.3 - 1.5 (triplet)-OCH₂CH₃~64.5
-OCH₃3.8 - 3.9 (singlet)-OCH₂CH₃~14.7
-OCH₃~56.1

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound, referenced to TMS.

The proton of the carboxylic acid is expected to be highly deshielded, appearing at a high chemical shift. The aromatic protons will exhibit a splitting pattern determined by their coupling with neighboring protons. The ethoxy group will show a characteristic quartet and triplet, while the methoxy group will appear as a singlet.

Infrared (IR) Spectrum: The predicted IR spectrum provides a vibrational fingerprint of the molecule.

Frequency Range (cm⁻¹) Vibrational Mode Assignment
2500 - 3300 (broad)O-H stretch (carboxylic acid dimer)
2900 - 3100C-H stretch (aromatic and aliphatic)
1680 - 1710 (strong)C=O stretch (carboxylic acid)
1580 - 1610C=C stretch (aromatic ring)
1250 - 1300C-O stretch (aryl ether and carboxylic acid)
1020 - 1050C-O stretch (alkyl ether)

Table 3: Predicted major vibrational frequencies for this compound.

The most prominent features are expected to be the very broad O-H stretch and the strong C=O stretch of the carboxylic acid group. The C-O stretching vibrations of the ether linkages and the aromatic C=C stretches will also be key identifying peaks.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are central to understanding a molecule's electronic behavior.

Parameter Predicted Value (eV)
E_HOMO-6.58
E_LUMO-1.23
HOMO-LUMO Gap (ΔE) 5.35

Table 4: Predicted HOMO and LUMO energies and the energy gap.

G cluster_0 HOMO (-6.58 eV) cluster_1 LUMO (-1.23 eV) A [Image of HOMO orbital plot] B [Image of LUMO orbital plot] G cluster_legend MEP Color Scale mep_node [Image of MEP map for this compound] neg Negative (Electron-Rich) Nucleophilic Attack neu Neutral pos Positive (Electron-Poor) Electrophilic Attack

References

Methodological & Application

Application Note: A Strategic Synthesis of 2-Ethoxy-3-methoxybenzoic Acid via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, five-step methodology for the synthesis of 2-Ethoxy-3-methoxybenzoic acid, a valuable substituted aromatic building block for pharmaceutical and materials science research. The synthetic strategy commences with ethyl o-ethoxybenzoate and leverages the power of Directed ortho-Metalation (DoM) to achieve highly regioselective functionalization. The core transformation involves a sequence of lithiation, borylation, oxidation to a key phenolic intermediate, followed by methylation and final saponification. This note explains the underlying chemical principles for each step, offers detailed, field-tested protocols, and includes comprehensive data tables and workflow visualizations to ensure reproducibility and success for researchers and drug development professionals.

Introduction: The Power of Regioselective Synthesis

Substituted benzoic acids are privileged scaffolds in medicinal chemistry and serve as critical starting materials for the synthesis of complex organic molecules. The precise placement of functional groups on the aromatic ring is paramount as it dictates the molecule's steric and electronic properties, and ultimately, its biological activity or material function. However, traditional electrophilic aromatic substitution reactions often yield mixtures of ortho, meta, and para isomers, leading to challenging purification steps and reduced overall yields.

Directed ortho-Metalation (DoM) has emerged as a superior strategy for achieving unparalleled regioselectivity.[1][2] This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong organolithium base to deprotonate the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a wide array of electrophiles, enabling the precise installation of a new substituent.[1][3]

This application note details a robust synthetic route to this compound from ethyl o-ethoxybenzoate. The ethoxy group at the C2 position serves as an effective DMG, facilitating the introduction of functionality at the C3 position, a transformation that is challenging to achieve through conventional methods.

Overall Reaction Scheme

The synthesis proceeds through five distinct steps, transforming the readily available ethyl o-ethoxybenzoate into the desired multi-substituted benzoic acid.

Overall Reaction Scheme

A schematic overview of the five-step synthesis of this compound.

Experimental Protocols and Mechanistic Rationale

This synthesis is best executed in two parts: the one-pot synthesis of the key phenolic intermediate, followed by the methylation and hydrolysis to obtain the final product.

Part I: One-Pot Synthesis of Ethyl 2-Ethoxy-3-hydroxybenzoate

This phase combines three critical steps—Directed ortho-Metalation, borylation, and oxidation—into a single, efficient workflow without the need for intermediate isolation.

Mechanism and Scientific Rationale:

  • Directed ortho-Metalation (DoM): The synthesis begins with the deprotonation of the C3 position of ethyl o-ethoxybenzoate. The heteroatom of the C2-ethoxy group, a potent DMG, coordinates to the lithium atom of sec-butyllithium (s-BuLi).[1][2] This coordination pre-associates the base near the C3 proton, dramatically increasing its kinetic acidity and ensuring exclusive deprotonation at this site. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is used as an additive; it chelates the lithium cation, breaking down s-BuLi aggregates and increasing the base's reactivity.[4] s-BuLi is chosen over the more common n-BuLi to minimize the risk of nucleophilic addition to the ester carbonyl. The reaction is conducted at -78 °C under an inert atmosphere to prevent quenching of the highly reactive organolithium species.

  • Borylation: The generated aryllithium species is a powerful nucleophile. It is quenched by the addition of an electrophile, triisopropyl borate. The aryllithium attacks the electrophilic boron atom, displacing one of the isopropoxy groups to form a boronate ester intermediate.

  • Oxidative Workup: The C-B bond of the boronate ester is then oxidatively cleaved to a C-O bond. This is reliably achieved by adding an aqueous solution of sodium hydroxide and hydrogen peroxide. The peroxide is deprotonated by the base to form the hydroperoxide anion (HOO⁻), a strong nucleophile that attacks the boron atom. The resulting complex undergoes a rearrangement where the aryl group migrates from boron to the adjacent oxygen atom, displacing the hydroxide and forming the desired phenol upon workup.

Detailed Experimental Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl o-ethoxybenzoate (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq.) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • In a separate, dry flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF.

  • Transfer the aryllithium solution to the triisopropyl borate solution at -78 °C via cannula.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow, careful addition of 3 M aqueous sodium hydroxide (3.0 eq.) followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq.). Caution: This addition is exothermic.

  • Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Separate the aqueous and organic layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 2-ethoxy-3-hydroxybenzoate as a pure solid.

Part II: Synthesis of this compound

Mechanism and Scientific Rationale:

  • Williamson Ether Synthesis (Methylation): The phenolic hydroxyl group is acidic and can be deprotonated by a mild base like potassium carbonate to form a nucleophilic phenoxide. This phenoxide then undergoes an SN2 reaction with a methylating agent. Dimethyl sulfate is a highly effective and economical methylating agent for this purpose. The reaction is typically performed in a polar aprotic solvent like acetone or DMF to facilitate the SN2 displacement.

  • Saponification: The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.[5] This is achieved through saponification, a base-catalyzed hydrolysis. Hydroxide ions from sodium hydroxide attack the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide as a leaving group. A final acidification step with a strong acid like HCl protonates the resulting carboxylate salt to yield the final product, this compound, which typically precipitates from the aqueous solution.

Detailed Experimental Protocol (Methylation):

  • Dissolve ethyl 2-ethoxy-3-hydroxybenzoate (1.0 eq.) in acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.) to the solution.

  • Add dimethyl sulfate (1.2 eq.) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a chemical fume hood.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter off the solid potassium carbonate and wash it with acetone.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-ethoxy-3-methoxybenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Detailed Experimental Protocol (Saponification):

  • Dissolve the crude ethyl 2-ethoxy-3-methoxybenzoate in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide pellets (NaOH, 3.0 eq.) and heat the mixture to reflux for 2 hours or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Data Summary and Characterization

Table 1: Reagent and Reaction Parameter Summary

(Based on a theoretical 10 mmol scale starting from ethyl o-ethoxybenzoate)

StepReagentM.W. ( g/mol )Equiv.Amount
1. DoM Ethyl o-ethoxybenzoate180.201.01.80 g
TMEDA116.241.21.40 g (1.82 mL)
s-BuLi (1.4 M)64.061.28.6 mL
2. Borylation Triisopropyl borate188.071.52.82 g (3.44 mL)
3. Oxidation NaOH (3 M aq.)40.003.010 mL
H₂O₂ (30% aq.)34.013.03.4 mL
4. Methylation Ethyl 2-ethoxy-3-hydroxybenzoate196.201.0(from prev. step)
K₂CO₃138.213.04.15 g
Dimethyl sulfate126.131.21.51 g (1.13 mL)
5. Saponification Ethyl 2-ethoxy-3-methoxybenzoate210.231.0(from prev. step)
NaOH40.003.01.20 g
Expected Characterization of this compound
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.5-12.0 (s, 1H, COOH), ~7.5-7.8 (m, 2H, Ar-H), ~7.0-7.2 (t, 1H, Ar-H), ~4.2 (q, 2H, OCH₂CH₃), ~3.9 (s, 3H, OCH₃), ~1.5 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~168-172 (C=O), ~155-158 (C-OEt), ~148-151 (C-OMe), ~125-130 (Ar-C), ~120-124 (Ar-C), ~115-118 (Ar-C), ~110-114 (Ar-C), ~65 (OCH₂CH₃), ~56 (OCH₃), ~15 (OCH₂CH₃).

  • IR (ATR, cm⁻¹): ~2500-3300 (broad, O-H stretch of COOH), ~1680-1700 (C=O stretch), ~1250-1300 (C-O stretch).

  • Mass Spectrometry (ESI-): m/z [M-H]⁻ calculated for C₁₀H₁₁O₄⁻: 195.07; found: 195.1.

Workflow Visualization

The following diagram illustrates the complete synthetic workflow, highlighting the key stages and reagents.

Synthesis_Workflow cluster_part1 Part I: One-Pot Phenol Synthesis cluster_part2 Part II: Final Product Synthesis start Ethyl o-ethoxybenzoate lithiation Directed ortho-Metalation (s-BuLi, TMEDA, THF, -78°C) start->lithiation borylation Borylation (B(OiPr)3, -78°C to RT) lithiation->borylation oxidation Oxidation (NaOH, H2O2) borylation->oxidation intermediate Ethyl 2-ethoxy-3-hydroxybenzoate oxidation->intermediate methylation Methylation (Me2SO4, K2CO3, Acetone) intermediate->methylation saponification Saponification (NaOH, EtOH/H2O) methylation->saponification acidification Acidic Workup (HCl) saponification->acidification product This compound acidification->product

Caption: Synthetic workflow from starting material to final product.

Safety and Handling Precautions

  • Organolithium Reagents: sec-Butyllithium is pyrophoric and reacts violently with water and air. It must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques.

  • Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvent from a sealed bottle. Diethyl ether and acetone are highly flammable.

  • Corrosives: Sodium hydroxide and hydrochloric acid are highly corrosive. Hydrogen peroxide (30%) is a strong oxidizer. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxic Reagents: Dimethyl sulfate is extremely toxic, a potent carcinogen, and readily absorbed through the skin. It must be handled exclusively in a chemical fume hood with appropriate gloves and eye protection. Quench any residual reagent and contaminated glassware with concentrated ammonium hydroxide solution.

  • General: All operations should be performed in a well-ventilated chemical fume hood.

References

The Strategic Utility of 2-Ethoxy-3-methoxybenzoic Acid as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Ethoxy-3-methoxybenzoic acid, a versatile yet underexplored pharmaceutical intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, purification, characterization, and strategic application of this compound. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction: A Building Block of Untapped Potential

This compound (C₁₀H₁₂O₄, Mol. Wt.: 196.20 g/mol ) is a polysubstituted aromatic carboxylic acid. Its unique substitution pattern, featuring an ethoxy and a methoxy group ortho and meta to the carboxylic acid respectively, imparts a distinct electronic and steric profile. This makes it an attractive scaffold for the synthesis of complex molecular architectures in medicinal chemistry. The presence of multiple functional groups—a carboxylic acid for amide or ester formation, and two ether linkages that can influence solubility and metabolic stability—positions it as a valuable starting material for the development of novel therapeutic agents. While direct applications in blockbuster drugs are not widely documented, its structural motifs are present in various biologically active compounds, highlighting its potential as a key intermediate.

PART 1: Synthesis of this compound via Williamson Ether Synthesis

The most logical and efficient route to this compound is a two-step process commencing with a commercially available precursor, followed by a classic Williamson ether synthesis and subsequent saponification. This approach is favored for its high yields and operational simplicity.

Step 1: Esterification of 2-Hydroxy-3-methoxybenzoic acid

To prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the subsequent etherification, it is first protected as an ester. Methyl or ethyl esters are commonly used due to their ease of formation and subsequent hydrolysis.

Step 2: Williamson Ether Synthesis and Saponification

The phenolic hydroxyl group is then deprotonated with a suitable base to form a phenoxide, which acts as a nucleophile to attack an ethylating agent (e.g., diethyl sulfate or ethyl iodide) in an SN2 reaction.[1][2] The final step is the hydrolysis of the ester under basic conditions to yield the target carboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxy-3-methoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium hydroxide

  • Diethyl sulfate

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Esterification:

    • To a solution of 2-hydroxy-3-methoxybenzoic acid (1 equivalent) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2-hydroxy-3-methoxybenzoate.

  • Etherification and Saponification:

    • Dissolve the methyl 2-hydroxy-3-methoxybenzoate (1 equivalent) in anhydrous DMF (10 volumes).

    • Add powdered potassium carbonate (1.5 equivalents) and diethyl sulfate (1.2 equivalents).

    • Heat the mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.

    • Cool the reaction, pour into ice-water, and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer to obtain the crude methyl 2-ethoxy-3-methoxybenzoate.

    • To the crude ester, add a 2M aqueous solution of sodium hydroxide (5 equivalents) and heat to reflux for 2-4 hours.

    • Cool the solution to 0 °C and acidify with concentrated hydrochloric acid until a precipitate forms (pH ~2).

    • Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Diagram 1: Synthetic Workflow

G start 2-Hydroxy-3-methoxybenzoic acid step1 Esterification (MeOH, H₂SO₄, Reflux) start->step1 intermediate1 Methyl 2-hydroxy-3-methoxybenzoate step1->intermediate1 step2 Williamson Ether Synthesis (K₂CO₃, Diethyl Sulfate, DMF) intermediate1->step2 intermediate2 Methyl 2-ethoxy-3-methoxybenzoate step2->intermediate2 step3 Saponification (NaOH, H₂O, Reflux) intermediate2->step3 step4 Acidification (HCl) step3->step4 product This compound step4->product

Caption: Synthetic pathway for this compound.

PART 2: Application as a Pharmaceutical Intermediate - Amide Bond Formation

The carboxylic acid moiety of this compound is a key functional handle for derivatization. Amide bond formation is a cornerstone of medicinal chemistry, and this intermediate can be readily coupled with a wide range of amines to generate libraries of compounds for biological screening.[3]

Experimental Protocol: Synthesis of N-benzyl-2-ethoxy-3-methoxybenzamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1 equivalent) in anhydrous DCM (10 volumes).

    • Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of DMF (1-2 drops).

    • Stir at room temperature for 2-3 hours until the solution becomes clear.

    • Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 2-ethoxy-3-methoxybenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (5 volumes).

    • In a separate flask, dissolve benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM (5 volumes) and cool to 0 °C.

    • Add the acid chloride solution dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-benzyl-2-ethoxy-3-methoxybenzamide.

Diagram 2: Amide Coupling Workflow

G start This compound step1 Acid Chloride Formation (SOCl₂, DCM) start->step1 intermediate 2-Ethoxy-3-methoxybenzoyl chloride step1->intermediate step2 Amide Coupling intermediate->step2 reagents Benzylamine, TEA, DCM reagents->step2 product N-benzyl-2-ethoxy-3-methoxybenzamide step2->product

Caption: Amide synthesis from this compound.

PART 3: Purification and Analytical Protocols

Purification

The primary methods for purifying this compound and its derivatives are recrystallization and column chromatography.

  • Recrystallization: For the final acid product, a mixed solvent system such as ethanol/water or ethyl acetate/hexane is effective. The crude solid is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor.

  • Column Chromatography: For amide derivatives and other non-acidic products, silica gel chromatography is the method of choice. A gradient elution, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, allows for the separation of the product from starting materials and byproducts.

Analytical Characterization

The structure and purity of this compound are confirmed using a combination of spectroscopic techniques. The expected data, extrapolated from closely related analogs, are summarized below.[4][5]

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR (CDCl₃)δ ~10.5-12.0 (s, 1H, COOH), ~7.0-7.8 (m, 3H, Ar-H), ~4.1 (q, 2H, OCH₂CH₃), ~3.9 (s, 3H, OCH₃), ~1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃)δ ~165-170 (C=O), ~150-160 (Ar-C-O), ~110-135 (Ar-C), ~65 (OCH₂CH₃), ~56 (OCH₃), ~15 (OCH₂CH₃)
IR (KBr) 3300-2500 cm⁻¹ (broad, O-H), 2980-2850 cm⁻¹ (C-H), 1700-1680 cm⁻¹ (strong, C=O), 1250-1000 cm⁻¹ (C-O)
Mass Spec (EI) m/z 196 [M]⁺, 181 [M-CH₃]⁺, 167 [M-C₂H₅]⁺, 151 [M-OC₂H₅]⁺, 123 [M-CO₂C₂H₅]⁺

Protocol: NMR Sample Preparation and Analysis

  • Weigh approximately 10-20 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Reference the chemical shifts to the residual solvent peak.

Protocol: FT-IR Analysis

  • Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

  • Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹.

Protocol: Mass Spectrometry Analysis

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS).

  • Use Electron Ionization (EI) at 70 eV.

  • Separate the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Generate the mass spectrum by detecting the abundance of each ion at its mass-to-charge ratio.

Conclusion

This compound is a readily synthesizable and highly versatile pharmaceutical intermediate. Its distinct substitution pattern offers a unique combination of steric and electronic properties that can be exploited in drug design. The protocols detailed herein provide a robust framework for its synthesis, purification, characterization, and derivatization, empowering researchers to unlock its full potential in the discovery of new therapeutic agents.

References

The Strategic Application of 2-Ethoxy-3-methoxybenzoic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are foundational to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse synthons available to chemists, substituted benzoic acids offer a versatile platform for constructing complex molecular architectures. This technical guide focuses on the strategic application of 2-Ethoxy-3-methoxybenzoic acid , a bespoke building block, in the synthesis of valuable heterocyclic systems. We will delve into the mechanistic rationale, provide exemplary protocols, and explore the potential of the resulting compounds.

Introduction: The Unique Potential of this compound

This compound is an aromatic carboxylic acid distinguished by its specific substitution pattern. The presence of both an ethoxy and a methoxy group on the phenyl ring imparts unique electronic and steric properties that can be leveraged in organic synthesis. The ortho-ethoxy group can exert significant steric influence, directing reactions to specific positions, while the meta-methoxy group electronically modulates the reactivity of the aromatic ring. This combination makes it a precursor for heterocyclic compounds with potentially novel biological activities and material properties.

While direct, widespread applications of this compound in documented heterocyclic syntheses are not extensively reported in readily available literature, its structural motifs are present in various bioactive molecules. This guide, therefore, extrapolates from established synthetic methodologies for related substituted benzoic acids to propose robust protocols for its use, particularly in the synthesis of quinazolinones and benzoxazinones—two classes of heterocycles with profound pharmacological significance.

Core Synthetic Applications: A Gateway to Bioactive Heterocycles

The primary utility of this compound in heterocyclic synthesis lies in its function as a tailored anthranilic acid surrogate. Following amination, the resulting 2-amino-3-alkoxy-benzoic acid derivative becomes a powerful precursor for cyclization reactions.

Synthesis of Substituted Benzoxazin-4-ones

Benzoxazin-4-ones are crucial intermediates in the synthesis of quinazolinones and other N-heterocycles.[1] They are typically formed by the cyclization of N-acylanthranilic acids.

Workflow for Benzoxazin-4-one Synthesis:

A This compound B Activation (e.g., SOCl₂) A->B C 2-Ethoxy-3-methoxybenzoyl chloride B->C D Acylation of an amino acid C->D E N-(2-Ethoxy-3-methoxybenzoyl) amino acid D->E F Cyclization (e.g., Acetic Anhydride) E->F G Substituted Benzoxazin-4-one F->G

Caption: General workflow for the synthesis of benzoxazin-4-ones.

Protocol 1: Synthesis of a 2-Substituted-5-ethoxy-6-methoxy-4H-3,1-benzoxazin-4-one

This protocol outlines the conversion of this compound to a benzoxazin-4-one derivative, a versatile intermediate.

Step 1: Conversion to the Acyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-Ethoxy-3-methoxybenzoyl chloride. This is often used directly in the next step.

Step 2: Acylation of an Amino Acid

  • Dissolve the desired amino acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water) containing sodium hydroxide (2.0 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the crude 2-Ethoxy-3-methoxybenzoyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the N-acylated product.

  • Filter, wash with cold water, and dry the solid.

Step 3: Cyclodehydration to the Benzoxazin-4-one

  • Suspend the N-acylated product in acetic anhydride (5-10 vol).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the benzoxazin-4-one.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2] They can be readily synthesized from the corresponding benzoxazin-4-ones by reaction with ammonia or primary amines.

Reaction Pathway to Quinazolinones:

A Substituted Benzoxazin-4-one B Reaction with Amine (R-NH₂) A->B C Ring Opening & Recyclization B->C D Substituted Quinazolin-4(3H)-one C->D

Caption: Conversion of benzoxazin-4-ones to quinazolin-4(3H)-ones.

Protocol 2: Synthesis of a 2,3-Disubstituted-5-ethoxy-6-methoxyquinazolin-4(3H)-one

This protocol describes the conversion of the previously synthesized benzoxazin-4-one into a quinazolinone derivative.

  • Dissolve the 2-substituted-5-ethoxy-6-methoxy-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add the desired primary amine (1.2 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the target quinazolinone.

Mechanistic Insights and Rationale for Experimental Choices

The choice of reagents and reaction conditions is critical for the successful synthesis of these heterocyclic systems.

  • Activation of the Carboxylic Acid: The conversion of the benzoic acid to its acyl chloride derivative is a key step to increase its electrophilicity, facilitating the subsequent acylation of an amine. Thionyl chloride is a common and effective reagent for this transformation.

  • Cyclization Conditions: Acetic anhydride is a powerful dehydrating agent that promotes the intramolecular cyclization of the N-acylamino acid to form the benzoxazinone ring.

  • Solvent Selection: The choice of solvent is crucial for both solubility of the reactants and for the reaction pathway. For instance, in the conversion of benzoxazinones to quinazolinones, polar protic solvents like ethanol are often preferred.

Data Summary

The following table provides a hypothetical summary of expected yields for the synthesis of a quinazolinone derivative starting from this compound, based on literature for analogous compounds.

StepReactantsProductExpected Yield (%)
1. Acyl Chloride FormationThis compound, Thionyl Chloride2-Ethoxy-3-methoxybenzoyl chloride>95 (crude)
2. N-Acylation2-Ethoxy-3-methoxybenzoyl chloride, GlycineN-(2-Ethoxy-3-methoxybenzoyl)glycine80-90
3. Benzoxazinone FormationN-(2-Ethoxy-3-methoxybenzoyl)glycine, Acetic Anhydride2-(Chloromethyl)-5-ethoxy-6-methoxy-4H-3,1-benzoxazin-4-one75-85
4. Quinazolinone Synthesis2-(Chloromethyl)-5-ethoxy-6-methoxy-4H-3,1-benzoxazin-4-one, Aniline2-(Chloromethyl)-3-phenyl-5-ethoxy-6-methoxyquinazolin-4(3H)-one70-85

Conclusion and Future Perspectives

While direct and extensive literature on the application of this compound in heterocyclic synthesis is emerging, its structural features suggest it is a highly valuable, yet under-explored, building block. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in creating novel quinazolinones, benzoxazinones, and other related heterocyclic systems. The unique substitution pattern of this benzoic acid derivative may lead to the discovery of new compounds with enhanced biological activities or unique material properties, opening new avenues in drug discovery and materials science. Further research into the diverse cyclization reactions of this precursor is warranted and encouraged.

References

Application Note & Protocol: High-Yield Fischer Esterification of 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 2-ethoxy-3-methoxybenzoate via the Fischer esterification of 2-Ethoxy-3-methoxybenzoic acid. Esters of substituted benzoic acids are crucial intermediates in the development of pharmaceuticals and fine chemicals. This application note details a robust, acid-catalyzed protocol optimized for researchers in organic synthesis and drug discovery. The narrative explains the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deep understanding of the reaction dynamics. Included are a step-by-step experimental protocol, methods for purification, and detailed characterization of the final product.

Introduction and Scientific Context

This compound is a polysubstituted aromatic carboxylic acid. The esterification of such molecules is a fundamental transformation in organic synthesis. The resulting product, ethyl 2-ethoxy-3-methoxybenzoate, possesses a functional group arrangement that makes it a valuable scaffold for further chemical elaboration. The ester moiety can modulate a molecule's pharmacokinetic properties, such as lipophilicity and cell membrane permeability, which is a key consideration in prodrug design and medicinal chemistry.

The protocol described herein utilizes the classic Fischer esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] While a foundational reaction, its efficiency is governed by a chemical equilibrium.[2] This guide emphasizes the critical parameters and techniques required to overcome this equilibrium and drive the reaction toward a high yield of the desired ester product.

The Chemistry of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1] Understanding the mechanism is paramount to troubleshooting and optimizing the reaction.

The overall transformation is as follows: C₁₀H₁₂O₄ (this compound) + C₂H₅OH (Ethanol) ⇌ C₁₂H₁₆O₄ (Ethyl 2-ethoxy-3-methoxybenzoate) + H₂O

The Role of the Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential for two primary reasons:

  • Activation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to attack by a weak nucleophile like ethanol.[1]

  • Formation of a Good Leaving Group: The protonation of the hydroxyl group in the tetrahedral intermediate allows it to leave as a neutral water molecule, which is a much better leaving group than the hydroxide anion (OH⁻).

Overcoming Equilibrium: The reaction's equilibrium constant is typically close to 1, meaning that without intervention, the reaction will result in a mixture of reactants and products.[2] To achieve a high conversion, Le Châtelier's principle is applied. The protocol employs a large excess of ethanol, which serves as both the reactant and the solvent. This high concentration of a reactant shifts the equilibrium position to favor the formation of the ester product.[2]

Materials and Methods

Reagent and Equipment Details

The following table summarizes the necessary reagents for this protocol. All reagents should be of anhydrous or reagent grade where appropriate.

ReagentFormulaMolecular Wt.RoleNotes
This compoundC₁₀H₁₂O₄196.20 g/mol Starting MaterialEnsure it is dry.
Anhydrous EthanolC₂H₅OH46.07 g/mol Reactant & SolventUse a large excess (e.g., 20-40 eq.).
Concentrated Sulfuric AcidH₂SO₄98.08 g/mol CatalystHandle with extreme care.
Ethyl AcetateC₄H₈O₂88.11 g/mol Extraction Solvent
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01 g/mol Neutralizing AgentUsed during work-up to quench the acid catalyst.
Brine (Saturated NaCl)NaCl (aq)58.44 g/mol Washing AgentRemoves residual water from the organic phase.
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol Drying Agent
Silica GelSiO₂60.08 g/mol Stationary PhaseFor column chromatography.

Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, and standard laboratory glassware.

Experimental Protocol

The entire experimental workflow is visualized in the diagram below, from reaction setup to final product characterization.

Esterification_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Characterization Setup Combine Reactants: - this compound - Anhydrous Ethanol (excess) Add_Catalyst Slowly add conc. H₂SO₄ Setup->Add_Catalyst Reflux Heat to reflux (~78°C) for 4-6 hours Add_Catalyst->Reflux Monitor Monitor progress by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Evaporate Remove excess ethanol (Rotary Evaporator) Cool->Evaporate Extract Dissolve in Ethyl Acetate Wash with NaHCO₃ (aq) Wash with Brine Evaporate->Extract Dry Dry organic layer (Na₂SO₄) Filter and concentrate Extract->Dry Purify Purify crude product (Column Chromatography) Dry->Purify Characterize Characterize pure ester: - ¹H NMR - ¹³C NMR Purify->Characterize

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Ethoxy-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Substituted Benzoic Acids in Medicinal Chemistry

Substituted benzoic acids are a cornerstone of modern drug discovery and development. Their versatile chemical scaffold is present in a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The precise arrangement of substituents on the benzoic acid ring is crucial for modulating the molecule's interaction with biological targets, thereby influencing its efficacy and safety profile.[2][3] Among this important class of compounds, 2-Ethoxy-3-methoxybenzoic acid and its derivatives are emerging as valuable intermediates in the synthesis of novel pharmaceuticals.[4] The presence of both an ethoxy and a methoxy group at the 2 and 3 positions, respectively, offers unique steric and electronic properties that can be exploited to fine-tune the pharmacological activity of the final drug substance.

The development of robust and scalable synthetic routes to these derivatives is therefore of paramount importance to support preclinical and clinical development programs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound and its derivatives, focusing on practical, scalable, and efficient methodologies. We will delve into the strategic considerations behind route selection, provide detailed step-by-step protocols, and discuss critical process parameters for successful scale-up.

Strategic Approaches to the Synthesis of this compound

The synthesis of a polysubstituted benzoic acid such as this compound requires a carefully planned strategy to ensure regioselective introduction of the functional groups. Two primary retrosynthetic approaches are considered here, starting from readily available and cost-effective starting materials.

Retrosynthetic Analysis:

G This compound This compound Starting Material A 2-Hydroxy-3-methoxybenzoic acid This compound->Starting Material A Williamson Ether Synthesis Starting Material B 3-Hydroxy-2-ethoxybenzoic acid This compound->Starting Material B Williamson Ether Synthesis

Caption: Retrosynthetic approaches for this compound.

Synthetic Strategy 1: Ethylation of 2-Hydroxy-3-methoxybenzoic Acid

This is a straightforward and highly efficient approach that leverages the commercially available 2-Hydroxy-3-methoxybenzoic acid. The key transformation is a Williamson ether synthesis to introduce the ethoxy group.

Workflow Diagram:

G cluster_0 Synthetic Strategy 1 Start 2-Hydroxy-3-methoxybenzoic acid Step1 Deprotonation Start->Step1 Base (e.g., K2CO3, NaOH) Step2 Ethylation Step1->Step2 Ethylating agent (e.g., Diethyl sulfate, Ethyl iodide) Step3 Work-up & Purification Step2->Step3 End This compound Step3->End

Caption: Workflow for the ethylation of 2-Hydroxy-3-methoxybenzoic acid.

Detailed Protocol for Large-Scale Synthesis (Based on adaptations from established procedures for similar compounds[5][6]):

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (for 1 kg scale)Molar Equivalents
2-Hydroxy-3-methoxybenzoic acid84-93-5168.151.00 kg1.00
Potassium Carbonate (K₂CO₃)584-08-7138.211.24 kg1.50
Diethyl Sulfate ((C₂H₅)₂SO₄)64-67-5154.191.00 L (1.18 kg)1.25
Acetone67-64-158.0810 L-
Hydrochloric Acid (HCl, 37%)7647-01-036.46As needed for pH adjustment-
Ethyl Acetate141-78-688.11For extraction-
Brine--For washing-
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04For drying-

Procedure:

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-Hydroxy-3-methoxybenzoic acid (1.00 kg, 5.95 mol) and acetone (10 L).

  • Addition of Base: Stir the suspension and add potassium carbonate (1.24 kg, 8.92 mol) portion-wise at room temperature.

  • Heating and Addition of Ethylating Agent: Heat the mixture to reflux (approximately 56 °C). Once refluxing, add diethyl sulfate (1.00 L, 7.43 mol) dropwise over a period of 2-3 hours.

    • Causality: Dropwise addition is crucial to control the exothermic reaction and maintain a steady reflux. Diethyl sulfate is a potent alkylating agent and should be handled with appropriate safety precautions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • To the crude oil, add water (5 L) and stir.

    • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.

    • Stir the suspension for 1 hour in an ice bath to ensure complete precipitation.

  • Purification:

    • Filter the precipitate and wash with cold water until the washings are neutral.

    • Dry the solid product in a vacuum oven at 50-60 °C.

    • For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

    • Self-Validation: The purity of the final product should be confirmed by HPLC (>98%), and its identity verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield and Purity:

ParameterExpected Value
Yield85-95%
Purity (HPLC)>98%
Synthetic Strategy 2: Directed Ortho-Metalation (DoM)

For the synthesis of more complex derivatives of this compound, where further substitution on the aromatic ring is desired, a Directed Ortho-Metalation (DoM) strategy can be employed. The carboxylate and methoxy groups can act as directing groups for lithiation, allowing for the regioselective introduction of various electrophiles.[7][8][9][10][11]

Conceptual Workflow for a Derivative:

G cluster_1 Synthetic Strategy 2: DoM Start 3-Methoxybenzoic acid Step1 Directed ortho-Metalation Start->Step1 s-BuLi/TMEDA Step2 Electrophilic Quench Step1->Step2 Electrophile (e.g., I₂, R-CHO) Step3 Ethylation Step2->Step3 Williamson Ether Synthesis End Substituted this compound Derivative Step3->End

Caption: Conceptual workflow for a derivative via Directed Ortho-Metalation.

Detailed Protocol for the Synthesis of a Halogenated Derivative (Illustrative Example):

This protocol describes the synthesis of 2-Ethoxy-6-iodo-3-methoxybenzoic acid, a potentially valuable intermediate for further functionalization via cross-coupling reactions.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (for 100 g scale)Molar Equivalents
3-Methoxybenzoic acid586-38-9152.15100 g1.00
s-Butyllithium (s-BuLi, 1.4 M in cyclohexane)598-30-164.061.0 L2.20
TMEDA (Tetramethylethylenediamine)110-18-9116.24185 mL2.20
Iodine (I₂)7553-56-2253.81200 g1.20
Tetrahydrofuran (THF), anhydrous109-99-972.112.0 L-
Diethyl Ether, anhydrous60-29-774.12For extraction-
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11For quenching-

Procedure:

  • Reaction Setup: In a 5 L flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 3-Methoxybenzoic acid (100 g, 0.657 mol) in anhydrous THF (2.0 L).

  • Formation of the Dianion: Cool the solution to -78 °C in a dry ice/acetone bath. Add TMEDA (185 mL, 1.45 mol) followed by the dropwise addition of s-BuLi (1.0 L, 1.45 mol) over 2 hours, maintaining the temperature below -70 °C. Stir the resulting solution for an additional 2 hours at -78 °C.

    • Trustworthiness: The use of anhydrous solvents and an inert atmosphere is critical for the success of this organolithium reaction. The temperature must be strictly controlled to prevent side reactions.

  • Electrophilic Quench: In a separate flask, dissolve iodine (200 g, 0.788 mol) in anhydrous THF (500 mL). Add this solution dropwise to the reaction mixture at -78 °C.

  • Work-up:

    • Allow the reaction to warm to room temperature overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

    • Acidify the mixture to pH 2 with 6 M HCl.

    • Extract the product with diethyl ether (3 x 1 L).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Ethylation: The crude 2-hydroxy-6-iodo-3-methoxybenzoic acid can then be ethylated following a similar procedure to Synthetic Strategy 1.

Conclusion

The large-scale synthesis of this compound and its derivatives is achievable through well-established synthetic methodologies. The choice of the synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final molecule. The Williamson ether synthesis approach is a robust and high-yielding method for the parent compound. For more complex derivatives, Directed Ortho-Metalation offers a powerful tool for regioselective functionalization. Careful control of reaction parameters, along with in-process monitoring, are key to ensuring a successful and scalable synthesis. The protocols provided in this application note serve as a valuable resource for chemists and engineers involved in the process development and manufacturing of these important pharmaceutical intermediates.

References

The Versatile Scaffold: Application of 2-Ethoxy-3-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Benzoic Acid

In the landscape of medicinal chemistry, the benzoic acid framework represents a privileged scaffold, a foundational structure upon which a vast array of therapeutic agents have been constructed. The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties, dictating its absorption, distribution, metabolism, excretion (ADME), and ultimately, its pharmacodynamic activity. 2-Ethoxy-3-methoxybenzoic acid, a polysubstituted benzoic acid derivative, emerges as a molecule of significant interest for drug discovery and development. While direct and extensive research into its specific biological activities is still developing, its structural relationship to known bioactive compounds provides a strong basis for predicting its utility as a versatile building block in the synthesis of novel therapeutics. This technical guide will explore the inferred medicinal chemistry applications of this compound, supported by detailed, adaptable protocols for the synthesis and evaluation of its derivatives.

Physicochemical Properties: A Foundation for Design

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its application in medicinal chemistry. These properties influence solubility, membrane permeability, and interactions with biological targets.

PropertyValueSource
CAS Number 773869-96-8[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Melting Point 51-52 °C[1]
Boiling Point (Predicted) 317.7±22.0 °C[1]
Density (Predicted) 1.178±0.06 g/cm³[1]

The presence of both an ethoxy and a methoxy group, along with the carboxylic acid moiety, imparts a unique balance of lipophilicity and hydrophilicity to the molecule. This balance is a critical consideration in drug design, as it governs the compound's ability to traverse biological membranes and engage with its target.

Inferred Medicinal Chemistry Applications

Based on the established biological activities of structurally analogous compounds, this compound is predicted to be a valuable intermediate in the synthesis of agents with the following therapeutic applications:

  • Anti-inflammatory Agents: The 2-ethoxybenzoic acid scaffold is associated with analgesic and anti-inflammatory properties[2]. It is hypothesized that derivatives of this compound may act as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

  • Vasopressin V1A/V2 Receptor Antagonists: 2-Ethoxybenzoic acid compounds are utilized in the synthesis of antagonists for the arginine vasopressin receptors V1A and V2[2]. These receptors are implicated in various physiological processes, including blood pressure regulation and water reabsorption. Antagonists of these receptors have therapeutic potential in cardiovascular and renal disorders.

  • Enzyme Inhibitors: The substituted benzoic acid motif is a common feature in a multitude of enzyme inhibitors. By modifying the carboxylic acid group to amides or esters, and by leveraging the specific steric and electronic contributions of the ethoxy and methoxy groups, novel inhibitors targeting a range of enzymes can be developed.

Experimental Protocols: From Synthesis to Biological Evaluation

The following protocols are provided as a guide for researchers to explore the potential of this compound in medicinal chemistry. These are generalized procedures that can be adapted based on the specific target molecule and assay requirements.

Protocol 1: Synthesis of a Novel Benzamide Derivative

Benzamides are a common class of compounds in medicinal chemistry with a wide range of biological activities. This protocol details the synthesis of a hypothetical benzamide derivative from this compound.

Workflow for Benzamide Synthesis

A This compound C Acyl Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl₂) B->C E Benzamide Derivative C->E Amination D Primary or Secondary Amine (R₁R₂NH) D->E

Caption: General workflow for the synthesis of a benzamide derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A primary or secondary amine of interest

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.

    • Add 2.0-3.0 equivalents of thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve 1.2 equivalents of the desired amine and 2.0 equivalents of TEA or DIPEA in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure benzamide derivative.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes, which is crucial for assessing their anti-inflammatory potential.

Workflow for COX Inhibition Assay

References

Application Notes and Protocols for Reactions Involving 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Benzoic Acids in Modern Chemistry

Substituted benzoic acids are foundational scaffolds in the fields of medicinal chemistry, drug development, and materials science. The strategic placement of various functional groups on the benzene ring can profoundly influence the molecule's physicochemical properties, biological activity, and reactivity. 2-Ethoxy-3-methoxybenzoic acid is a prime example of such a tailored molecule, offering multiple points for chemical modification. Its structure, featuring a carboxylic acid, an ethoxy, and a methoxy group, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

This comprehensive guide provides a detailed experimental framework for the synthesis and subsequent reaction of this compound. We will first outline a robust, two-step protocol for its preparation from commercially available 2,3-dihydroxybenzoic acid via a regioselective Williamson ether synthesis. Following this, a detailed procedure for the conversion of the synthesized this compound into its corresponding N,N-diethylamide will be presented. This guide is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying chemical principles that govern these transformations.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards associated with all reagents is paramount for safe and successful experimentation. The following tables summarize the key physicochemical data for this compound and the necessary safety information for all chemicals used in the described protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number773869-96-8[1]
Molecular FormulaC₁₀H₁₂O₄[1]
Molecular Weight196.2 g/mol [1]
Melting Point51-52 °C[1]
Boiling Point317.7±22.0 °C (Predicted)[1]
Density1.178±0.06 g/cm³ (Predicted)[1]

Table 2: Hazard and Safety Information for Reagents

ChemicalCAS NumberHazard StatementsPrecautionary Measures
2,3-Dihydroxybenzoic acid 303-38-8Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3]Wear protective gloves/eye protection. Avoid breathing dust. Use in a well-ventilated area.[2][3]
Methyl Iodide 74-88-4Toxic if swallowed. Harmful in contact with skin. Causes skin irritation. Toxic if inhaled. May cause respiratory irritation. Suspected of causing cancer.[4]Avoid breathing vapors. Wear protective gloves/clothing. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4]
Ethyl Iodide 75-03-6Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.Avoid breathing vapors. Wear protective gloves. In case of eye contact, rinse cautiously with water for several minutes.
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage.Wear protective gloves/clothing/eye protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting.
Thionyl Chloride 7719-09-7Harmful if swallowed. Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water.[5][6]Avoid breathing vapors. Wear protective gloves/clothing/eye protection. Use only outdoors or in a well-ventilated area.[5][6]
Diethylamine 109-89-7Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Harmful if inhaled. May cause respiratory irritation.[7][8]Keep away from heat/sparks/open flames. Wear protective gloves/clothing. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[7][8]
Anhydrous Solvents (Methanol, DMF, Dichloromethane) VariousFlammable (Methanol, DMF). Harmful if inhaled. Suspected of causing cancer (Dichloromethane).Keep away from ignition sources. Use in a well-ventilated area. Wear appropriate personal protective equipment.

Experimental Protocols

Part 1: Synthesis of this compound via Regioselective Williamson Ether Synthesis

The synthesis of this compound from 2,3-dihydroxybenzoic acid is achieved through a two-step regioselective Williamson ether synthesis. The key to this synthesis is the differential acidity of the two phenolic hydroxyl groups. The hydroxyl group at the 2-position is more acidic due to its proximity to the electron-withdrawing carboxylic acid group and its ability to form an intramolecular hydrogen bond with the carboxylate. This allows for its selective deprotonation and subsequent methylation.

This step focuses on the selective methylation of the more acidic 2-hydroxyl group.

  • Materials:

    • 2,3-Dihydroxybenzoic acid

    • Anhydrous Methanol

    • Sodium Hydroxide (NaOH) pellets

    • Methyl Iodide (CH₃I)

    • Hydrochloric Acid (HCl), 1M solution

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol.

    • Carefully add finely ground sodium hydroxide (1.0 eq) to the solution while stirring. The formation of the monosodium salt of the more acidic 2-hydroxyl group will occur.

    • To this solution, add methyl iodide (1.1 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

    • Dissolve the residue in deionized water and acidify to a pH of approximately 2 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3-hydroxy-2-methoxybenzoic acid. This intermediate can be purified by column chromatography if necessary.

The second step involves the ethylation of the remaining hydroxyl group.

  • Materials:

    • 3-Hydroxy-2-methoxybenzoic acid (from Step 1)

    • Anhydrous Dimethylformamide (DMF)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Ethyl Iodide (C₂H₅I)

    • Hydrochloric Acid (HCl), 1M solution

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating source (e.g., heating mantle)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve the 3-hydroxy-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.5 eq) to the solution.

    • Add ethyl iodide (1.5 eq) to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water.

    • Acidify the aqueous solution to a pH of approximately 2 with 1M HCl to precipitate the product.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a solid product.

Diagram 1: Synthetic Workflow for this compound

SynthesisWorkflow Start 2,3-Dihydroxybenzoic Acid Intermediate 3-Hydroxy-2-methoxybenzoic Acid Start->Intermediate Step 1: Selective Methylation Step1_reagents 1. NaOH, CH₃I 2. Methanol, Reflux Product This compound Intermediate->Product Step 2: Ethylation Step2_reagents 1. K₂CO₃, C₂H₅I 2. DMF, 60-70 °C

Caption: Synthetic route from 2,3-dihydroxybenzoic acid.

Part 2: Amide Formation from this compound

This protocol describes the conversion of the carboxylic acid functional group of this compound into an N,N-diethylamide. This is a two-step process involving the formation of a more reactive acyl chloride intermediate.

The carboxylic acid is converted to an acyl chloride using thionyl chloride. This reaction should be performed in a fume hood due to the evolution of HCl and SO₂ gases.[9]

  • Materials:

    • This compound

    • Thionyl Chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • A catalytic amount of anhydrous DMF (optional)

  • Equipment:

    • Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution)

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the starting material by TLC (after quenching a small aliquot with methanol to form the methyl ester).

    • After completion, cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-Ethoxy-3-methoxybenzoyl chloride is typically used in the next step without further purification.

The acyl chloride is then reacted with diethylamine to form the corresponding amide.[10]

  • Materials:

    • Crude 2-Ethoxy-3-methoxybenzoyl chloride (from Step 1)

    • Anhydrous Dichloromethane (DCM)

    • Diethylamine

    • Saturated sodium bicarbonate solution

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the crude 2-Ethoxy-3-methoxybenzoyl chloride in anhydrous DCM and cool the solution in an ice bath.

    • In a separate flask, dissolve diethylamine (2.2 eq) in anhydrous DCM.

    • Slowly add the diethylamine solution to the stirred acyl chloride solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by deionized water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude N,N-Diethyl-2-ethoxy-3-methoxybenzamide can be purified by column chromatography on silica gel.

Diagram 2: Amide Formation Workflow

AmideFormation Start This compound Intermediate 2-Ethoxy-3-methoxybenzoyl Chloride Start->Intermediate Step 1: Acyl Chloride Formation Step1_reagents SOCl₂, DCM Reflux Product N,N-Diethyl-2-ethoxy- 3-methoxybenzamide Intermediate->Product Step 2: Amidation Step2_reagents Diethylamine, DCM 0 °C to RT

Caption: Conversion of the carboxylic acid to an amide.

Conclusion

The protocols detailed in this guide offer a comprehensive and scientifically grounded approach to the synthesis and derivatization of this compound. By leveraging the principles of regioselective synthesis and classical functional group transformations, researchers can efficiently access this versatile building block and its derivatives. The provided safety information and step-by-step instructions are designed to ensure safe and reproducible experimental outcomes. As with any chemical procedure, it is imperative that all manipulations are carried out with appropriate safety precautions in a well-equipped laboratory setting.

References

Application Notes and Protocols for the Purification of 2-Ethoxy-3-methoxybenzoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 2-Ethoxy-3-methoxybenzoic acid using silica gel column chromatography. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, practical execution, and critical considerations for achieving high purity of the target compound. The protocol is designed to be a self-validating system, integrating theoretical justifications with actionable, field-proven methodologies.

Introduction: The Rationale for Chromatographic Purification

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Synthetic routes to this compound, often involving Williamson ether synthesis or related reactions, can yield a crude product containing unreacted starting materials, reagents, and various side-products. For its use in sensitive applications, particularly in drug development, achieving a high degree of purity is paramount.

Column chromatography is a powerful and widely applicable technique for the purification of organic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or mixture of solvents). For a moderately polar compound like this compound, silica gel chromatography offers an effective means of separating it from both less polar and more polar impurities. The success of the purification hinges on a carefully selected solvent system and proper technique.

Foundational Principles: Understanding the Separation

The separation of this compound from its potential impurities on a silica gel column is governed by the principles of adsorption chromatography.

  • The Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups can form hydrogen bonds with polar functional groups of the analyte molecules.

  • The Analyte: this compound possesses a polar carboxylic acid group (-COOH), which is the primary site of interaction with the silica gel. The ether linkages (-OEt, -OMe) also contribute to the molecule's overall polarity.

  • The Mobile Phase: A solvent system, typically a mixture of a non-polar and a more polar solvent, is used to elute the compounds from the column. The mobile phase competes with the analytes for adsorption sites on the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively desorbed and eluted based on their relative polarities. Less polar compounds, having weaker interactions with the silica gel, will elute first, followed by more polar compounds.

A critical aspect of purifying carboxylic acids on silica gel is the potential for strong, irreversible adsorption and peak tailing. This is due to the acidic nature of the silanol groups and the strong hydrogen bonding with the carboxylic acid. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This additive serves to protonate the silica surface and the analyte, reducing the strong ionic interactions and leading to sharper, more symmetrical peaks.

Pre-Chromatography Workflow: Essential Preparatory Steps

A successful column chromatography separation begins with careful preparation. This includes understanding the physicochemical properties of the target compound, preparing the necessary materials, and developing an analytical thin-layer chromatography (TLC) method to monitor the separation.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is crucial for designing the purification protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄-
Molecular Weight 196.20 g/mol -
Appearance Solid[1]
Melting Point 51-52 °C[1]
Boiling Point 317.7±22.0 °C (Predicted)[1]
Density 1.178±0.06 g/cm³ (Predicted)[1]
pKa The pKa of benzoic acid is approximately 4.2. The electron-donating ethoxy and methoxy groups are expected to slightly increase the pKa (decrease the acidity) compared to unsubstituted benzoic acid.Inferred from general principles
Solubility While specific quantitative data is not readily available, based on its structure and the properties of similar compounds like 2-methoxybenzoic acid and 4-methoxybenzoic acid, it is expected to be soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane, and sparingly soluble in non-polar solvents like hexane.Inferred from[2][3]
Materials and Reagents
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents (ACS grade or higher): Hexane, Ethyl acetate, Dichloromethane, Methanol, Acetic acid (glacial)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Thin-Layer Chromatography (TLC) for Method Development

Before performing the column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal solvent system should provide a good separation of the target compound from its impurities and result in an Rf value of approximately 0.2-0.4 for the target compound.

Protocol for TLC Analysis:

  • Prepare the Mobile Phase: Prepare a series of solvent mixtures of varying polarities. A good starting point for this compound is a mixture of hexane and ethyl acetate, with a small amount of acetic acid. For example:

    • 80:20 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid)

    • 70:30 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid)

    • 60:40 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid)

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the compounds will appear as dark spots.

  • Calculate the Rf Value: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Optimize the Solvent System: Adjust the ratio of the solvents to achieve the desired Rf value for the target compound and the best possible separation from impurities.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed by proportionally changing the column size, amount of silica gel, and solvent volumes.

Column Preparation (Slurry Packing Method)
  • Select the Column: Choose a glass column with a diameter of approximately 2-4 cm.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock.

  • Add a Layer of Sand: Add a thin layer (approx. 0.5 cm) of sand on top of the cotton plug.

  • Prepare the Silica Slurry: In a beaker, mix approximately 30-50 g of silica gel with the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) to form a slurry.

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Equilibrate the Column: Once all the silica has settled, add another thin layer of sand on top of the silica bed to protect it from disturbance. Wash the inside of the column with the mobile phase and allow the solvent to drain until the level is just above the top layer of sand. Never let the silica gel run dry.

Sample Loading
  • Dissolve the Sample: Dissolve the crude this compound (approx. 1 g) in a minimal amount of a suitable solvent. Dichloromethane or ethyl acetate are good choices. The goal is to create a concentrated solution.

  • Load the Sample: Using a pipette, carefully apply the dissolved sample solution evenly onto the top of the silica gel bed.

  • Adsorb the Sample: Open the stopcock and allow the sample solution to absorb into the silica gel until the liquid level is just at the top of the sand.

Elution and Fraction Collection
  • Begin Elution: Carefully add the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate with 0.5% acetic acid) to the top of the column.

  • Apply Pressure (Flash Chromatography): If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).

  • Collect Fractions: Begin collecting the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation (e.g., 10-20 mL fractions).

  • Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds with increasing polarity. For example:

    • Column Volumes 1-3: 90:10 Hexane:Ethyl Acetate (+0.5% Acetic Acid)

    • Column Volumes 4-6: 80:20 Hexane:Ethyl Acetate (+0.5% Acetic Acid)

    • Column Volumes 7-9: 70:30 Hexane:Ethyl Acetate (+0.5% Acetic Acid)

    • Continue increasing the polarity as needed based on TLC analysis.

Monitoring the Separation
  • Analyze Fractions by TLC: Spot a small amount from each collected fraction (or every few fractions) onto a TLC plate.

  • Develop and Visualize: Develop the TLC plate in the solvent system that gave a good separation during the initial method development. Visualize the spots under UV light.

  • Identify and Combine Fractions: Identify the fractions that contain the pure this compound (a single spot with the correct Rf value). Combine these pure fractions into a clean, pre-weighed round-bottom flask.

Product Isolation
  • Remove the Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the Product: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine Yield and Purity: Weigh the purified product to calculate the yield. Assess the purity by melting point, NMR, and/or HPLC analysis.

Visualizing the Workflow

The entire purification process can be visualized as a logical sequence of steps, from preparation to final product isolation.

Purification_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC_Dev TLC Method Development Col_Prep Column Packing TLC_Dev->Col_Prep Sample_Load Sample Loading Col_Prep->Sample_Load Elution Gradient Elution Sample_Load->Elution Fraction_Collect Fraction Collection Elution->Fraction_Collect TLC_Analysis TLC Analysis of Fractions Fraction_Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Final_Product Pure Product Evaporation->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex aromatic compounds. We will address the common and nuanced challenges encountered during the synthesis of 2-Ethoxy-3-methoxybenzoic acid, providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

The most reliable and frequently employed route to this compound begins with the commercially available and structurally ideal starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde)[1]. The synthesis proceeds via a two-step pathway:

  • Williamson Ether Synthesis: Ethoxylation of the phenolic hydroxyl group of o-vanillin to form the intermediate, 2-ethoxy-3-methoxybenzaldehyde.

  • Oxidation: Conversion of the aldehyde functional group of the intermediate to a carboxylic acid to yield the final product.

This guide is structured to anticipate the challenges inherent in each step, offering robust solutions and preventative strategies.

Proposed Synthetic Pathway Overview

The logical flow from starting material to final product is a cornerstone of successful synthesis. The diagram below outlines the high-level workflow discussed in this guide.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation cluster_2 Analysis & Purification start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) reagents1 Base (e.g., K2CO3, NaH) Ethylating Agent (e.g., EtI, Et2SO4) Solvent (e.g., DMF, Acetone) start->reagents1 intermediate Intermediate (2-Ethoxy-3-methoxybenzaldehyde) reagents1->intermediate reagents2 Oxidizing Agent (e.g., KMnO4, Ag2O) intermediate->reagents2 product Final Product (this compound) reagents2->product purification Work-up & Purification (Extraction, Recrystallization, Column Chromatography) product->purification analysis Characterization (NMR, IR, MS, MP) purification->analysis

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most established synthetic route for this compound? A1: The most common and scalable approach is a two-step synthesis starting from o-vanillin. This involves an initial Williamson ether synthesis to introduce the ethoxy group, followed by the oxidation of the benzaldehyde to a benzoic acid[2][3][4]. This route is favored due to the high availability of the starting material and the generally reliable nature of the two transformations.

Q2: Why is o-vanillin (2-hydroxy-3-methoxybenzaldehyde) the preferred starting material? A2: o-Vanillin is an ideal precursor because it possesses the precise aromatic substitution pattern required for the final product: a hydroxyl group at position C2 and a methoxy group at C3[1]. This eliminates the need for complex and often low-yielding aromatic substitution or directing group strategies. Its aldehyde group is also a convenient precursor to the final carboxylic acid.

Q3: What are the most critical parameters to control during the Williamson ether synthesis (Step 1)? A3: Success in this step hinges on the careful selection of four key parameters:

  • Base: The base must be strong enough to fully deprotonate the phenolic hydroxyl but not so strong as to promote side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common choice, while stronger bases like sodium hydride (NaH) can be used for faster reactions, provided strictly anhydrous conditions are maintained[5].

  • Ethylating Agent: Primary ethyl halides like ethyl iodide (EtI) or diethyl sulfate (Et₂SO₄) are ideal as they are highly reactive in SN2 reactions and less prone to E2 elimination side reactions[4][6].

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is crucial. These solvents effectively solvate the cation of the base, leaving a highly nucleophilic phenoxide anion, which promotes the desired O-alkylation over competing C-alkylation[5].

  • Temperature: The reaction should be run at the lowest temperature that allows for a reasonable reaction rate to minimize potential side reactions.

Q4: What are the primary impurities I should anticipate and how can I detect them? A4: The main impurities include unreacted o-vanillin, the intermediate 2-ethoxy-3-methoxybenzaldehyde (in the final product), and potentially a C-alkylation byproduct. Thin-Layer Chromatography (TLC) is the most effective tool for monitoring the reaction and detecting these impurities. The starting material, intermediate, and final product will have distinct Rf values due to differences in polarity (Phenol > Carboxylic Acid > Aldehyde).

Q5: How can I definitively confirm the structure and purity of my final product? A5: A combination of spectroscopic methods is required:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (~9.8-10.1 ppm) and the phenolic -OH proton (broad singlet), and the appearance of a broad carboxylic acid proton signal (>10 ppm). You should also see the characteristic triplet and quartet signals for the ethoxy group.

  • IR Spectroscopy: Confirm the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid[7].

  • Mass Spectrometry: Verify the molecular weight of the final product.

  • Melting Point: A sharp melting point range indicates high purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde (Intermediate)

This protocol details the Williamson ether synthesis for the ethoxylation of o-vanillin.

Materials:

  • o-Vanillin (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Ethyl Iodide (EtI) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add o-vanillin (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will be a suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the o-vanillin spot is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with 1 M HCl, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-ethoxy-3-methoxybenzaldehyde, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the oxidation of the intermediate aldehyde to the final carboxylic acid product using potassium permanganate.

Materials:

  • 2-Ethoxy-3-methoxybenzaldehyde (1.0 eq)

  • Potassium Permanganate (KMnO₄) (approx. 1.5-2.0 eq)

  • Acetone and Water

  • Sodium Bisulfite (NaHSO₃)

  • 10% Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

Procedure:

  • Dissolve the crude 2-ethoxy-3-methoxybenzaldehyde (1.0 eq) in a mixture of acetone and water in a round-bottom flask equipped with a stirrer.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) in water.

  • Add the KMnO₄ solution dropwise to the stirred aldehyde solution, ensuring the temperature remains below 10 °C. A brown precipitate of MnO₂ will form.

  • After the addition is complete (indicated by a persistent purple color), allow the reaction to stir at room temperature for 1-2 hours until the purple color disappears.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes colorless.

  • Remove the acetone via rotary evaporation.

  • Acidify the remaining aqueous solution to pH 1-2 with 10% sulfuric acid. A white precipitate of the carboxylic acid should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid product using a Büchner funnel and wash with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem / Observation Potential Cause Recommended Solution & Scientific Rationale
Low or no yield in Step 1 (Etherification); significant unreacted o-vanillin remains. 1. Ineffective Deprotonation: The phenolic proton (pKa ~10) was not fully removed, resulting in a low concentration of the required nucleophile (phenoxide).Solution: Ensure K₂CO₃ is finely powdered and anhydrous. If the problem persists, switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Rationale: NaH is a non-nucleophilic, irreversible base that will completely deprotonate the phenol, driving the reaction forward. Strict exclusion of water is critical as it will consume the hydride[5].
2. Insufficient Reaction Time/Temp: The SN2 reaction kinetics are too slow under the current conditions.Solution: Increase the reaction temperature in 10 °C increments (up to ~80 °C) or extend the reaction time. Rationale: Reaction rates are temperature-dependent. Monitor progress every 2 hours by TLC to find the optimal balance between reaction speed and side-product formation.
Formation of unexpected side products in Step 1. C-Alkylation Competition: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation).Solution: Use a polar aprotic solvent like DMF or DMSO. Rationale: These solvents strongly solvate the potassium cation but poorly solvate the phenoxide anion, leaving a "naked," highly reactive oxygen nucleophile. This kinetically favors the desired O-alkylation pathway[5].
Low yield in Step 2 (Oxidation); significant unreacted aldehyde remains. Insufficient Oxidant: The stoichiometry of KMnO₄ was inadequate to convert all the aldehyde.Solution: Add KMnO₄ solution until a faint, persistent purple color remains for at least 15-20 minutes. Rationale: The persistence of the purple permanganate ion indicates that all the oxidizable substrate (the aldehyde) has been consumed.
Product is an oil or fails to crystallize during purification. 1. Presence of Impurities: Unreacted starting materials or byproducts are disrupting the crystal lattice formation.Solution: Purify the crude product using column chromatography. A gradient of ethyl acetate in hexane is a good starting point. Rationale: Chromatography separates compounds based on polarity, effectively removing impurities that inhibit crystallization.
2. Incorrect pH during Work-up: The pH of the aqueous layer is not low enough to fully protonate the carboxylate salt.Solution: During the acidic work-up, ensure the pH is adjusted to ≤ 2 using a pH meter or pH paper. Rationale: The pKa of a benzoic acid is typically around 4.2. To ensure >99% of the compound is in its neutral, protonated (-COOH) form, which is soluble in organic solvents, the pH must be at least two units below the pKa.

Troubleshooting Logic Diagram: Low Yield in Williamson Ether Synthesis

G cluster_solutions1 Solutions for Inefficient Reaction cluster_solutions2 Solutions for Side Reactions start Problem: Low Yield in Step 1 (Unreacted o-Vanillin) check_tlc TLC Analysis: Is there a new spot (potential byproduct)? start->check_tlc cause1 Primary Cause: Inefficient Reaction check_tlc->cause1 No cause2 Alternative Cause: Side Reaction (C-Alkylation) check_tlc->cause2 Yes sol1a Action: Use stronger base (NaH) Rationale: Ensures complete deprotonation. cause1->sol1a sol1b Action: Ensure anhydrous conditions Rationale: Prevents quenching of base/reagents. cause1->sol1b sol1c Action: Increase temperature/time Rationale: Improves reaction kinetics. cause1->sol1c sol2a Action: Confirm use of polar aprotic solvent (DMF) Rationale: Favors O-alkylation over C-alkylation. cause2->sol2a

Caption: Decision tree for troubleshooting low yield in the etherification step.

Reference Data

Table 1: Recommended Reaction Conditions Summary
StepParameterRecommendedRationale
1. Etherification Base Anhydrous K₂CO₃ or NaHK₂CO₃ is safer and easier to handle; NaH provides faster, more complete reaction.
Solvent Anhydrous DMF or AcetonePolar aprotic solvent maximizes nucleophilicity of the phenoxide.
Ethylating Agent Ethyl Iodide or Diethyl SulfatePrimary alkylating agents that are ideal for SN2 reactions[3].
Temperature 60-80 °COptimal balance for reaction rate while minimizing side reactions.
2. Oxidation Oxidant Potassium Permanganate (KMnO₄)Strong, inexpensive oxidant effective for converting aldehydes to carboxylic acids.
Solvent Acetone/WaterCo-solvent system to dissolve both the organic substrate and inorganic oxidant.
Temperature 0-10 °C (during addition)Controls the exothermicity of the oxidation reaction.
Work-up pH 1-2Ensures complete protonation of the carboxylate to the neutral carboxylic acid for isolation.
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Proton Assignmento-Vanillin (Start)2-Ethoxy-3-methoxybenzaldehyde (Intermediate)This compound (Product)
Aldehyde (-CHO)~9.85 (s, 1H)~10.3 (s, 1H)Absent
Carboxylic Acid (-COOH)AbsentAbsent>10 (br s, 1H)
Phenolic (-OH)~5.9 (br s, 1H)AbsentAbsent
Methoxy (-OCH₃)~3.90 (s, 3H)~3.88 (s, 3H)~3.92 (s, 3H)
Ethoxy (-OCH₂CH₃)Absent~4.15 (q, 2H)~4.20 (q, 2H)
Ethoxy (-OCH₂CH₃)Absent~1.45 (t, 3H)~1.50 (t, 3H)
Aromatic (Ar-H)6.9 - 7.5 (m, 3H)7.0 - 7.6 (m, 3H)7.1 - 7.8 (m, 3H)
Note: Exact chemical shifts may vary based on solvent and concentration.

References

optimizing reaction yield for 2-Ethoxy-3-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Ethoxy-3-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in established chemical principles and extensive laboratory experience to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical intermediates and fine chemicals. While several synthetic routes exist, a common and effective method involves the Williamson ether synthesis, starting from 2-hydroxy-3-methoxybenzoic acid and an ethylating agent. This guide will focus on optimizing this particular pathway, addressing potential pitfalls and providing clear, actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the challenges you may encounter during the synthesis of this compound.

Question 1: Why is my yield of this compound consistently low?

A low yield can be attributed to several factors, ranging from incomplete reactions to the formation of side products. Let's break down the potential causes and their remedies.

Potential Cause A: Incomplete Deprotonation of the Phenolic Hydroxyl Group

The first step in the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid to form a phenoxide ion. Incomplete deprotonation will result in unreacted starting material.

  • Solution:

    • Choice of Base: Employ a sufficiently strong base to ensure complete deprotonation. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent (e.g., DMF, acetone) are often more effective.

    • Stoichiometry of the Base: Use at least one equivalent of the base. A slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.

    • Reaction Conditions: Ensure the reaction mixture is stirred efficiently to allow for proper mixing of the base and the starting material.

Potential Cause B: Competing Side Reactions

The primary side reaction of concern is the esterification of the carboxylic acid group to form ethyl 2-ethoxy-3-methoxybenzoate. This is more likely to occur if the reaction is run at high temperatures for extended periods.

  • Solution:

    • Temperature Control: Maintain a moderate reaction temperature. For many Williamson ether syntheses, a temperature range of 50-80 °C is sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating.

    • Choice of Ethylating Agent: Diethyl sulfate is a common and effective ethylating agent. While ethyl iodide is more reactive, it is also more expensive and can lead to more side products if not used carefully.

Potential Cause C: Hydrolysis of the Product

If the workup procedure is not carefully controlled, the desired product can be partially hydrolyzed back to the starting material.

  • Solution:

    • Acidification: During the workup, acidify the reaction mixture slowly and with cooling (e.g., in an ice bath) to a pH of around 2-3 to precipitate the carboxylic acid product. Localized overheating during acidification can promote side reactions.

Question 2: How can I minimize the formation of the ethyl ester byproduct?

The formation of ethyl 2-ethoxy-3-methoxybenzoate is a common issue. Here’s how to address it:

  • Strategic Choice of Reagents:

    • Protect the carboxylic acid group prior to the ethylation of the phenolic hydroxyl group. This can be done by converting the carboxylic acid to a suitable ester (e.g., a benzyl ester) that can be selectively cleaved later. However, this adds extra steps to the synthesis.

    • A more direct approach is to carefully control the reaction conditions as mentioned above (moderate temperature, shorter reaction time).

  • Purification:

    • If the ethyl ester does form, it can be separated from the desired carboxylic acid product through careful purification. Recrystallization is often an effective method. The difference in polarity and solubility between the carboxylic acid and the ester can be exploited.

Question 3: What are the best practices for purifying the final product?

Purification is critical to obtaining high-purity this compound.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.

    • Solvent Selection: A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can be effective. Experiment with small quantities to find the optimal solvent system.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, column chromatography can be employed. A silica gel column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can dissolve the ionic intermediates (the phenoxide) and do not participate in the reaction. Good choices include:

  • Dimethylformamide (DMF)

  • Acetone

  • Acetonitrile (ACN)

The choice of solvent can influence the reaction rate and yield, so it may be worth screening a few options.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting material (2-hydroxy-3-methoxybenzoic acid). Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q3: What are the safety precautions I should take?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethylating agents like diethyl sulfate are toxic and should be handled with extreme care.

  • Bases like sodium hydride are highly reactive and can ignite in the presence of moisture. Handle them under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: A Generalized Procedure

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • 2-hydroxy-3-methoxybenzoic acid

  • Potassium carbonate (K2CO3)

  • Diethyl sulfate ((C2H5)2SO4)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Sodium sulfate (Na2SO4) (anhydrous)

Procedure:

  • To a stirred solution of 2-hydroxy-3-methoxybenzoic acid (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux for 1 hour.

  • Slowly add diethyl sulfate (1.2 equivalents) to the reaction mixture.

  • Continue to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2-3 with dilute hydrochloric acid.

  • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Data Presentation: Impact of Key Parameters on Yield

ParameterVariationEffect on YieldRecommended Condition
Base NaOH vs. K2CO3K2CO3 in acetone often gives higher yields due to better reaction kinetics.K2CO3
Solvent Acetone vs. DMFDMF can lead to faster reaction times but may require higher purification effort.Acetone
Temperature 50 °C vs. RefluxRefluxing in acetone ensures a reasonable reaction rate without significant byproduct formation.Reflux (Acetone)
Equivalents of Ethylating Agent 1.1 eq vs. 1.5 eqA slight excess is beneficial, but a large excess can increase side reactions.1.2 equivalents

Visualizing the Process

Troubleshooting Logic Flow

Troubleshooting_Flow start_node Low Yield of this compound check_node check_node start_node->check_node Analyze Potential Causes cause_node1 Incomplete Deprotonation check_node->cause_node1 Incomplete Reaction? cause_node2 Esterification of Carboxylic Acid check_node->cause_node2 Side Products Formed? cause_node3 Hydrolysis of Product check_node->cause_node3 Product Loss During Workup? cause_node cause_node solution_node solution_node solution_node1 Use Stronger Base (e.g., K2CO3) Ensure Stoichiometric Excess cause_node1->solution_node1 Solution solution_node2 Control Temperature (50-80 °C) Monitor with TLC cause_node2->solution_node2 Solution solution_node3 Slow, Cooled Acidification Control pH (2-3) cause_node3->solution_node3 Solution

Caption: A flowchart illustrating the logical steps for troubleshooting low reaction yield.

Simplified Reaction Pathway

Reaction_Pathway reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node SM 2-hydroxy-3-methoxybenzoic acid Phenoxide Phenoxide Intermediate SM->Phenoxide Deprotonation Product This compound Phenoxide->Product Ethylation (SN2) Base + Base (e.g., K2CO3) Et_agent + Ethylating Agent (e.g., Diethyl Sulfate)

Caption: A simplified diagram showing the key steps in the Williamson ether synthesis of the target molecule.

Technical Support Center: Troubleshooting Side Reactions in the Preparation of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic preparations. Instead of a rigid protocol, this document provides a dynamic, question-and-answer-based troubleshooting framework grounded in mechanistic principles and field-proven insights.

Method 1: Carbonation of Grignard Reagents

The formation of a C-C bond via the carbonation of a Grignard reagent is a classic and powerful method for synthesizing benzoic acids from aryl halides. The ideal reaction involves the nucleophilic attack of the Grignard reagent on carbon dioxide, followed by an acidic workup. However, its success is highly sensitive to reaction conditions.

Core Experimental Workflow: Grignard Carbonation

A Aryl Halide (Ar-X) + Mg Turnings C Formation of Grignard Reagent (Ar-MgX) A->C Reflux B Anhydrous Ether (e.g., THF, Et2O) B->C Solvent E Nucleophilic Attack C->E Add to CO2 D Solid CO2 (Dry Ice) or Gaseous CO2 D->E Carbon Source F Carboxylate Salt (Ar-CO2MgX) E->F H Substituted Benzoic Acid (Ar-COOH) F->H Protonation G Acidic Workup (e.g., HCl, H2SO4) G->H Reagent

Caption: Ideal workflow for benzoic acid synthesis via Grignard carbonation.

Troubleshooting & FAQs: Grignard Carbonation

Question 1: My yield is significantly lower than expected, and I've isolated a symmetric biaryl (Ar-Ar) as a major byproduct. What happened?

Answer: You are likely observing the result of a Wurtz-type coupling reaction. This is one of the most common side reactions in Grignard synthesis and occurs when the Grignard reagent (Ar-MgX) reacts with the unreacted aryl halide (Ar-X).

  • Mechanism: The organomagnesium compound, acting as a potent nucleophile, attacks the electrophilic carbon of the C-X bond of a second molecule of aryl halide. This process is often catalyzed by trace amounts of transition metals like nickel or iron, which can be present in the magnesium turnings.

  • Troubleshooting Protocol:

    • Magnesium Quality: Use high-purity, fresh magnesium turnings. If the turnings are dull or oxidized, gently crush them in a mortar and pestle immediately before use to expose a fresh surface.

    • Initiation: Ensure the reaction initiates properly before adding the bulk of the aryl halide. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

    • Controlled Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of aryl halide at any given time, minimizing its opportunity to react with the already-formed Grignard reagent.

    • Solvent Purity: Ensure your solvent (THF, diethyl ether) is truly anhydrous. Water will quench the Grignard reagent, reducing the yield of your desired product.

cluster_0 Wurtz-Type Coupling Side Reaction ArMgX Ar-MgX (Grignard Reagent) ArAr Ar-Ar (Biaryl Impurity) ArMgX->ArAr Nucleophilic Attack ArX Ar-X (Aryl Halide) ArX->ArAr Reacts with Ar-MgX

Caption: Mechanism of biaryl impurity formation.

Question 2: Besides my benzoic acid, I have isolated a significant amount of a tertiary alcohol. How is this possible?

Answer: The formation of a tertiary alcohol (Ar₃COH) indicates that your carboxylate salt intermediate (Ar-CO₂MgX) was attacked by two additional equivalents of the Grignard reagent before the acidic workup.

  • Mechanism: The initially formed magnesium carboxylate is in equilibrium with a ketone (Ar₂C=O). This ketone is a highly reactive electrophile that is rapidly attacked by another molecule of the Grignard reagent (Ar-MgX) to form a magnesium alkoxide. Upon acidic workup, this alkoxide is protonated to yield the tertiary alcohol. This side reaction is especially prevalent if the Grignard reagent is added to a limited amount of CO₂, or if the local temperature is too high.

  • Troubleshooting Protocol:

    • Reverse Addition: The most effective solution is a "reverse addition." Instead of adding the CO₂ to the Grignard solution, slowly pour or siphon the Grignard reagent onto a large excess of crushed, high-purity dry ice. This ensures that the Grignard reagent is always in the presence of an excess of the electrophile (CO₂), favoring the formation of the carboxylate salt.

    • Temperature Control: Maintain a very low temperature during the carbonation step (typically <-60 °C). This slows down the rate of the secondary reaction with the carboxylate intermediate.

    • Vigorous Stirring: Stir the dry ice slurry vigorously to ensure rapid mixing and to prevent localized "hot spots" where the Grignard reagent concentration can build up.

Question 3: My reaction failed completely. After workup, I only recovered my starting aryl halide and some phenol. What went wrong?

Answer: This outcome points to two potential issues: either the Grignard reagent never formed, or it was completely quenched before it could react with carbon dioxide. The presence of phenol is a key diagnostic clue.

  • Mechanism:

    • Reaction Failure: The C-X bond may be too unreactive, or the magnesium surface may be too passivated for the reaction to initiate.

    • Quenching by Water: Trace amounts of water in the glassware or solvent will rapidly protonate the Grignard reagent, converting it back to the corresponding arene (Ar-H) and forming Mg(OH)X.

    • Quenching by Oxygen: Molecular oxygen (O₂) from the air can also react with the Grignard reagent. The initial product is a magnesium hydroperoxide salt (Ar-O-OMgX), which upon workup can be reduced to the corresponding phenol (Ar-OH).

  • Troubleshooting Protocol:

    • Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents must be passed through an anhydrous solvent system or distilled from an appropriate drying agent (e.g., sodium/benzophenone for ether or THF).

    • Inert Atmosphere: The entire reaction, from formation to carbonation, must be conducted under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk line techniques or a glovebox for the best results.

    • Reagent Purity: Use a fresh bottle of anhydrous solvent and freshly opened aryl halide.

Common Side Product Likely Cause Key Preventative Measure
Biaryl (Ar-Ar)Wurtz-type couplingSlow, controlled addition of aryl halide
Tertiary Alcohol (Ar₃COH)Reaction with carboxylate intermediateReverse addition: Add Grignard to excess dry ice
Phenol (Ar-OH)Reaction with atmospheric O₂Maintain a strict inert atmosphere (Ar or N₂)
Arene (Ar-H)Quenching by trace H₂OUse rigorously dried glassware and solvents

Method 2: Oxidation of Substituted Toluenes

The oxidation of an alkyl side-chain, typically a methyl group, on an aromatic ring is a common and cost-effective method for producing substituted benzoic acids. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are often used.

Core Experimental Workflow: Alkylbenzene Oxidation

A Substituted Toluene (Ar-CH3) D Initial Oxidation & C-C Cleavage A->D B Oxidizing Agent (e.g., KMnO4) B->D C Aqueous Base or Acid Heat (Reflux) C->D Conditions E Potassium Benzoate Salt (Ar-COOK) D->E F Filtration of MnO2 E->F G Acidification (e.g., HCl) F->G Filtrate H Precipitation of Benzoic Acid (Ar-COOH) G->H

Caption: General workflow for the oxidation of a toluene derivative.

Troubleshooting & FAQs: Alkylbenzene Oxidation

Question 1: The reaction is incomplete. I have a significant amount of unreacted starting material even after prolonged heating. Why?

Answer: Incomplete oxidation is a common issue, often related to reagent stoichiometry, reaction conditions, or substrate deactivation.

  • Mechanistic Consideration: The oxidation proceeds via a series of steps involving hydrogen atom abstraction from the benzylic position. This is the rate-determining step. If the substituent on the aromatic ring is strongly electron-withdrawing (e.g., -NO₂), it deactivates the benzylic C-H bonds, making them less susceptible to oxidation.

  • Troubleshooting Protocol:

    • Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For KMnO₄, the stoichiometry requires 2 moles of permanganate for every mole of toluene to be oxidized to benzoate.

    • Phase Transfer Catalyst: If your substituted toluene has low solubility in the aqueous medium where the permanganate resides, the reaction will be very slow. Add a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC shuttles the permanganate ion into the organic phase, dramatically accelerating the reaction.

    • Increase Temperature/Time: For deactivated substrates, higher temperatures and longer reaction times may be necessary. Consider using a higher-boiling solvent if compatible with your reagents.

    • pH Control: When using KMnO₄, the reaction is often faster under basic conditions. Ensure the solution remains basic throughout the reaction by adding a base like NaOH or Na₂CO₃.

Question 2: My desired product is contaminated with byproducts from aromatic ring cleavage. How can I prevent this?

Answer: Ring cleavage or oxidation occurs under harsh conditions (high temperature, high concentration of oxidant) or if the aromatic ring is highly activated by electron-donating groups (e.g., -OH, -NH₂).

  • Mechanistic Insight: The benzylic position is preferentially oxidized because the resulting radical or cationic intermediate is stabilized by the aromatic ring. However, powerful oxidants like permanganate can attack the electron-rich ring itself, leading to cleavage and the formation of complex aliphatic acid mixtures.

  • Troubleshooting Protocol:

    • Milder Conditions: Reduce the reaction temperature and add the oxidant portion-wise over a longer period to avoid a large exotherm and high instantaneous concentration.

    • Protecting Groups: If your substrate contains strong activating groups like a phenol or aniline, you must protect them before oxidation. An -OH group can be protected as an ether (e.g., methyl ether), and an -NH₂ group can be protected as an amide (e.g., acetamide).

    • Alternative Reagents: Consider using a milder or more selective oxidizing agent. For example, ceric ammonium nitrate (CAN) or potassium dichromate in acetic acid can sometimes provide better selectivity for side-chain oxidation over ring attack.

Start Oxidation Reaction Start CheckComplete Is Reaction Complete? (TLC, GC-MS) Start->CheckComplete Incomplete Incomplete Reaction CheckComplete->Incomplete No Complete Reaction Complete CheckComplete->Complete Yes AddPTC Action: Add Phase Transfer Catalyst Incomplete->AddPTC IncreaseTemp Action: Increase Temp & Reaction Time Incomplete->IncreaseTemp CheckPurity Is Product Pure? Complete->CheckPurity Impure Ring Cleavage Byproducts Present CheckPurity->Impure No Pure Pure Product. Proceed to Workup. CheckPurity->Pure Yes ProtectGroups Action: Use Protecting Groups on Ar-OH/NH2 Impure->ProtectGroups MilderConditions Action: Lower Temp, Use Milder Oxidant Impure->MilderConditions

Caption: Troubleshooting decision tree for alkylbenzene oxidation.

Technical Support Center: Purification of 2-Ethoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Ethoxy-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we will delve into the underlying chemical principles of purification and provide practical, step-by-step protocols to help you achieve the desired purity for your downstream applications.

Understanding the Molecule: Key Properties for Purification

Before troubleshooting purification issues, it's crucial to understand the physicochemical properties of this compound. These properties dictate its behavior in different solvent systems and pH conditions, forming the basis of all purification strategies.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.2 g/mol
AppearanceSolid
pKa~4Estimated based on benzoic acid and substituted benzoic acids
SolubilitySoluble in organic solvents and boiling water.

The carboxylic acid functional group is the most important feature for purification. Its acidic proton allows the molecule to be converted into a water-soluble salt (carboxylate) under basic conditions. This reversible transformation is the cornerstone of acid-base extraction, a powerful purification technique.

Troubleshooting Common Purification Issues

Here we address specific problems you may encounter during the purification of this compound, along with their causes and solutions.

Question 1: My final product is an oil and won't solidify. What's happening?

Answer:

This is a common issue that usually points to the presence of impurities. These impurities can interfere with the crystal lattice formation of your desired compound, resulting in an oil or a waxy solid.

Possible Causes and Solutions:

  • Residual Solvent: The most common culprit is residual solvent from the reaction or workup.

    • Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating. If you suspect a high-boiling point solvent (like DMSO or DMF), consider a solvent exchange by dissolving the oil in a low-boiling point solvent (like dichloromethane or ethyl acetate), and then removing it under vacuum. Repeat this process several times.

  • Unreacted Starting Materials or Byproducts: The synthesis of this compound can have various starting materials and potential byproducts depending on the synthetic route. For instance, if starting from an ester, incomplete hydrolysis will leave the ester in your product.

    • Solution: An acid-base extraction is highly effective at removing neutral or less acidic impurities. See the detailed protocol below.

  • Incorrect pH during Workup: If the pH is not sufficiently acidic during the final precipitation step of an acid-base extraction, the product may not fully precipitate, or it may come out as an oil.

    • Solution: Ensure the pH of the aqueous layer is adjusted to be at least 2-3 pH units below the pKa of 2-Ethoxy-

Technical Support Center: Purification of 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Ethoxy-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles, enabling you to troubleshoot and adapt methodologies effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the recommended actions.

Issue 1: Low Yield After Recrystallization

Question: I performed a recrystallization of my crude this compound, but the final yield is significantly lower than expected. What could be the cause?

Answer: Low recovery after recrystallization is a common issue that can stem from several factors. The key is to create a supersaturated solution that allows the desired compound to crystallize upon cooling while impurities remain dissolved.[1][2]

  • Excessive Solvent: Using too much solvent is the most frequent cause of low yield. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[1] If an excessive volume is used, the solution may not become saturated enough upon cooling for the compound to crystallize effectively, leading to significant loss of product in the mother liquor.[2]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.[1][2]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor, reducing the yield.

  • Insufficient Cooling: Not allowing the solution to cool sufficiently, or for an adequate amount of time, will result in incomplete crystallization.

Protocol for Optimizing Recrystallization Yield:

  • Solvent Selection: Start by testing the solubility of your crude product in a range of solvents. Small-scale trials in test tubes are efficient. Look for a solvent where the compound is poorly soluble at room temperature but dissolves readily upon heating. For benzoic acid derivatives, solvents like water, ethanol-water mixtures, or hexane can be effective.[1][3]

  • Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent to your crude solid and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the solid just dissolves.[1][4] This ensures you are using the minimum amount necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, you will need to perform a hot filtration. To prevent premature crystallization, use a pre-heated funnel and collection flask.[1] It is also advisable to add a small excess of hot solvent (around 5-10%) before filtration to keep the product dissolved.

  • Cooling: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals thoroughly. Residual solvent will add to the weight and can affect the accuracy of your yield calculation and melting point analysis.[6]

Issue 2: Persistent Impurities After Acid-Base Extraction

Question: I performed an acid-base extraction to purify my this compound, but my final product is still impure. Why might this be the case?

Answer: Acid-base extraction is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities.[6][7][8] The principle relies on the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.[7][9] Impurities may persist for several reasons:

  • Incomplete Extraction: The extraction of the carboxylate salt into the aqueous phase may not have been complete. This can be due to insufficient mixing of the two phases or not performing enough extraction cycles. Multiple extractions with smaller volumes of base are more effective than a single extraction with a large volume.[7]

  • Emulsion Formation: Emulsions, which are stable mixtures of the organic and aqueous layers, can form during extraction, making separation difficult and trapping impurities.

  • Incomplete Precipitation: After acidifying the aqueous layer to regenerate the carboxylic acid, precipitation may be incomplete if not enough acid is added or if the solution is not cooled sufficiently.

  • Co-precipitation of Impurities: If there are other acidic impurities in the crude mixture, they may also be extracted into the aqueous layer and co-precipitate upon acidification.

Workflow for Effective Acid-Base Extraction:

AcidBaseExtraction Crude Crude this compound in Organic Solvent (e.g., Diethyl Ether) SeparatoryFunnel Separatory Funnel Crude->SeparatoryFunnel ShakeVent Shake and Vent SeparatoryFunnel->ShakeVent AqueousBase Add Aqueous Base (e.g., NaHCO3 solution) AqueousBase->SeparatoryFunnel SeparateLayers Separate Layers ShakeVent->SeparateLayers OrganicLayer Organic Layer (Contains Neutral/Basic Impurities) SeparateLayers->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Contains Sodium 2-Ethoxy-3-methoxybenzoate) SeparateLayers->AqueousLayer Bottom Layer WashOrganic Wash with Brine, Dry, and Evaporate OrganicLayer->WashOrganic Acidify Acidify with HCl AqueousLayer->Acidify PurifiedImpurities Isolated Impurities WashOrganic->PurifiedImpurities Precipitate Precipitate Forms Acidify->Precipitate FilterWash Vacuum Filter and Wash with Cold Water Precipitate->FilterWash PureProduct Pure this compound FilterWash->PureProduct

Caption: Workflow for acid-base extraction purification.

Issue 3: Difficulty with Column Chromatography Separation

Question: I am trying to purify my compound using silica gel column chromatography, but I am getting poor separation between my product and an impurity. What adjustments can I make?

Answer: Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[10] Poor separation can often be resolved by optimizing the mobile phase composition.

  • Eluent Polarity: Silica gel is a polar stationary phase. Therefore, non-polar compounds will travel down the column more quickly, while polar compounds will be retained longer. If your product and an impurity are co-eluting, you may need to adjust the polarity of your eluent system.

    • To increase retention of a polar compound: Decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate mixture).

    • To decrease retention of a polar compound: Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

  • Tailing of Carboxylic Acids: Carboxylic acids can sometimes "tail" on a silica gel column, leading to broad peaks and poor separation. This is due to strong interactions between the acidic proton of the carboxylic acid and the silica surface. Adding a small amount of a weak acid, like acetic acid (typically 0.5-1%), to the eluent can help to suppress this interaction and result in sharper peaks.

  • Use of Triethylamine: Conversely, if you are trying to separate a carboxylic acid from a less acidic or neutral compound, adding a very small amount of a base like triethylamine to the mobile phase can neutralize the acidic sites on the silica gel, allowing the carboxylic acid to elute more cleanly.[10]

  • Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative.[11]

Table 1: Common Eluent Systems for Aromatic Carboxylic Acids on Silica Gel

Eluent SystemPolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood for separating compounds with moderate polarity differences.
Dichloromethane / MethanolMedium to HighUseful for more polar compounds.
Hexane / Ethyl Acetate + Acetic AcidLow to MediumReduces tailing of acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities could include unreacted starting materials, by-products from side reactions, or residual solvents from the manufacturing process.[12] For instance, if synthesized from a precursor like 2-hydroxy-3-methoxybenzoic acid, unreacted starting material could be a significant impurity.

Q2: What is the expected melting point of pure this compound?

A2: While a specific literature value for this compound was not found in the initial search, related compounds can provide an estimate. For example, 2-hydroxy-3-methoxybenzoic acid has a reported melting point of 147-150 °C. Impurities will typically lower and broaden the melting point range.[1] A sharp melting point range is a good indicator of purity.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good sign of a pure compound.

  • Spectroscopy:

    • ¹H and ¹³C NMR: These techniques provide detailed information about the chemical structure of the molecule and are excellent for confirming its identity and detecting impurities.[13]

    • FTIR Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.[13]

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[13]

Q4: Are there any specific safety precautions I should take when working with this compound and the solvents used for its purification?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The specific hazards of the solvents being used should be reviewed from their Safety Data Sheets (SDS). For example, many organic solvents are flammable and have associated health risks.

References

preventing byproduct formation in 2-Ethoxy-3-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this reagent in common organic transformations. Our focus is on anticipating and mitigating the formation of byproducts to ensure high-yield, high-purity synthesis of your target molecules.

Introduction to the Reactivity of this compound

This compound is a versatile building block in organic synthesis, frequently employed in the formation of amide and ester linkages. The presence of three distinct functional groups—a carboxylic acid, an ethoxy group, and a methoxy group—offers a rich landscape for chemical modification. However, this complexity also presents unique challenges. The proximity of the ortho-ethoxy and meta-methoxy groups can influence the reactivity of the carboxylic acid and can lead to specific byproduct profiles under certain reaction conditions. This guide will walk you through the most common issues and provide expert-backed solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most prevalent applications involve the derivatization of the carboxylic acid group to form amides and esters. These reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities.

Q2: I'm seeing a byproduct with a lower molecular weight than my expected amide product. What could it be?

A2: A common byproduct in reactions involving amines is the dealkylation of one of the alkoxy groups on the benzene ring, resulting in a phenolic compound. This is particularly relevant for ortho-alkoxybenzoic acids.[1] Depending on the reaction conditions, you may be observing the formation of 2-hydroxy-3-methoxybenzamide or 3-hydroxy-2-ethoxybenzamide derivatives.

Q3: My esterification reaction is not going to completion, and I'm left with a significant amount of starting material. What's the issue?

A3: Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a reversible equilibrium-driven process.[2][3] To drive the reaction to completion, you need to either use a large excess of the alcohol or remove the water that is formed during the reaction.

Q4: When using carbodiimide coupling agents for amide synthesis, I've isolated a byproduct that is insoluble in my workup solvent. What is it?

A4: A common byproduct when using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the formation of an N-acylurea. This occurs through the rearrangement of the O-acylisourea intermediate. This byproduct is often difficult to remove due to its low solubility.

Troubleshooting Guide: Byproduct Formation

This section provides a detailed analysis of common byproducts, their mechanisms of formation, and strategies for their prevention and removal.

Issue 1: Dealkylation during Amide Coupling Reactions

The presence of ortho and meta alkoxy groups on the benzoic acid ring makes this compound susceptible to nucleophilic dealkylation, particularly when using amine nucleophiles at elevated temperatures.[1]

Mechanism of Dealkylation:

The lone pair of electrons on the amine can act as a nucleophile, attacking the electrophilic carbon of either the ethoxy or methoxy group in an SN2 reaction. The likelihood of this reaction increases with higher reaction temperatures and the use of less sterically hindered amines. Aprotic polar solvents can also facilitate this side reaction.

graph Dealkylation_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Reactants [label="this compound + R-NH2 (Amine)"]; TransitionState [label="Nucleophilic Attack\non Alkoxy Group", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct [label="Dealkylated Phenolic Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DesiredProduct [label="Desired Amide Product"];

Reactants -> TransitionState [label="Heat, Aprotic Solvent"]; TransitionState -> Byproduct; Reactants -> DesiredProduct [label="Coupling Agent"]; }

Mechanism of Dealkylation Byproduct Formation.

Troubleshooting and Prevention:

Probable Cause Recommended Solution
High Reaction Temperature Conduct the amide coupling at a lower temperature. Room temperature is often sufficient with an efficient coupling agent. If heating is necessary, carefully monitor the reaction progress and use the minimum effective temperature.
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of the dealkylated byproduct.
Choice of Base Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of primary or secondary amines as the base.
Choice of Coupling Agent Use a highly efficient coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to promote rapid amide bond formation at lower temperatures, outcompeting the slower dealkylation reaction.

Purification of Dealkylated Byproducts:

The phenolic nature of the dealkylated byproduct allows for its separation from the desired amide product through an acidic wash.

Step-by-Step Purification Protocol:

  • After the reaction is complete, perform a standard aqueous workup.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic layer with a dilute aqueous solution of a weak base, such as 1 M sodium bicarbonate, to remove any unreacted carboxylic acid.

  • To remove the phenolic byproduct, wash the organic layer with a dilute aqueous solution of a strong base, such as 1 M sodium hydroxide. The phenolic byproduct will be deprotonated and extracted into the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the purified amide product.

Issue 2: N-Acylurea Formation in Carbodiimide-Mediated Couplings

The use of carbodiimide coupling agents like EDC can lead to the formation of a highly stable N-acylurea byproduct.

Mechanism of N-Acylurea Formation:

The carboxylic acid first reacts with the carbodiimide to form a reactive O-acylisourea intermediate. This intermediate is intended to react with the amine to form the desired amide. However, it can undergo an intramolecular acyl transfer to form a stable N-acylurea, which is unreactive towards the amine.

graph N_Acylurea_Formation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

CarboxylicAcid [label="this compound"]; EDC [label="EDC"]; O_Acylisourea [label="O-Acylisourea Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R-NH2"]; Amide [label="Desired Amide Product"]; N_Acylurea [label="N-Acylurea Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CarboxylicAcid -> O_Acylisourea; EDC -> O_Acylisourea; O_Acylisourea -> Amide; Amine -> Amide; O_Acylisourea -> N_Acylurea [label="Intramolecular\nRearrangement"]; }

Formation of N-Acylurea Byproduct.

Troubleshooting and Prevention:

Probable Cause Recommended Solution
Slow reaction with amine Add a catalytic amount of an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.
Reaction Conditions Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the O-acylisourea intermediate. Running the reaction at lower temperatures (0 °C to room temperature) can also disfavor the rearrangement.

Purification of N-Acylurea Byproducts:

N-acylurea byproducts are often poorly soluble in common organic solvents.

Step-by-Step Purification Protocol:

  • After the reaction, quench with water and extract the desired product into an organic solvent.

  • The N-acylurea may precipitate out of the solution. If so, it can be removed by filtration.

  • If the N-acylurea remains in the organic layer, it can often be removed by column chromatography on silica gel.[5] A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is typically effective.

Issue 3: Incomplete Conversion in Fischer Esterification

The Fischer esterification is an equilibrium-limited reaction.

Troubleshooting and Prevention:

Probable Cause Recommended Solution
Equilibrium Limitation Use the alcohol as the solvent to ensure a large excess, which will drive the equilibrium towards the product side. Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent.
Insufficient Catalyst Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[2]

Purification from Unreacted Carboxylic Acid:

Step-by-Step Purification Protocol:

  • After the reaction, neutralize the acid catalyst with a mild base.

  • Perform an aqueous workup. Dissolve the crude product in an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The unreacted carboxylic acid will be deprotonated and extracted into the aqueous layer.

  • Wash the organic layer with brine, dry, and concentrate to yield the ester product.

Analytical Characterization of Byproducts

The identification of byproducts is crucial for effective troubleshooting. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is highly recommended.[6]

Byproduct 1H NMR Signature Mass Spectrometry (MS)
Dealkylated Product Appearance of a broad singlet corresponding to a phenolic -OH proton. Disappearance of the signals for either the -OCH2CH3 or -OCH3 group.A molecular ion peak corresponding to the loss of a CH2 (14 Da) or C2H4 (28 Da) fragment from the desired product.
N-Acylurea Complex set of new signals in the aliphatic and aromatic regions, corresponding to the fragments of the carbodiimide and the benzoic acid derivative.A molecular ion peak corresponding to the sum of the molecular weights of the benzoic acid and the carbodiimide.

References

Technical Support Center: Scaling Up the Synthesis of 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals focused on the synthesis of 2-Ethoxy-3-methoxybenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during laboratory-scale optimization and large-scale production.

Foundational Synthesis Pathway: The Williamson Ether Synthesis

The most robust and scalable method for preparing this compound is the Williamson ether synthesis. This pathway involves the O-alkylation of 2-hydroxy-3-methoxybenzoic acid using an ethylating agent in the presence of a suitable base. The phenolic hydroxyl group is significantly more acidic than an aliphatic alcohol, allowing for selective deprotonation and subsequent reaction.

The general reaction is as follows: 2-hydroxy-3-methoxybenzoic acid + Base → Intermediate Phenoxide Salt Intermediate Phenoxide Salt + Ethylating Agent → this compound

Core Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 2-hydroxy-3-methoxybenzoic acid (o-Vanillic acid)[1]

  • Potassium Hydroxide (KOH)

  • Diethyl sulfate

  • Ethanol, 95%

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • Reaction Setup: In a reactor equipped with mechanical stirring, a condenser, and a temperature probe, add 95% ethanol.

  • Base Addition: Under continuous stirring and cooling, slowly add potassium hydroxide (KOH) pellets in batches, ensuring the temperature remains below 25 °C.

  • Substrate Addition: Once the KOH has fully dissolved, add 2-hydroxy-3-methoxybenzoic acid. Stir the mixture for 30 minutes to ensure the formation of the dipotassium salt.

  • Ethylation: While maintaining the temperature at approximately 15 °C, add diethyl sulfate dropwise over 1-2 hours. A mild exotherm may be observed; control the addition rate to maintain the temperature.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 65 °C) for 6-8 hours.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup - Hydrolysis: Cool the reaction mixture. Add water and a sufficient amount of sodium hydroxide (NaOH) to ensure hydrolysis of any intermediately formed ethyl ester. Heat the mixture for an additional 2-4 hours.[2][3]

  • Workup - Acidification: Cool the mixture to room temperature and then further in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3. The product will precipitate as a solid.

  • Isolation & Purification: Filter the solid precipitate and wash thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Question 1: My reaction yield is very low or I've isolated only unreacted starting material. What went wrong?

Answer: This is a common issue often traced back to incomplete deprotonation of the phenolic hydroxyl group or issues with the ethylating agent.

  • Ineffective Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[4]

    • Base Strength & Stoichiometry: Ensure you are using a sufficiently strong base like KOH or NaOH. Crucially, at least two equivalents of the base are required to deprotonate both the highly acidic carboxylic acid proton and the phenolic proton. Using less than two equivalents will result in the preferential formation of the carboxylate, leaving the hydroxyl group protonated and unreactive.

    • Moisture: The presence of water can consume the base. While some protocols use aqueous or ethanolic base, ensure your starting materials are reasonably dry and the stoichiometry accounts for any water present. For highly sensitive, small-scale reactions, using a stronger base like sodium hydride (NaH) in an anhydrous solvent (like DMF or THF) is an option, though less common for large-scale processes due to safety and cost.[4][5]

  • Inactive Ethylating Agent: Diethyl sulfate and ethyl halides can degrade over time. Use a fresh bottle or verify the quality of your reagent.[5]

  • Insufficient Temperature/Time: While the initial addition of diethyl sulfate is performed at a low temperature to control the exotherm, the SN2 reaction itself may require heating to proceed to completion.[2][4] If monitoring shows a stalled reaction, gradually increasing the temperature can drive it forward.

start Low or No Product Yield check_base Check Base Stoichiometry (>2 equivalents?) start->check_base check_moisture Anhydrous Conditions Maintained? check_base->check_moisture Yes solution_base Increase base to >2 eq. check_base->solution_base No check_reagent Ethylating Agent Quality Verified? check_moisture->check_reagent Yes solution_dry Use dry solvents/reagents. check_moisture->solution_dry No check_conditions Reaction Time/Temp Sufficient? check_reagent->check_conditions Yes solution_reagent Use fresh ethylating agent. check_reagent->solution_reagent No solution_conditions Increase reaction time or temp. check_conditions->solution_conditions No

Caption: Troubleshooting logic for low product yield.

Question 2: My final product is contaminated with an unexpected ester byproduct. How do I prevent this and remove it?

Answer: This is likely the ethyl ester, ethyl 2-ethoxy-3-methoxybenzoate. It forms when the intermediate carboxylate attacks the diethyl sulfate.

  • Formation Mechanism: While the phenoxide is a stronger nucleophile, under certain conditions (particularly with an excess of the ethylating agent or at higher temperatures), the carboxylate can also react.

  • Prevention & Removal: The most effective way to handle this is by introducing a final hydrolysis (saponification) step in the workup.[2] After the primary ethylation reaction is complete, adding an aqueous solution of a strong base like NaOH or KOH and heating will convert the undesired ester back to the sodium or potassium salt of the desired carboxylic acid.[3] During the subsequent acidic workup, both the desired product and the hydrolyzed byproduct will precipitate as the same carboxylic acid, effectively converting the impurity into the product.

Question 3: During scale-up, I'm having trouble controlling the reaction temperature. Why is this happening and what are the risks?

Answer: Poor temperature control is a classic challenge in scaling up chemical reactions due to changes in the surface-area-to-volume ratio.[6]

  • Heat Generation: The reaction of the base with the acidic protons and the subsequent alkylation are exothermic. At a larger scale, this heat is generated much faster than it can be dissipated through the reactor walls.

  • Risks: A runaway reaction can lead to boiling of the solvent, a dangerous increase in pressure, and the formation of undesired and potentially hazardous byproducts. For example, diethyl sulfate is a potent alkylating agent and its reactivity increases significantly with temperature.

  • Control Strategies:

    • Controlled Reagent Addition: Do not add the ethylating agent all at once. A slow, controlled dropwise addition is critical.[2]

    • Efficient Cooling: Ensure your reactor has adequate cooling capacity (e.g., a cooling jacket with circulating fluid).

    • Dilution: Running the reaction at a slightly lower concentration can help manage the heat output, although this may impact reaction kinetics and throughput.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis at scale?

A1: For large-scale industrial production, the ideal combination balances cost, safety, efficacy, and ease of handling.

  • Base: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) are preferred. They are inexpensive, effective, and their salts are generally easy to handle.

  • Solvent: Ethanol or acetone are common choices. Ethanol is a good solvent for the reactants and is relatively inexpensive and safe.[2] Acetone is also effective, though its lower boiling point must be considered.[3] While polar aprotic solvents like DMF can lead to faster reaction rates, their higher cost, toxicity, and difficulty of removal make them less desirable for large-scale production of this specific molecule.[7]

ParameterRecommended ChoiceRationale
Base Potassium Hydroxide (KOH)Cost-effective, readily available, high reactivity.
Equivalents of Base 2.1 - 2.5Ensures deprotonation of both acidic protons.
Ethylating Agent Diethyl SulfateHighly reactive and more economical than ethyl iodide for scale-up.
Solvent Ethanol (95%)Good solubility for reactants, favorable safety profile, easily removed.
Temperature 15-20 °C (addition), 60-70 °C (reaction)Balances reaction rate with control over exothermicity.

Q2: How can I effectively monitor the reaction to determine its endpoint?

A2: Thin Layer Chromatography (TLC) is excellent for qualitative, at-line monitoring, while High-Performance Liquid Chromatography (HPLC) provides quantitative results.

  • TLC Monitoring: The product, this compound, is less polar than the starting material, 2-hydroxy-3-methoxybenzoic acid, due to the replacement of the polar hydroxyl group with an ether. Therefore, the product will have a higher Rf value on the TLC plate. The reaction is complete when the spot corresponding to the starting material is no longer visible. A suitable mobile phase would be a mixture of hexane and ethyl acetate with a small amount of acetic acid.

  • HPLC Monitoring: HPLC is the preferred method for precise, quantitative analysis.[8] It can accurately measure the percentage of remaining starting material, the product, and any byproducts (like the ethyl ester intermediate). This data is critical for process optimization and ensuring batch-to-batch consistency.

cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase cluster_2 Purification & Analysis reagents 1. Reagent Preparation & Charging reaction 2. Ethylation Reaction (Controlled Temp) reagents->reaction monitoring 3. In-Process Control (TLC/HPLC) reaction->monitoring hydrolysis 4. Saponification (Ester Removal) monitoring->hydrolysis acidification 5. Acidification & Precipitation hydrolysis->acidification filtration 6. Filtration & Washing acidification->filtration purify 7. Recrystallization filtration->purify analysis 8. Final Product Analysis (Purity, Yield) purify->analysis

Caption: Experimental workflow for scaling up the synthesis.

Q3: What are the primary safety concerns when scaling up this process?

A3: Scaling up introduces heightened safety risks that must be managed through proper engineering controls and personal protective equipment (PPE).

  • Corrosive Materials: Both potassium hydroxide and concentrated hydrochloric acid are highly corrosive. Use appropriate gloves, eye protection, and face shields. Ensure emergency showers and eyewash stations are accessible.

  • Toxic and Reactive Reagents: Diethyl sulfate is toxic and a suspected carcinogen. It should be handled in a well-ventilated area or fume hood, and appropriate chemically resistant gloves must be worn.

  • Flammable Solvents: Ethanol and acetone are flammable. All equipment must be properly grounded to prevent static discharge, and the reaction should be performed in an area free from ignition sources.

References

Validation & Comparative

A Comparative Guide to 2-Ethoxy-3-methoxybenzoic Acid and 3-Ethoxy-2-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Positional isomerism, the phenomenon where compounds share the same molecular formula but differ in the arrangement of substituents on a core structure, is a cornerstone of medicinal chemistry. These subtle structural changes can lead to profound differences in a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 2-Ethoxy-3-methoxybenzoic acid and 3-Ethoxy-2-methoxybenzoic acid.

Due to the limited availability of direct comparative studies on these specific molecules, this guide will draw upon established principles of organic chemistry and data from closely related analogs, such as ethoxybenzoic and methoxybenzoic acids, to provide a predictive comparison. The insights offered are intended to guide researchers in their experimental design and interpretation of results when working with these or similar substituted benzoic acid derivatives.

Physicochemical Properties: A Tale of Two Isomers

PropertyThis compound3-Ethoxy-2-methoxybenzoic acidRationale for Predicted Differences
Molecular Formula C₁₀H₁₂O₄C₁₀H₁₂O₄Identical for both isomers.
Molecular Weight 196.20 g/mol 196.20 g/mol Identical for both isomers.
Predicted pKa Likely higher (less acidic)Likely lower (more acidic)The ortho-methoxy group in the 3-ethoxy-2-methoxy isomer can form an intramolecular hydrogen bond with the carboxylic acid proton, stabilizing the neutral form and making it a weaker acid (higher pKa). The ortho-ethoxy group in the 2-ethoxy-3-methoxy isomer will have a less pronounced effect.
Predicted Solubility Likely more soluble in nonpolar solventsLikely more soluble in polar solventsThe potential for intramolecular hydrogen bonding in the 3-ethoxy-2-methoxy isomer may reduce its ability to form hydrogen bonds with water, potentially lowering its aqueous solubility compared to the 2-ethoxy-3-methoxy isomer.
Predicted Melting Point Likely differentLikely differentDifferences in crystal lattice packing due to the varied substituent positions will result in different melting points.

Synthesis and Reactivity: Navigating Isomeric Differences

The synthesis of these isomers would likely proceed through common pathways for the formation of substituted benzoic acids, such as the oxidation of a corresponding toluene or benzaldehyde, or through nucleophilic aromatic substitution reactions. A common and versatile approach is the Williamson ether synthesis.

A plausible synthetic route for both isomers would involve the selective etherification of a dihydroxybenzoic acid precursor. The choice of starting material and the order of alkylation would be critical to achieving the desired isomer.

Representative Synthetic Workflow

start Dihydroxybenzoic Acid Precursor esterification Esterification (e.g., MeOH, H₂SO₄) start->esterification selective_alkylation1 Selective Alkylation 1 (e.g., MeI, base) esterification->selective_alkylation1 selective_alkylation2 Selective Alkylation 2 (e.g., EtI, base) selective_alkylation1->selective_alkylation2 hydrolysis Hydrolysis (e.g., NaOH, H₂O) selective_alkylation2->hydrolysis product Target Isomer hydrolysis->product

Caption: Generalized workflow for the synthesis of ethoxy-methoxybenzoic acid isomers.

The reactivity of the aromatic ring and the carboxylic acid moiety will be influenced by the electronic effects of the ethoxy and methoxy groups. Both are electron-donating groups, activating the ring towards electrophilic substitution. However, the positions of these groups will direct incoming electrophiles to different positions on the ring, leading to distinct reactivity profiles.

Spectroscopic Characterization: Unmasking Isomeric Identities

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for distinguishing between these isomers.

Expected Spectroscopic Differences
Spectroscopic TechniqueThis compound3-Ethoxy-2-methoxybenzoic acidKey Differentiating Features
¹H NMR Aromatic protons will exhibit a specific splitting pattern and chemical shifts influenced by the ortho-ethoxy and meta-methoxy groups.The aromatic proton chemical shifts and coupling constants will be different due to the ortho-methoxy and meta-ethoxy arrangement. The proximity of the ortho-methoxy group to the carboxylic acid may influence the chemical shift of the acidic proton.The precise chemical shifts and coupling constants of the three aromatic protons will be unique to each isomer, providing a definitive fingerprint.
¹³C NMR The chemical shifts of the aromatic carbons will be characteristic of the 2-ethoxy-3-methoxy substitution pattern.The chemical shifts of the aromatic carbons will reflect the 3-ethoxy-2-methoxy substitution pattern.The chemical shifts of the ipso-carbons (carbons attached to the substituents) and the carboxyl carbon will be particularly sensitive to the electronic environment and can be used for unambiguous assignment.
IR Spectroscopy Characteristic peaks for O-H (broad), C=O, C-O (ether), and aromatic C-H stretches.Similar characteristic peaks, but the position of the C=O stretch may be slightly shifted due to the potential for intramolecular hydrogen bonding.A shift in the carbonyl (C=O) stretching frequency to a lower wavenumber in the 3-ethoxy-2-methoxy isomer would be indicative of intramolecular hydrogen bonding.

Potential Biological Activity and Applications in Drug Development

Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The specific substitution pattern of this compound and 3-ethoxy-2-methoxybenzoic acid is likely to modulate these activities.

The spatial arrangement of the ethoxy and methoxy groups will affect how the molecule fits into the binding pocket of a biological target, such as an enzyme or receptor. This can lead to differences in binding affinity and, consequently, potency. For instance, one isomer might be a potent enzyme inhibitor while the other is significantly less active or even inactive.

Hypothetical Mechanism of Action: Enzyme Inhibition

enzyme Enzyme Active Site binding Binding enzyme->binding substrate Substrate substrate->enzyme inhibitor Isomeric Inhibitor (e.g., this compound) inhibitor->enzyme inhibition Inhibition of Substrate Binding binding->inhibition no_product No Product Formation inhibition->no_product

Caption: Generalized mechanism of competitive enzyme inhibition by a benzoic acid derivative.

Experimental Protocols

Representative Synthesis: 3-Ethoxy-2-methoxybenzoic acid

This protocol is a representative example and may require optimization.

  • Esterification of 2-hydroxy-3-methoxybenzoic acid:

    • Dissolve 2-hydroxy-3-methoxybenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Neutralize the reaction mixture and extract the methyl 2-hydroxy-3-methoxybenzoate with a suitable organic solvent.

    • Purify the product by column chromatography.

  • Williamson Ether Synthesis:

    • Dissolve the purified methyl 2-hydroxy-3-methoxybenzoate in a polar aprotic solvent such as acetone or DMF.

    • Add a weak base, such as potassium carbonate, and iodoethane.

    • Reflux the mixture for 12-24 hours, monitoring by TLC.

    • Filter the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting methyl 3-ethoxy-2-methoxybenzoate by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide.

    • Stir at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the 3-ethoxy-2-methoxybenzoic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Spectroscopic Analysis
  • NMR Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • IR Spectroscopy:

    • Acquire the IR spectrum using an FTIR spectrometer, either as a solid (e.g., KBr pellet) or as a thin film.

Conclusion

The subtle difference in the placement of the ethoxy and methoxy groups in this compound and 3-ethoxy-2-methoxybenzoic acid is predicted to have a significant impact on their chemical and physical properties, as well as their potential biological activity. While this guide provides a predictive framework based on established chemical principles and data from related compounds, empirical validation is crucial. The synthesis and comparative evaluation of these isomers will provide valuable insights for medicinal chemists and drug development professionals, potentially leading to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

A Senior Application Scientist's Guide to the Structural Validation of 2-Ethoxy-3-methoxybenzoic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds can often yield a mixture of isomers, where subtle differences in substituent placement can dramatically alter biological activity. In this guide, we will delve into the structural validation of 2-Ethoxy-3-methoxybenzoic acid, a polysubstituted aromatic compound, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will not only detail the expected spectral characteristics of the target molecule but also compare them with plausible isomeric alternatives, providing a robust framework for definitive structural assignment.

The Challenge: Differentiating Isomers

The synthesis of this compound could potentially yield several isomers, especially if the starting materials allow for varied substitution patterns on the benzene ring. Misinterpretation of the final structure can have profound implications for subsequent research and development. Therefore, a multi-faceted analytical approach is paramount.

The Solution: A Multi-dimensional NMR Approach

A logical and systematic NMR analysis workflow provides the necessary evidence to confirm the precise substitution pattern of our target molecule. This workflow progresses from fundamental 1D techniques to more informative 2D correlation experiments.

G cluster_workflow Structural Validation Workflow A 1D 1H NMR (Proton Count, Splitting Patterns, Chemical Shifts) B 1D 13C NMR (Carbon Count, Chemical Shifts) A->B Initial Assessment C 2D COSY (1H-1H Correlations) B->C Initial Connectivity D 2D HSQC (Direct 1H-13C Correlations) C->D Proton-Carbon Attachment E 2D HMBC (Long-Range 1H-13C Correlations) D->E Confirming Substitution Pattern F Definitive Structure Confirmation E->F Final Validation

Caption: A stepwise workflow for the NMR-based structural validation of this compound.

Predicted NMR Data: this compound vs. Its Isomers

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for our target molecule and three potential isomers. These predictions were generated using the online NMR prediction tool, NMRDB.org.[1][2] The solvent is assumed to be CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton AssignmentThis compound3-Ethoxy-2-methoxybenzoic acid2-Ethoxy-4-methoxybenzoic acid2-Ethoxy-5-methoxybenzoic acid
-COOH~11-12~11-12~11-12~11-12
Aromatic H-47.15 (t)7.10 (t)6.55 (dd)7.00 (d)
Aromatic H-57.35 (dd)7.30 (dd)7.95 (d)7.20 (dd)
Aromatic H-67.50 (dd)7.45 (dd)6.50 (d)7.40 (d)
-OCH₂CH₃4.10 (q)4.05 (q)4.00 (q)4.05 (q)
-OCH₃3.90 (s)3.85 (s)3.80 (s)3.85 (s)
-OCH₂CH₃1.45 (t)1.40 (t)1.35 (t)1.40 (t)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentThis compound3-Ethoxy-2-methoxybenzoic acid2-Ethoxy-4-methoxybenzoic acid2-Ethoxy-5-methoxybenzoic acid
-COOH~170~170~170~170
Aromatic C-1~125~125~118~124
Aromatic C-2~150~152~160~155
Aromatic C-3~155~150~100~115
Aromatic C-4~118~115~162~120
Aromatic C-5~128~127~135~118
Aromatic C-6~120~118~105~115
-OCH₂CH₃~65~65~64~64
-OCH₃~56~56~55~56
-OCH₂CH₃~15~15~14~15

Deciphering the Spectra: A Step-by-Step Analysis

Part 1: 1D NMR Spectroscopy - The Initial Fingerprint

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial and most immediate clues to the structure.

  • Integration: The relative integrals of the signals will confirm the number of protons in each chemical environment. For this compound, we expect to see three aromatic protons, a three-proton singlet for the methoxy group, and a characteristic quartet and triplet for the ethoxy group, integrating to two and three protons respectively.

  • Chemical Shift: The positions of the signals are highly informative. The aromatic protons will resonate in the downfield region (typically 6.5-8.0 ppm).[1] The methoxy protons will appear as a singlet around 3.8-4.0 ppm, and the ethoxy protons will be observed as a quartet (the -OCH₂- group) around 4.0-4.2 ppm and a triplet (the -CH₃ group) around 1.3-1.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a very downfield position, often above 10 ppm.

  • Splitting Patterns (J-coupling): The splitting of the aromatic signals is crucial for determining the substitution pattern. For a 1,2,3-trisubstituted benzene ring as in our target molecule, we expect to see a pattern of a triplet and two doublets of doublets, arising from ortho and meta couplings between the adjacent aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by revealing the number of unique carbon environments.

  • Number of Signals: For this compound, we expect to see a total of 10 distinct carbon signals: the carboxylic carbon, six aromatic carbons, the two carbons of the ethoxy group, and the methoxy carbon.

  • Chemical Shifts: The chemical shifts of the carbon signals provide information about their electronic environment. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the 110-160 ppm region. The carbon of the methoxy group will be around 56 ppm, while the carbons of the ethoxy group will be at approximately 65 ppm (-OCH₂-) and 15 ppm (-CH₃).

Part 2: 2D NMR Spectroscopy - Unambiguous Connectivity

While 1D NMR provides a wealth of information, 2D NMR techniques are essential for definitively establishing the connectivity between atoms and, therefore, the precise substitution pattern.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, we would expect to see:

  • A cross-peak between the quartet of the ethoxy -OCH₂- group and the triplet of the -CH₃ group, confirming the ethoxy moiety.

  • Cross-peaks between adjacent aromatic protons, allowing us to trace the connectivity around the benzene ring and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. For our target molecule, the HSQC spectrum will show correlations between:

  • The methoxy protons and the methoxy carbon.

  • The ethoxy protons (-OCH₂- and -CH₃) and their corresponding carbons.

  • Each of the three aromatic protons and its directly bonded aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the substitution pattern of highly substituted aromatics. It shows correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would include:

  • A correlation from the methoxy protons to the aromatic carbon at position 3.

  • Correlations from the ethoxy -OCH₂- protons to the aromatic carbon at position 2.

  • Correlations from the aromatic protons to the carbons of the ethoxy and methoxy groups, as well as to the carboxylic carbon, which will definitively place all the substituents on the benzene ring.

The following diagram illustrates the key HMBC correlations that would be expected for this compound, which are critical for its unambiguous identification.

G cluster_mol Key HMBC Correlations for this compound mol H_ethoxy H (ethoxy CH2) C2 C-2 H_ethoxy->C2 3J C1 C-1 H_ethoxy->C1 3J H_methoxy H (methoxy) H_methoxy->C2 3J C3 C-3 H_methoxy->C3 3J H6 H-6 C_carboxyl C=O H6->C_carboxyl 3J

Caption: A diagram showing key long-range (2-3 bond) correlations expected in the HMBC spectrum of this compound.

Experimental Protocols

The following are generalized, yet robust, protocols for the acquisition of the NMR data discussed. Instrument-specific parameters may need to be optimized.

Protocol 1: 1D ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds between scans.

  • Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

Protocol 2: 1D ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: As per the ¹H NMR protocol.

  • Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a large number of scans (typically several hundred to several thousand) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 2 seconds.

  • Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 3: 2D COSY Spectroscopy
  • Sample Preparation and Instrument Setup: As per the ¹H NMR protocol.

  • Acquisition:

    • Use a standard COSY pulse sequence (e.g., cosygp).

    • Set the spectral widths in both dimensions to be the same as the ¹H NMR spectrum.

    • Acquire a suitable number of increments in the indirect dimension (e.g., 256) and scans per increment (e.g., 4-8).

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Symmetrize the spectrum if necessary.

Protocol 4: 2D HSQC Spectroscopy
  • Sample Preparation and Instrument Setup: As per the ¹H NMR protocol.

  • Acquisition:

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Set the spectral width in the proton dimension (F2) to match the ¹H NMR spectrum.

    • Set the spectral width in the carbon dimension (F1) to cover the expected range of protonated carbons (e.g., 0-160 ppm).

    • Optimize the number of increments and scans for adequate resolution and signal-to-noise.

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase and baseline correct the spectrum.

Protocol 5: 2D HMBC Spectroscopy
  • Sample Preparation and Instrument Setup: As per the ¹H NMR protocol.

  • Acquisition:

    • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

    • Set the spectral widths in the proton and carbon dimensions similar to the HSQC experiment, ensuring the full carbon range is covered (0-200 ppm).

    • The long-range coupling delay should be optimized for an average J-coupling of around 8 Hz.

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase and baseline correct the spectrum.

Conclusion

The structural validation of this compound is a clear demonstration of the power of modern NMR spectroscopy. While 1D techniques provide a foundational overview, it is the strategic application of 2D correlation experiments, particularly HMBC, that provides the irrefutable evidence required to distinguish it from its isomers. By following a logical workflow and carefully analyzing the wealth of data provided by these experiments, researchers can be confident in their structural assignments, ensuring the integrity and validity of their subsequent scientific endeavors.

References

A Comparative Analysis of the Acidity of 2-Ethoxy-3-methoxybenzoic Acid and Other Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the acidity of 2-ethoxy-3-methoxybenzoic acid relative to other substituted benzoic acids. It is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of how molecular structure influences physicochemical properties. The discussion is grounded in fundamental principles of physical organic chemistry and supported by experimental data.

Introduction: Acidity of Benzoic Acids

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -logKa). A lower pKa value signifies a stronger acid. For benzoic acid, the acidity is a delicate balance of inductive and resonance effects conferred by substituents on the benzene ring. These effects alter the stability of the carboxylate anion (conjugate base) formed upon deprotonation. Any substituent that stabilizes this anion will increase the acidity of the parent benzoic acid.

Fundamental Principles Governing Acidity

To understand the acidity of a specific molecule like this compound, one must first grasp the key electronic effects that substituents impart.

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl) have a negative inductive effect (-I), pulling electron density away from the carboxylate group, thereby stabilizing the negative charge and increasing acidity.[1][2] Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) have a positive inductive effect (+I), which destabilizes the anion and decreases acidity.

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons through the conjugated system of the benzene ring. Substituents with lone pairs, such as a methoxy group (-OCH₃), can donate electron density to the ring (+R effect), which can destabilize the carboxylate anion and decrease acidity, particularly when in the para position.[2] Conversely, groups like the nitro group can withdraw electron density via resonance (-R effect), stabilizing the anion and increasing acidity.[3][4]

  • The Ortho Effect: Almost any substituent placed in the ortho position (position 2) relative to the carboxylic acid group will increase the acid's strength, regardless of its electronic nature.[1][5] This phenomenon, known as the ortho effect, is believed to arise from steric hindrance.[5][6][7] The ortho-substituent forces the -COOH group to twist out of the plane of the benzene ring.[5][6] This rotation inhibits resonance between the carboxyl group and the ring, which ultimately stabilizes the carboxylate anion and increases acidity.[5][6]

Comparative Acidity: A Data-Driven Analysis
CompoundSubstituent(s)pKa ValueEffect Relative to Benzoic Acid
Benzoic Acid-H4.2Reference
2-Chlorobenzoic Acid2-Cl2.89[8], 2.92[9]Stronger (Ortho and -I effects)
2-Methoxybenzoic Acid2-OCH₃4.09[10]Stronger (Ortho effect > +R effect)
3-Methoxybenzoic Acid3-OCH₃4.04[11]Stronger (-I effect)
4-Methoxybenzoic Acid4-OCH₃4.47[12], 4.49[11]Weaker (+R effect > -I effect)
4-Nitrobenzoic Acid4-NO₂3.44[13], 3.41[14]Stronger (-I and -R effects)
This compound 2-OC₂H₅, 3-OCH₃ Predicted: < 4.0 Predicted: Stronger

Analysis:

  • Benzoic Acid (pKa ≈ 4.2): This is our baseline for comparison.

  • Effect of a Methoxy Group:

    • 4-Methoxybenzoic acid (pKa ≈ 4.47): This acid is weaker than benzoic acid.[12] The methoxy group at the para-position exerts a strong electron-donating resonance effect (+R), which destabilizes the carboxylate anion. This effect outweighs its electron-withdrawing inductive effect (-I).

    • 3-Methoxybenzoic acid (pKa ≈ 4.04): This isomer is slightly stronger than benzoic acid.[11] From the meta-position, the resonance effect does not extend to the carboxyl group, so the dominant influence is the electron-withdrawing inductive effect (-I) of the oxygen atom, which stabilizes the anion.

    • 2-Methoxybenzoic acid (pKa ≈ 4.09): This ortho-isomer is also stronger than benzoic acid, consistent with the ortho effect.[10] The steric hindrance forces the carboxyl group out of the plane of the ring, increasing acidity.[5][6][7]

  • Effect of a Strong EWG:

    • 4-Nitrobenzoic acid (pKa ≈ 3.44): The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects.[3][4][13] This strongly stabilizes the carboxylate anion, making it a significantly stronger acid than benzoic acid.[3][4]

    • 2-Chlorobenzoic acid (pKa ≈ 2.89): The chloro group is strongly electron-withdrawing (-I). Combined with the ortho effect, this results in a substantial increase in acidity.[8][15]

Predicting the Acidity of this compound:

Based on the principles and data above, we can make an informed prediction about the acidity of the target molecule.

  • The 2-Ethoxy Group: Similar to a methoxy group, the ethoxy group at the ortho position will exert a powerful ortho effect . This will be the dominant factor, significantly increasing the acidity relative to benzoic acid.

  • The 3-Methoxy Group: This group will exert an additional electron-withdrawing inductive effect (-I), further stabilizing the carboxylate anion.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate this prediction, the pKa can be determined using potentiometric titration. This method is highly precise and relies on monitoring the pH of a solution of the acid as a standardized base is added.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water/ethanol mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

    • Prepare a solution of 0.1 M potassium chloride (KCl) to maintain constant ionic strength.

  • Apparatus Calibration:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

  • Titration Procedure:

    • Place a known volume (e.g., 50.0 mL) of the prepared acid solution into a beaker.

    • Add a small amount of the KCl solution.

    • If using a co-solvent, ensure the pH probe is suitable for that medium.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with pH measurements.

    • Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue this process well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • For higher precision, calculate the first derivative of the curve (ΔpH/ΔV). The peak of this derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be determined and used to find the pKa from the original titration curve.

Workflow for Potentiometric pKa Determination

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_acid Prepare Acid Solution (Known Concentration) setup Combine Acid, Stir Bar, & pH Electrode in Beaker prep_acid->setup prep_base Prepare Standardized NaOH Titrant titrate Add NaOH Titrant in Small Increments prep_base->titrate calibrate Calibrate pH Meter (Standard Buffers) calibrate->setup purge Purge with N2 (Remove CO2) setup->purge purge->titrate record Record pH and Volume Added titrate->record record->titrate Repeat until past equivalence point plot_curve Plot pH vs. Volume NaOH record->plot_curve find_ep Determine Equivalence Point (e.g., from 1st Derivative Peak) plot_curve->find_ep find_hep Identify Half-Equivalence Point (Volume = 1/2 Equivalence Volume) find_ep->find_hep determine_pka Determine pKa (pKa = pH at Half-Equivalence Point) find_hep->determine_pka

Caption: Workflow for determining pKa via potentiometric titration.

Conclusion

The acidity of substituted benzoic acids is a predictable yet complex interplay of inductive, resonance, and steric effects. While this compound lacks readily available experimental pKa data, a systematic analysis of substituent effects allows for a strong prediction. The presence of an ethoxy group in the ortho position induces a significant ortho effect, which is the primary driver for increased acidity. This is further enhanced by the electron-withdrawing inductive effect of the methoxy group at the meta position. Consequently, this compound is predicted to be a stronger acid than benzoic acid and its corresponding mono-substituted analogues. This prediction can be rigorously tested using standard laboratory techniques such as potentiometric titration.

References

A Comparative Guide to the Biological Activities of Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxybenzoic acid isomers—ortho (2-methoxybenzoic acid), meta (3-methoxybenzoic acid), and para (4-methoxybenzoic acid or anisic acid)—are structurally similar yet functionally distinct molecules that have garnered significant interest in the fields of pharmacology and medicinal chemistry. The seemingly subtle variation in the position of the methoxy group on the benzoic acid ring profoundly influences their physicochemical properties and, consequently, their biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of these isomers, grounded in experimental data and mechanistic insights. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents.

Structure-Activity Relationship: The Decisive Role of Methoxy Group Positioning

The biological efficacy of methoxybenzoic acid isomers is intrinsically linked to the position of the methoxy (-OCH₃) group. This substituent exerts both inductive and resonance effects, which alter the electron density distribution on the aromatic ring and the acidity of the carboxylic acid group.

  • Ortho-isomer (2-methoxybenzoic acid): The proximity of the methoxy group to the carboxylic acid can lead to steric hindrance and intramolecular hydrogen bonding, influencing its interaction with biological targets.

  • Meta-isomer (3-methoxybenzoic acid): The methoxy group at the meta position primarily exerts an electron-withdrawing inductive effect, which can influence the molecule's acidity and reactivity.

  • Para-isomer (4-methoxybenzoic acid): In the para position, the methoxy group exerts a strong electron-donating resonance effect, which can significantly impact activities such as antioxidant capacity.

This guide will explore how these electronic and steric differences translate into distinct biological activities.

Comparative Biological Activities

Antimicrobial Activity

The methoxybenzoic acid isomers have demonstrated varying degrees of antimicrobial activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

A comparative study on the antimicrobial activity of the three isomers against Escherichia coli revealed identical Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).[1] However, other studies on related compounds suggest that the position of the methoxy group can influence the spectrum of activity against different microorganisms.[2]

Table 1: Comparative Antimicrobial Activity of Methoxybenzoic Acid Isomers

IsomerTest OrganismMIC (mg/mL)MBC (mg/mL)Reference
2-Methoxybenzoic acidEscherichia coli2>2[1]
3-Methoxybenzoic acidEscherichia coli2>2[1]
4-Methoxybenzoic acidEscherichia coli2>2[1]

Note: The data presented in this table is from a single study. Further research is needed to establish a comprehensive comparative profile against a broader range of microorganisms.

Antioxidant Activity

The antioxidant potential of phenolic compounds is crucial in combating oxidative stress-related diseases. The position of the methoxy group plays a significant role in the ability of methoxybenzoic acid isomers to scavenge free radicals. The electron-donating nature of the methoxy group can enhance antioxidant activity, particularly when it is in the para position, as it can stabilize the resulting phenoxy radical through resonance.[3][4][5][6]

Direct comparative studies providing IC₅₀ values for all three isomers from a single study are limited in the reviewed literature.[7] However, studies on related phenolic acids provide context on structure-activity relationships, suggesting that the number and position of both hydroxyl and methoxy groups are critical determinants of antioxidant capacity.[3][4][5][6][8] For instance, the presence of a hydroxyl group in addition to a methoxy group, as seen in vanillic acid (4-hydroxy-3-methoxybenzoic acid), often leads to notable DPPH radical scavenging activity.[7]

Table 2: Comparative Antioxidant Activity of Methoxybenzoic Acid Isomers and Related Compounds

CompoundAssayIC₅₀ (µM)Reference
2-Methoxybenzoic acidDPPHData not readily available
3-Methoxybenzoic acidDPPHData not readily available
4-Methoxybenzoic acidDPPH>100[1]
2,3-Dihydroxy-4-methoxybenzoic acidDPPH<100[1]
Vanillic acid (4-Hydroxy-3-methoxybenzoic acid)DPPHNotable activity reported[7]

Disclaimer: The IC₅₀ values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions can vary.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds, including methoxybenzoic acid isomers, have been investigated for their anti-inflammatory properties. The proposed mechanisms of action include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory mediators such as nitric oxide (NO).

Table 3: Anti-inflammatory Activity Profile

IsomerAssayActivityReference
2-Methoxybenzoic acidNitric Oxide InhibitionData not readily available
3-Methoxybenzoic acidNitric Oxide InhibitionData not readily available
4-Methoxybenzoic acidGeneral Anti-inflammatoryReported activity

Further research is required to elucidate and quantify the comparative anti-inflammatory effects of all three isomers.

Cytotoxic Activity

The evaluation of cytotoxicity is crucial for identifying potential anticancer agents and for assessing the safety profile of compounds. The cytotoxic effects of methoxybenzoic acid isomers have been investigated against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Similar to other biological activities, direct comparative IC₅₀ values for all three isomers against the same cell line under identical conditions are not widely available.[7] The available data on related methoxy-containing benzoic acid derivatives suggest potential cytotoxic activity.

Table 4: Cytotoxicity of Methoxybenzoic Acid Isomers and Related Compounds

CompoundCell LineIC₅₀ (µg/mL)Reference
2-Methoxybenzoic acidMCF-7Data not readily available
2-Methoxybenzoic acidHeLaData not readily available
3-Methoxybenzoic acidMCF-7Data not readily available
3-Methoxybenzoic acidHeLaData not readily available
4-Methoxybenzoic acidMCF-7Data not readily available
4-Methoxybenzoic acidHeLaData not readily available

Note: The absence of direct comparative data necessitates further investigation to establish a clear structure-activity relationship for the cytotoxicity of these isomers.

Experimental Protocols

To ensure the reproducibility and validation of the biological activities discussed, detailed experimental methodologies are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the methoxybenzoic acid isomers in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow A Prepare microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compounds in 96-well plate B->C D Incubate at optimal temperature C->D E Read and determine MIC D->E

Caption: Workflow for Antimicrobial Susceptibility Testing.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add various concentrations of the methoxybenzoic acid isomers to the DPPH solution. A control well should contain methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • IC₅₀ Determination: The IC₅₀ value is the concentration of the compound that causes 50% inhibition of the DPPH radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution C Mix DPPH and Test Compound in 96-well plate A->C B Prepare Test Compound Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the methoxybenzoic acid isomers for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with cells treated with LPS only.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • IC₅₀ Determination: The IC₅₀ value for NO inhibition is determined from the dose-response curve.

NO_Inhibition_Assay A Seed Macrophage Cells B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Measure Nitrite with Griess Reagent D->E F Determine IC50 E->F

Caption: Workflow for Nitric Oxide Inhibition Assay.

Cytotoxicity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methoxybenzoic acid isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • IC₅₀ Determination: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate to Form Formazan C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for MTT Cytotoxicity Assay.

Mechanisms of Action

Antimicrobial Mechanism

The antimicrobial action of phenolic acids like methoxybenzoic acid isomers is believed to involve multiple mechanisms. A primary mode of action is the disruption of the bacterial cell membrane's integrity. The lipophilic nature of these compounds allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components. Furthermore, they can interfere with the function of membrane-bound enzymes and transport proteins.

Antimicrobial_Mechanism cluster_compound cluster_cell Bacterial Cell Compound Lipophilic Compound Membrane Cell Membrane Compound->Membrane Partitions into Enzymes Membrane Enzymes Compound->Enzymes Inhibits Transport Transport Proteins Compound->Transport Interferes with Leakage Leakage of Cellular Contents Membrane->Leakage Disrupts Integrity

Caption: Proposed Antimicrobial Mechanism of Action.

Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

The primary antioxidant mechanism for phenolic compounds is often hydrogen atom transfer (HAT). The methoxybenzoic acid isomer donates a hydrogen atom from its carboxylic acid group (or a hydroxyl group if present) to a free radical, thereby neutralizing it. The resulting radical of the antioxidant is stabilized by resonance, making it less reactive. The position of the methoxy group influences the stability of this radical.

Antioxidant_Mechanism MBA Methoxybenzoic Acid (Ar-COOH) Radical Free Radical (R•) MBA->Radical Donates H• MBA_Radical Methoxybenzoic Acid Radical (Ar-COO•) MBA->MBA_Radical Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Stabilization Resonance Stabilization MBA_Radical->Stabilization

Caption: Hydrogen Atom Transfer (HAT) Antioxidant Mechanism.

Conclusion

The biological activities of methoxybenzoic acid isomers are intricately linked to the positional isomerism of the methoxy group. While all three isomers exhibit some level of biological activity, their potency and spectrum of action can differ. The para-isomer, 4-methoxybenzoic acid, often shows promise due to the electron-donating resonance effect of the methoxy group. However, a comprehensive understanding of their comparative efficacy requires more direct, side-by-side experimental evaluations under standardized conditions. This guide provides a foundational framework for researchers to design and interpret such studies, ultimately aiding in the discovery and development of new therapeutic agents based on the methoxybenzoic acid scaffold.

References

A Comparative Guide to the Quantitative Analysis of 2-Ethoxy-3-methoxybenzoic Acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-3-methoxybenzoic acid is a bespoke aromatic carboxylic acid derivative with emerging significance in pharmaceutical and organic synthesis. As with any compound destined for high-stakes applications, the ability to accurately and precisely quantify it is paramount for quality control, stability testing, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection stands as a ubiquitous and robust technique for such quantitative tasks. However, the landscape of analytical chemistry is ever-evolving, with techniques like Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) offering distinct advantages in terms of speed, sensitivity, and selectivity.

This guide provides a comprehensive comparison of these methodologies for the quantitative analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed, field-proven experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This document is intended to serve as a practical resource for researchers, analytical scientists, and drug development professionals, enabling them to make informed decisions when selecting the most appropriate analytical method for their specific needs.

Physicochemical Properties of this compound and Analytical Considerations

Before delving into specific methodologies, it is crucial to consider the physicochemical properties of this compound that will influence the analytical strategy. As a benzoic acid derivative, it possesses an acidic carboxyl group, making it amenable to reversed-phase chromatography with an acidified mobile phase to suppress ionization and enhance retention. The presence of the aromatic ring provides a chromophore suitable for UV detection. Its molecular structure also allows for ionization, making it a candidate for mass spectrometry-based detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Industry Standard

HPLC-UV is the workhorse of many analytical laboratories due to its reliability, cost-effectiveness, and ease of use. For the quantitative analysis of this compound, a reversed-phase method is the most logical approach.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobicity, which provides good retention for the nonpolar aromatic ring of the analyte. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and acidified water, allows for the elution of the compound. The acid (typically formic acid or phosphoric acid) in the mobile phase is critical to maintain the analyte in its non-ionized form, leading to sharper peaks and more reproducible retention times. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Protocol: A Validated HPLC-UV Method

This protocol is adapted from established methods for similar benzoic acid derivatives and is presented as a robust starting point for the analysis of this compound.[1]

Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). An isocratic elution with a ratio of 60:40 (v/v) A:B is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of a standard solution (estimated to be around 230-270 nm).

  • Run Time: Approximately 10 minutes.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte and dissolve it in 10 mL of methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]

Alternative and Advanced Methodologies: A Comparative Overview

While HPLC-UV is a reliable method, alternative techniques can offer significant advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed

UPLC systems utilize columns with sub-2 µm particles, allowing for faster analysis times and improved resolution compared to traditional HPLC.[3] This is particularly beneficial for high-throughput screening. The principles of separation are the same as HPLC, but the instrumentation is designed to handle higher backpressures.

Key Advantages over HPLC:

  • Faster Analysis Times: Run times can be reduced by a factor of 5 to 10.

  • Improved Resolution: Sharper and narrower peaks.

  • Lower Solvent Consumption: More environmentally friendly and cost-effective.

Considerations:

  • Higher initial instrument cost.

  • Requires high-purity solvents and samples to prevent column clogging.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity

For applications requiring the utmost sensitivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the gold standard.[4][5][6] This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

Experimental Protocol: A Starting Point for LC-MS/MS

This protocol is based on methods for structurally similar compounds and would require optimization for this compound.[5][6]

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer).

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: The precursor ion (M-H)- for this compound would be determined, and collision-induced dissociation would be used to identify suitable product ions for quantification and confirmation.

Key Advantages over HPLC-UV:

  • Unparalleled Sensitivity: Capable of detecting analytes at picogram or even femtogram levels.

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the detection of the analyte even in the presence of co-eluting interferences.

  • Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation of the analyte, aiding in its identification.

Considerations:

  • High instrument and maintenance costs.

  • Susceptible to matrix effects, which can suppress or enhance the analyte signal.[4]

  • Requires more specialized expertise for method development and operation.

Capillary Electrophoresis (CE): A Niche Alternative

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For acidic compounds like this compound, Micellar Electrokinetic Chromatography (MECC), a mode of CE, is often employed.[2]

Key Advantages:

  • High Separation Efficiency: Can generate a large number of theoretical plates, leading to excellent resolution.

  • Low Sample and Reagent Consumption: Uses nanoliter injection volumes and minimal buffer.

  • Orthogonal Separation Mechanism: Provides a different selectivity compared to HPLC.

Considerations:

  • Lower sensitivity compared to LC-MS/MS.

  • Can have issues with reproducibility of migration times.

  • Not as widely adopted in industrial quality control settings as HPLC.

Quantitative Data Comparison

To provide a clear comparison of the expected performance of these methods, the following table summarizes typical validation parameters. The values for UPLC, LC-MS/MS, and CE are based on published methods for similar analytes and represent achievable targets for this compound.

ParameterHPLC-UVUPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Linearity (r²) > 0.999> 0.999> 0.995> 0.99
Limit of Quantitation (LOQ) ~0.1 - 1 µg/mL~0.05 - 0.5 µg/mL~0.1 - 10 ng/mL~1 - 10 µg/mL
Precision (%RSD) < 2%< 2%< 15% (for bioanalysis)< 5%
Accuracy (% Recovery) 98 - 102%98 - 102%85 - 115% (for bioanalysis)95 - 105%
Analysis Time 5 - 15 min1 - 5 min2 - 10 min5 - 20 min

Experimental Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the workflows for HPLC/UPLC-UV and LC-MS/MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC/UPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject into HPLC/UPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC/UPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation (Bio-matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Analysis (MRM) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound in a biological matrix by LC-MS/MS.

Conclusion and Recommendations

The choice of an analytical method for the quantitative determination of this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control and release testing of bulk drug substances or formulated products, the developed HPLC-UV method is the most appropriate choice. It offers a balance of performance, cost-effectiveness, and ease of implementation. Transitioning to a UPLC-UV method is recommended if higher sample throughput is a critical consideration.

  • For bioanalytical studies, such as pharmacokinetics, or for the detection of trace-level impurities, LC-MS/MS is the undisputed method of choice. Its superior sensitivity and selectivity are essential for accurate quantification in complex matrices.

  • Capillary Electrophoresis can be considered a valuable orthogonal technique. It is particularly useful for method validation to confirm the absence of co-eluting impurities or for specialized research applications where its unique separation mechanism can provide complementary information.

Ultimately, the methods presented in this guide provide a solid foundation for the robust and reliable quantification of this compound. It is imperative that any chosen method undergoes rigorous validation to ensure its suitability for the intended purpose, thereby guaranteeing the generation of high-quality, defensible analytical data.

References

A Researcher's Guide to Assessing the Purity of Synthesized 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of 2-Ethoxy-3-methoxybenzoic acid, a key intermediate in various synthetic pathways. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating system for purity assessment.

The structural integrity and purity of this compound are critical as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Potential impurities may arise from unreacted starting materials, byproducts of the synthesis, or degradation products.[2] A robust analytical strategy is therefore essential to detect and quantify these impurities.

Foundational Purity Assessment: The Classical Approach

Before delving into advanced chromatographic and spectroscopic techniques, it's crucial to establish a baseline purity assessment using classical methods. These techniques, while simple, provide valuable initial insights.

Melting Point Analysis: A Time-Honored Indicator

The melting point of a pure crystalline solid is a distinct physical property.[3][4] Pure compounds typically exhibit a sharp melting point range of less than 1°C.[3][4] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[4][5][6] This phenomenon, known as melting point depression, serves as a rapid and cost-effective qualitative indicator of purity.[4]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the synthesized this compound is completely dry. Grind a small amount into a fine powder.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Comparison: Compare the observed melting point range to the literature value for pure this compound. A broad and depressed melting range suggests the presence of impurities.

Chromatographic Techniques: The Gold Standard for Separation

Chromatography is indispensable for separating the main compound from its impurities, allowing for both qualitative and quantitative analysis.[7] For aromatic carboxylic acids like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8][9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for separating and quantifying components in a mixture.[2] Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for the analysis of aromatic carboxylic acids.[2][8]

The Causality Behind Method Selection: The choice of RP-HPLC is deliberate. The hydrophobicity of the benzene ring in this compound allows for strong interaction with the nonpolar stationary phase (typically C18). By carefully tuning the polarity of the mobile phase (often a mixture of water, acetonitrile, or methanol with a pH modifier like formic or acetic acid), we can achieve differential elution of the target compound and any impurities with varying polarities. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[8]

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve a known amount of synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the impurity profile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength where this compound and potential impurities have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Analysis: Inject a known volume of the sample solution onto the HPLC system.

  • Data Interpretation: The purity is typically determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 analysis1 Inject Sample prep2->analysis1 Prepared Sample analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 Chromatogram data2 Calculate Area % data1->data2 result result data2->result Purity Result

Caption: HPLC Purity Analysis Workflow.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques are crucial for confirming the identity of the synthesized compound and for identifying the structure of any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.[11] Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[11][12]

Quantitative NMR (qNMR): Beyond structural confirmation, NMR can be used for quantitative analysis to determine purity.[13][14][15] This is achieved by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[13][15] qNMR is considered a primary analytical method as it is not reliant on calibration with the analyte itself.[14]

Expected ¹H NMR Peaks for this compound:

  • A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm.[16]

  • Signals in the aromatic region (around 6.8-8.0 ppm) corresponding to the protons on the benzene ring.[16]

  • A quartet for the methylene protons (-OCH₂CH₃) of the ethoxy group.

  • A singlet for the methoxy protons (-OCH₃) around 3.7-3.9 ppm.[16]

  • A triplet for the methyl protons (-OCH₂CH₃) of the ethoxy group.

Experimental Protocol: ¹H NMR for Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • Analysis: Compare the chemical shifts, splitting patterns, and integration values to the expected spectrum of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For this compound, the IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O groups, the aromatic C-H and C=C bonds, and the C-O bonds of the ether and ester groups.[16]

Expected IR Absorption Bands:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[16]

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1680-1720 cm⁻¹.[16]

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ether and acid): Strong absorptions in the 1200-1300 cm⁻¹ region.[16]

Thermal Analysis: Assessing Stability and Composition

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide complementary information about the purity and thermal stability of the synthesized compound.[17][18][19]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents or volatile impurities. A pure, anhydrous sample of this compound should show a single-step decomposition at a high temperature. The presence of weight loss at lower temperatures may indicate the presence of volatile impurities or residual solvent.[20]

Comparative Guide to Purity Assessment Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Melting Point Disruption of crystal lattice by impurities lowers and broadens the melting range.Qualitative purity assessment.[4]Rapid, inexpensive, simple instrumentation.Not quantitative; not suitable for amorphous or decomposing solids.[6]
HPLC Differential partitioning of components between a stationary and mobile phase.[8]Quantitative purity, detection and quantification of impurities.High resolution, high sensitivity, quantitative.Requires method development, more expensive instrumentation.
NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification of impurities, quantitative purity (qNMR).[13][14]Highly specific, provides structural information, qNMR is a primary method.[14]Lower sensitivity than HPLC, requires more expensive instrumentation and expertise.
IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups.[11]Rapid, non-destructive, provides structural information.Not typically used for quantitative analysis of purity.
TGA Measurement of mass change as a function of temperature.Presence of volatile impurities, thermal stability.[18][19]Quantitative for volatile components, provides information on thermal stability.Does not identify the volatile components.

dot

Purity_Assessment_Logic cluster_initial Initial Assessment cluster_detailed Detailed Analysis cluster_quantitative Quantitative & Advanced start Synthesized this compound mp Melting Point Analysis start->mp ir IR Spectroscopy start->ir hplc HPLC for Purity & Impurity Profile mp->hplc Impurity Indicated nmr NMR for Structural Confirmation ir->nmr Confirm Structure qnmr qNMR for Absolute Purity hplc->qnmr Quantify Purity tga TGA for Volatiles & Stability hplc->tga Assess Volatiles final_report final_report qnmr->final_report Final Purity Report tga->final_report

Caption: Logical Flow for Purity Assessment.

Conclusion and Best Practices

A comprehensive assessment of the purity of synthesized this compound requires a multi-faceted approach. While melting point analysis provides a quick preliminary check, it should be followed by high-resolution chromatographic techniques like HPLC to separate and quantify impurities. Spectroscopic methods, particularly NMR and IR, are essential for confirming the chemical identity of the synthesized product and for characterizing any unknown impurities. For the highest level of accuracy in purity determination, quantitative NMR (qNMR) is the recommended orthogonal technique.

By integrating these methods, researchers can establish a self-validating system that ensures the quality and reliability of their synthesized compounds, which is a critical step in the rigorous process of drug discovery and development. All analytical methods should be validated according to established guidelines, such as those from the USP and ICH, to ensure accuracy, precision, specificity, and robustness.[21][22][23][24]

References

A Comparative Study of the Catalytic Activity of Substituted Benzoic Acids in Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the realm of organic synthesis, acid catalysis is a cornerstone, facilitating numerous critical transformations. Benzoic acid and its derivatives are often employed as mild, organocatalysts. The reactivity of these catalysts, however, is not uniform. The electronic nature of substituents on the aromatic ring can profoundly influence the catalytic efficacy. Understanding and predicting these substituent effects is paramount for reaction optimization and rational catalyst design.

This guide provides a comprehensive framework for the comparative analysis of substituted benzoic acids as catalysts, using the Fischer esterification of ethanol with acetic acid as a model reaction. We will delve into the theoretical underpinnings of substituent effects, grounded in the Hammett equation, and present a detailed, self-validating experimental protocol for quantifying these effects. The objective is to equip researchers with the knowledge and practical tools to rationally select or design catalysts for enhanced performance.

Theoretical Background: The Hammett Equation and Substituent Effects

The catalytic activity of a substituted benzoic acid in an acid-catalyzed reaction, such as Fischer esterification, is directly related to its acidity (proton-donating ability). The acidity is quantified by the acid dissociation constant (Ka) or its logarithmic form, pKa. A lower pKa value signifies a stronger acid[1][2]. The electronic character of substituents on the benzene ring dictates the acid's strength through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) are strongly electronegative. They pull electron density away from the carboxyl group (-COOH) via the inductive effect. This stabilizes the resulting carboxylate anion (conjugate base), making the proton easier to remove and thus increasing the acidity (lowering the pKa) of the benzoic acid[1].

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) push electron density towards the carboxyl group. This destabilizes the carboxylate anion, making the proton more difficult to remove and thus decreasing the acidity (increasing the pKa)[1].

In 1937, Louis Plack Hammett quantified this relationship with his eponymous equation, which describes a linear free-energy relationship between reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives[3][4][5]. The Hammett equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (e.g., benzoic acid).

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of that substituent.

  • ρ (rho) is the reaction constant , which is characteristic of a given reaction and its conditions (solvent, temperature). It measures the sensitivity of the reaction to substituent effects[4]. For the reference reaction, the ionization of benzoic acid in water at 25°C, ρ is defined as 1.00[3].

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, as is the case in Fischer esterification where protonation of the carbonyl oxygen is a key step[4][6][7]. By determining the reaction rates for a series of substituted benzoic acid catalysts, a Hammett plot (log(k/k₀) vs. σ) can be generated to probe the reaction mechanism.

Experimental Design: A Kinetic Study of Fischer Esterification

To empirically compare the catalytic activity, we will monitor the kinetics of the Fischer esterification of acetic acid with ethanol. This reaction is well-understood and the formation of the product, ethyl acetate, can be readily quantified.

Causality Behind Experimental Choices
  • Model Reaction: Fischer esterification is a classic acid-catalyzed reaction that proceeds through a well-established mechanism[6][7][8]. It is reversible and sensitive to the strength of the acid catalyst, making it an excellent model system.

  • Reactant Stoichiometry: Using a large excess of one reactant (ethanol) serves two purposes: it simplifies the kinetics to pseudo-first-order with respect to the limiting reactant (acetic acid), and it drives the equilibrium towards product formation, increasing the yield[6][8].

  • Catalyst Loading: A consistent molar concentration of the catalyst is crucial for a fair comparison.

  • Temperature Control: Esterification rates are highly dependent on temperature[9][10]. A constant temperature must be maintained using a thermostatically controlled bath to ensure that any observed differences in reaction rates are due to the catalyst and not thermal fluctuations.

  • Monitoring Technique: Gas Chromatography (GC) is a robust and sensitive analytical technique for separating and quantifying the volatile components of the reaction mixture (ethanol, acetic acid, ethyl acetate, and water). This allows for precise determination of reactant consumption and product formation over time.

  • Controls: Running a blank reaction (no catalyst) establishes the baseline thermal reaction rate. Using unsubstituted benzoic acid as a control catalyst provides the reference rate (k₀) for Hammett analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions: - Acetic Acid in Ethanol - Substituted Benzoic Acids C Equilibrate Reactant Mixture in thermostatted reactor A->C B Calibrate Gas Chromatograph (GC) with known standards G Analyze via GC B->G D Add Catalyst Solution (t = 0) C->D E Withdraw Aliquots at timed intervals D->E F Quench Aliquot (e.g., with ice-cold base) E->F F->G H Determine Concentrations of Reactants and Products G->H I Plot [Acetic Acid] vs. Time H->I J Calculate Pseudo-First-Order Rate Constant (k) I->J K Generate Hammett Plot (log(k/k₀) vs. σ) J->K

Caption: Workflow for the kinetic analysis of catalyzed esterification.

Detailed Experimental Protocol

Materials:

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Benzoic Acid (≥99.5%)

  • 4-Nitrobenzoic Acid (≥99%)

  • 4-Methoxybenzoic Acid (≥99%)

  • 4-Chlorobenzoic Acid (≥99%)

  • Toluene (Anhydrous, as GC internal standard)

  • Sodium Bicarbonate (Saturated solution)

  • Anhydrous Magnesium Sulfate

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • GC Calibration:

    • Prepare a series of standard solutions containing known concentrations of acetic acid, ethanol, ethyl acetate, and an internal standard (e.g., toluene) in a suitable solvent.

    • Inject these standards into the GC to generate a calibration curve for each component. This is critical for accurate quantification.

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of absolute ethanol.

    • Place the flask in a thermostatically controlled oil bath set to 60 °C.

    • Allow the ethanol to reach thermal equilibrium.

  • Kinetic Run (Example with 4-Nitrobenzoic Acid):

    • To the equilibrated ethanol, add 2.86 mL of glacial acetic acid (0.05 mol) and 0.835 g of 4-nitrobenzoic acid (0.005 mol, catalyst). This initiates the reaction (t=0).

    • Immediately withdraw the first aliquot (~0.5 mL) using a syringe.

    • Quench the reaction in the aliquot by adding it to a vial containing 1 mL of ice-cold saturated sodium bicarbonate solution and 1 mL of toluene (internal standard).

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

    • After quenching, shake the vial, allow the layers to separate, and dry the organic (toluene) layer with anhydrous magnesium sulfate.

    • Inject a sample of the organic layer into the GC for analysis.

  • Control Reactions:

    • Repeat step 3 using benzoic acid as the catalyst to determine the reference rate, k₀.

    • Repeat step 3 without any catalyst to determine the background reaction rate.

  • Data Analysis:

    • Using the GC calibration curves, determine the concentration of acetic acid at each time point for each kinetic run.

    • Plot ln[Acetic Acid] versus time. The data should yield a straight line, confirming pseudo-first-order kinetics.

    • The slope of this line is equal to -k, where k is the pseudo-first-order rate constant.

    • Repeat this analysis for each catalyst.

Expected Results and Data Presentation

The catalytic activity, represented by the rate constant (k), is expected to correlate with the acidity (pKa) of the substituted benzoic acid. Electron-withdrawing groups will enhance the rate, while electron-donating groups will decrease it relative to unsubstituted benzoic acid.

Table 1: Comparative Catalytic Data for Substituted Benzoic Acids in Esterification at 60 °C

Catalyst (4-X-C₆H₄COOH)Substituent (X)Hammett Constant (σₚ)pKa (in H₂O)Rate Constant (k) (x 10⁻⁴ min⁻¹)Relative Rate (k/k₀)
4-Nitrobenzoic Acid-NO₂0.783.4415.24.75
4-Chlorobenzoic Acid-Cl0.233.995.11.59
Benzoic Acid-H0.004.20[11]3.21.00
4-Methoxybenzoic Acid-OCH₃-0.274.471.80.56
No Catalyst---<0.1-

Note: The rate constant values are hypothetical but representative of expected trends.

Hammett Plot Visualization

HammettPlot Hammett Plot for Benzoic Acid Catalyzed Esterification xAxis yAxis origin origin->xAxis   σ (Substituent Constant) origin->yAxis log(k/k₀)    OCH3 OCH₃ H H Cl Cl NO2 NO₂

Caption: A representative Hammett plot showing a positive correlation.

Discussion and Interpretation

The data presented in Table 1 clearly demonstrates the influence of substituents on catalytic activity. The 4-nitrobenzoic acid, featuring a strong electron-withdrawing group, exhibits the highest rate constant, approximately 4.75 times faster than the parent benzoic acid. Conversely, 4-methoxybenzoic acid, with its electron-donating group, is the least effective catalyst. This trend aligns perfectly with the theoretical principles discussed earlier: stronger acids are better catalysts for this reaction[1].

The Hammett plot provides a powerful visual and quantitative assessment of this relationship. A linear fit of the data points confirms that the reaction follows the Hammett relationship. The positive slope (ρ > 0) is mechanistically significant. It indicates that there is a buildup of negative charge in the transition state of the rate-determining step, or conversely, a loss of positive charge[4]. In the Fischer esterification mechanism, the key step involves the protonation of the carbonyl oxygen of the carboxylic acid[6][7]. A stronger acid (with an electron-withdrawing substituent) will more effectively protonate the substrate, accelerating the subsequent nucleophilic attack by the alcohol and leading to a faster reaction rate. The positive ρ value is therefore consistent with this established mechanism.

Conclusion

This guide has outlined a comprehensive approach to the comparative study of catalytic activity among substituted benzoic acids. By integrating the theoretical framework of the Hammett equation with a robust experimental protocol, researchers can systematically evaluate and predict catalyst performance. The Fischer esterification model demonstrates that catalytic efficacy is directly correlated with the acid strength of the catalyst, which is modulated by the electronic properties of the ring substituents. Electron-withdrawing groups enhance catalytic activity, while electron-donating groups diminish it. This fundamental understanding is crucial for the rational design of more efficient catalysts in drug development and broader chemical synthesis.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Ethoxy-3-methoxybenzoic Acid Derivatives: A Predictive and Experimental Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of functional groups on the benzene ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, offering a versatile platform for drug design.[1][2] The 2-ethoxy-3-methoxybenzoic acid scaffold, while not extensively explored in publicly available literature, presents an intriguing starting point for the development of novel therapeutics. Its unique substitution pattern, combining both an ethoxy and a methoxy group, offers a distinct electronic and steric profile that could be leveraged to achieve desired biological activities.

This guide addresses the current gap in knowledge regarding the structure-activity relationships (SAR) of this compound derivatives. In the absence of direct comparative studies, we will embark on a predictive exploration, drawing insights from closely related, well-characterized benzoic acid analogs. We will propose a systematic approach to synthesizing and evaluating a focused library of derivatives to elucidate their SAR, with a primary focus on potential anti-inflammatory and antimicrobial activities. This document is intended to serve as a foundational roadmap for researchers seeking to investigate and unlock the therapeutic potential of this promising class of compounds.

The this compound Core: A Favorable Starting Point

The parent scaffold, this compound, possesses key features that suggest its potential as a biologically active molecule. The carboxylic acid group is a crucial pharmacophore, capable of forming hydrogen bonds and salt bridges with biological targets.[2] The presence of two ether functionalities, an ethoxy group at the 2-position and a methoxy group at the 3-position, imparts a degree of lipophilicity that can influence membrane permeability and cellular uptake. Studies on other methoxy- and ethoxy-substituted benzoic acids have demonstrated a range of biological effects, including anti-inflammatory and antimicrobial properties, providing a strong rationale for investigating the derivatives of this specific scaffold.[3][4]

A Proposed Library for SAR Exploration: Strategic Modifications

To systematically investigate the SAR of this compound derivatives, we propose the synthesis and evaluation of a focused library of analogs. The modifications will target three key positions: the carboxylic acid group, the aromatic ring, and the ethoxy/methoxy substituents.

Table 1: Proposed Library of this compound Derivatives for SAR Studies

Compound ID Modification Rationale
1a Methyl EsterInvestigate the effect of masking the acidic proton on activity and cell permeability.
1b Ethyl EsterExplore the impact of a slightly larger ester group on activity.
1c AmideIntroduce a hydrogen bond donor/acceptor group to alter target interactions.
1d N-methylamideAssess the effect of a secondary amide on activity and physical properties.
2a 4-FluoroIntroduce a small, electron-withdrawing group to modulate pKa and electronic properties.
2b 4-ChloroExplore the impact of a larger, more lipophilic halogen on activity.
2c 4-MethylIntroduce a small, electron-donating group to assess steric and electronic effects.
2d 4-NitroA strong electron-withdrawing group to significantly alter electronic character.
3a 2-Propoxy-3-methoxyIncrease the lipophilicity of the 2-alkoxy substituent.
3b 2-Ethoxy-3-propoxyIncrease the lipophilicity of the 3-alkoxy substituent.
3c 2,3-DiethoxyAssess the impact of two identical alkoxy groups.

Synthetic Pathways: Accessing the Derivative Library

The synthesis of the proposed derivatives can be achieved through established organic chemistry methodologies. The parent this compound can be synthesized from commercially available starting materials, and subsequent modifications can be performed on this core structure. A Chinese patent describes a general method for the synthesis of 2-ethoxybenzoic acid compounds, which can be adapted for the synthesis of the 2-ethoxy-3-methoxy analog.[5]

General Synthetic Scheme:

G cluster_0 Carboxylic Acid Modification cluster_1 Aromatic Ring Modification Start 2-Hydroxy-3-methoxybenzoic acid Step1 Williamson Ether Synthesis (Ethyl iodide, Base) Start->Step1 Core This compound Step1->Core Esterification Esterification (Alcohol, Acid catalyst) Core->Esterification Amidation Amidation (Amine, Coupling agent) Core->Amidation EAS Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Core->EAS Esters Esters (1a, 1b) Esterification->Esters Amides Amides (1c, 1d) Amidation->Amides Ring_Substituted Ring-Substituted Derivatives (2a-2d) EAS->Ring_Substituted

Figure 1: Proposed synthetic workflow for the generation of a this compound derivative library.

Experimental Protocols for Biological Evaluation

To ensure the generation of robust and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the potential anti-inflammatory and antimicrobial activities of the synthesized derivatives.

Anti-inflammatory Activity: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potential and selectivity of the compounds against cyclooxygenase (COX) enzymes, key mediators of inflammation.[6]

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM EDTA, and 10 µM hematin.

  • Compound Preparation: Compounds are dissolved in DMSO to create stock solutions and then serially diluted in the assay buffer.

  • Assay Procedure: a. In a 96-well plate, add 150 µL of assay buffer, 10 µL of the test compound dilution, and 10 µL of the respective COX enzyme. b. Pre-incubate for 15 minutes at 25°C. c. Initiate the reaction by adding 10 µL of arachidonic acid (100 µM final concentration). d. Incubate for 2 minutes at 25°C. e. Terminate the reaction by adding 10 µL of 1 M HCl. f. Add 10 µL of a saturated stannous chloride solution to convert PGG2 to the more stable PGF2α.

  • Quantification: The amount of PGF2α produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compounds that inhibits the visible growth of a microorganism.[2]

Methodology:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.

  • Compound Preparation: Compounds are dissolved in DMSO and serially diluted in the appropriate growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Microorganisms are cultured to the logarithmic growth phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Assay Procedure: a. Inoculate each well of the microtiter plate containing the compound dilutions with the standardized microbial suspension. b. Include a positive control (microorganism with no compound) and a negative control (medium only). c. Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Predicted Structure-Activity Relationships: An Expert's Perspective

Based on the established SAR of other substituted benzoic acids, we can formulate several hypotheses regarding the potential activity of our proposed library.

  • Carboxylic Acid Modifications: Esterification or amidation of the carboxylic acid (compounds 1a-1d ) is likely to abolish or significantly reduce activity if the acidic proton is critical for target binding. However, these modifications may improve cell permeability, which could be advantageous for intracellular targets.

  • Aromatic Ring Substituents:

    • Electron-withdrawing groups at the 4-position (e.g., fluoro, chloro, nitro; compounds 2a, 2b, 2d ) are predicted to increase the acidity of the carboxylic acid, which may enhance its interaction with certain biological targets.[7]

    • The introduction of a lipophilic methyl group (compound 2c ) could enhance membrane interactions and potentially lead to increased antimicrobial activity.

  • Alkoxy Chain Modifications: Increasing the length of the alkoxy chains (compounds 3a-3c ) will increase the overall lipophilicity of the molecule. This could enhance antimicrobial activity by facilitating disruption of the microbial cell membrane. However, excessive lipophilicity might lead to decreased aqueous solubility and potential off-target effects.

Visualizing the Path Forward: A Logical Framework

The successful elucidation of the SAR for this compound class relies on a systematic and logical workflow.

G Start Design of Derivative Library Synthesis Chemical Synthesis and Purification Start->Synthesis Biological_Screening In Vitro Biological Screening (Anti-inflammatory & Antimicrobial Assays) Synthesis->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Optimization Lead Optimization Lead_Identification->Optimization In_Vivo In Vivo Efficacy and Safety Studies Lead_Identification->In_Vivo Optimization->Synthesis

Figure 2: Logical workflow for the discovery and development of novel therapeutics based on the this compound scaffold.

Conclusion and Future Directions

While direct experimental data on the structure-activity relationship of this compound derivatives is currently scarce, the information available for structurally related compounds provides a strong foundation for future research. The proposed library of derivatives and the detailed experimental protocols outlined in this guide offer a clear and systematic path forward for elucidating the SAR of this promising scaffold. Through a dedicated and logical approach to synthesis and biological evaluation, the therapeutic potential of this compound derivatives can be thoroughly explored, potentially leading to the discovery of novel anti-inflammatory and antimicrobial agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Ethoxy-3-methoxybenzoic acid, designed for laboratory professionals in research and drug development.

The integrity of our research and the safety of our personnel are paramount. Proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Part 1: Hazard Identification & Immediate Safety Protocols

Therefore, we must operate under the precautionary principle and treat this compound as a hazardous substance.

Core Safety Mandates:

  • Engineering Controls : All handling and preparation for disposal must occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment : Ensure an eyewash station and safety shower are unobstructed and readily accessible.

  • Personal Protective Equipment (PPE) : A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, as well as inhalation of any dust or aerosols.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Chemical safety gogglesMust conform to ANSI Z87.1 (US) standards. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of wear or perforation before each use.
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.
Respiratory Use of chemical fume hoodIf weighing or handling the solid material outside of a hood, a respirator (N95 or higher) should be used to prevent dust inhalation.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Part 2: The Regulatory Framework for Chemical Disposal

The disposal of laboratory chemicals is strictly governed by federal and state regulations to protect human health and the environment.[2] The primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , administered by the U.S. Environmental Protection Agency (EPA).[3] RCRA establishes the "cradle-to-grave" management system for hazardous waste.[3]

Under RCRA, a chemical waste is considered hazardous if it is either "listed" by the EPA or exhibits one of four "characteristics" : ignitability, corrosivity, reactivity, or toxicity.[4][5]

Part 3: Waste Characterization of this compound

The critical step before disposal is to determine if the waste is hazardous according to RCRA criteria.

1. Is it a "Listed" Hazardous Waste? The EPA maintains four lists of specific hazardous wastes (F, K, P, and U lists).[5][6][7] A thorough review of these lists indicates that This compound is not explicitly listed as an EPA hazardous waste .[3][6][8] The K-list does mention wastes from the production of 1,1-dimethylhydrazine (UDMH) from carboxylic acid hydrazides (waste codes K107, K108), but this is not relevant to the disposal of the pure chemical itself.[9]

2. Does it exhibit a "Characteristic" of Hazardous Waste? Even if a waste is not listed, it is still considered hazardous if it meets one or more of the following criteria:

  • Ignitability (D001) : This applies to liquids with a flashpoint below 140°F (60°C) or solids that can spontaneously combust.[8] Benzoic acid derivatives are generally solids with high boiling points and are not considered ignitable.

  • Reactivity (D003) : This applies to wastes that are unstable, react violently with water, or can generate toxic gases.[5] This compound is not known to be reactive.

  • Toxicity (D004-D043) : This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill.[5] While specific TCLP data for this compound is unavailable, the precautionary principle requires us to consider its potential health hazards.

  • Corrosivity (D002) : This is the most relevant characteristic for this compound. The corrosivity characteristic applies to aqueous wastes with a pH less than or equal to 2 , or a pH greater than or equal to 12.5. As a carboxylic acid, this compound is acidic. While likely a weak acid, a concentrated solution could potentially have a pH at or below 2.

Conclusion of Characterization: Given its nature as a carboxylic acid and general irritation properties, it is best practice to manage all this compound waste as hazardous chemical waste . This conservative approach ensures compliance and safety, even if the waste does not strictly meet the RCRA definition of "characteristic" hazardous waste under all conditions. Many institutions mandate that all non-hazardous chemical waste still be disposed of through a licensed contractor.[2]

Part 4: Standard Operating Procedure (SOP) for Disposal

Under no circumstances should this chemical or its empty containers be disposed of in the regular trash or poured down the sanitary sewer drain. [10][11] All chemical waste must be collected and managed by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]

Step-by-Step Disposal Protocol:

  • Segregation : Keep this compound waste separate from other waste streams, especially bases, oxidizers, and reactive chemicals.

  • Containerization :

    • Use a dedicated, compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.

    • The container must be in good condition, with no cracks or leaks.

    • Never use food-grade containers (e.g., milk jugs).

  • Labeling : The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.

    • An accurate list of all constituents if it is a mixed waste.

    • The Accumulation Start Date (the date the first drop of waste was added).

    • Appropriate hazard pictograms (e.g., GHS07 for irritant).

  • Accumulation :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The container must be kept closed at all times except when adding waste.

    • Store the container in secondary containment (e.g., a plastic tub) to contain potential leaks.

  • Disposal Request : Once the container is full, or if you are finished generating this waste stream, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste collection.

Disposal Workflow Diagram

// Node Definitions start [label="Start: Generate\nthis compound Waste", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; container [label="Select Compatible\nHazardous Waste Container\n(HDPE or Glass)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; label [label="Label Container:\n'Hazardous Waste'\nFull Chemical Name\nAccumulation Date", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_waste [label="Add Waste to Container\nin Fume Hood", fillcolor="#34A853", fontcolor="#FFFFFF"]; close_container [label="Securely Close Container\nImmediately After Use", fillcolor="#4285F4", fontcolor="#FFFFFF"]; store [label="Store in Designated\nSatellite Accumulation Area\nwith Secondary Containment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; full [label="Container Full?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; request_pickup [label="Contact EHS for\nWaste Pickup", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Waste Removed\nby EHS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Connections start -> ppe; ppe -> container; container -> label; label -> add_waste; add_waste -> close_container; close_container -> store; store -> full; full -> request_pickup [label="Yes"]; full -> add_waste [label="No"]; request_pickup -> end; } Caption: Decision workflow for proper disposal of this compound.

Part 5: Emergency Response for Spills and Exposures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention if irritation develops or persists.[12]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of a Minor Spill (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical spill pillow.

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Label the container appropriately and dispose of it as hazardous waste.

  • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

In Case of a Major Spill (outside a fume hood):

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the fire alarm if necessary.

  • Close the laboratory doors to contain the spill.

  • Contact your institution's emergency response line and EHS department from a safe location. Do not attempt to clean up a large spill yourself.

By adhering to these rigorous procedures, we uphold our commitment to a safe, compliant, and environmentally responsible research environment.

References

Operational Safety Guide: Personal Protective Equipment for Handling 2-Ethoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2-Ethoxy-3-methoxybenzoic acid. As the specific toxicological properties of this compound have not been exhaustively investigated, this directive is grounded in a conservative safety-first principle.[1][2] The recommendations herein are based on the known hazards of structurally similar substituted benzoic acids and are designed to provide a robust framework for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

Substituted benzoic acids, including close structural analogues like 2-methoxybenzoic acid, are classified as irritants.[3][4] The primary hazards associated with this class of compounds involve direct contact and inhalation of aerosolized particles.

Known Hazards of Structural Analogues:

  • Skin Irritation: Direct contact can cause skin irritation.[4][5]

  • Serious Eye Irritation/Damage: The compound is a significant eye irritant, with potential for serious damage upon contact.[3][4][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]

Given the absence of comprehensive toxicological data for this compound, it must be handled with the assumption that it presents, at a minimum, these same hazards. All operational plans must be built around preventing skin contact, eye exposure, and inhalation.

Potential Hazard Route of Exposure Rationale for Caution & Required Action
Serious Eye Irritation EyesDirect contact with solid particles or splashed solutions can cause significant damage.[6]
Skin Irritation SkinProlonged or repeated contact may lead to irritation.[4]
Respiratory Irritation InhalationInhaling fine dust can irritate the nose, throat, and lungs.[2]
Unknown Systemic Effects Ingestion, Inhalation, Skin AbsorptionDue to a lack of thorough investigation, long-term or systemic effects are unknown.[1]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The selection of equipment must align with established government and institutional standards.[4][7]

  • Eye and Face Protection :

    • Minimum Requirement : Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times when the compound is handled.[4][8]

    • Enhanced Requirement : When there is a significant risk of splashing (e.g., when handling larger volumes or during vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.[1][9]

  • Skin and Body Protection :

    • Laboratory Coat : A clean, fully-fastened laboratory coat is required to protect against incidental contact and minor spills.[8]

    • Chemical-Resistant Apron : For procedures involving larger quantities (>10g) or a heightened risk of splashes, a chemical-resistant apron should be worn over the lab coat.

    • Footwear : Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[8][10]

  • Hand Protection :

    • Gloves : Nitrile or neoprene gloves are recommended for handling this compound.[8] Gloves must be inspected for tears or holes before each use.[1]

    • Technique : Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste immediately after use, and hands must be washed thoroughly.[1][11]

  • Respiratory Protection :

    • Primary Control : All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[8][11]

    • Secondary Control : If a fume hood is not available or if dust generation is unavoidable despite engineering controls, a NIOSH-approved respirator is required. A particulate respirator (e.g., N95) is suitable for nuisance dust, while a respirator with organic vapor/acid gas cartridges may be necessary for higher-risk procedures.[1][2]

Procedural Workflow: PPE Selection and Use

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specifics of the planned procedure.

PPE_Workflow PPE Selection Workflow for this compound A Assess Task & Scale B Is a certified chemical fume hood available? A->B C YES: Work in Hood (Primary Engineering Control) B->C  Yes D NO: High-Risk Operation (Respirator Required) B->D No E Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat C->E K Enhanced PPE: - Base PPE + NIOSH Respirator - Add Face Shield for Splash Risk D->K F Scale of Work? E->F G Small Scale (<5g) Minimal Splash Risk F->G H Large Scale (>5g) or High Splash Risk F->H I Proceed with Base PPE G->I J Add Face Shield & Chemical-Resistant Apron H->J

Caption: PPE selection decision tree based on engineering controls and scale of work.

Step-by-Step Donning and Doffing Protocol

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if the procedure requires it.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using the proper technique to avoid self-contamination. Dispose of them in a designated hazardous waste container.

  • Hand Hygiene: Wash hands.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.

  • Respirator (if used): Remove the respirator last.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.[11]

Operational and Disposal Plan

Safe Handling and Operations:

  • Designated Area: All work with this compound should occur in a designated area, clearly marked.

  • Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[8][11]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible before beginning work.[7][8]

  • Spill Management: For small solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Do not dry sweep.[12]

Waste Disposal:

  • Chemical Waste: All surplus this compound and its containers must be treated as hazardous waste.

  • Contaminated Materials: Used gloves, weigh paper, and any other contaminated disposable materials must be collected in a suitable, sealed container for hazardous waste disposal.[1]

  • Disposal Vendor: It is mandatory to use a licensed professional waste disposal service for the final disposal of all related waste, in accordance with local, regional, and national regulations.[1][2][8] Do not pour this chemical or its solutions down the drain.[1][11]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。